Product packaging for 5-Bromoindoline(Cat. No.:CAS No. 22190-33-6)

5-Bromoindoline

Cat. No.: B135996
CAS No.: 22190-33-6
M. Wt: 198.06 g/mol
InChI Key: QEDCHCLHHGGYBT-UHFFFAOYSA-N
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Description

5-Bromoindoline (CAS 22190-33-6) is a brominated nitrogen-containing heterocycle of high interest in synthetic and medicinal chemistry research. With a molecular formula of C 8 H 8 BrN and a molecular weight of 198.06 g/mol, it serves as a versatile synthetic precursor and building block for the development of more complex molecular architectures . This compound is supplied at 95% purity and presents as a solid with a melting point range of 36-40°C . As a saturated indoline derivative, its core structure is a common pharmacophore in active pharmaceutical ingredients and biologically active compounds, making it a valuable scaffold for constructing compound libraries in drug discovery efforts. Researchers utilize this and related bromoindoles as key intermediates in the synthesis of novel molecules for biological evaluation, such as kinase inhibitors targeted in cancer research . Please handle with appropriate precautions; this product is intended for research and development purposes only and is not classified as a drug or consumer product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN B135996 5-Bromoindoline CAS No. 22190-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDCHCLHHGGYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392231
Record name 5-Bromoindoline
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Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22190-33-6
Record name 5-Bromoindoline
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Record name 5-Bromoindoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Bromoindoline from 5-Bromoindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-bromoindoline via the reduction of 5-bromoindole. This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds and functional materials. This document details the prevalent synthetic methodologies, provides structured quantitative data from cited experiments, and offers detailed experimental protocols.

Introduction

This compound serves as a crucial building block in medicinal chemistry and materials science. Its structure is a common scaffold in the development of therapeutic agents. The synthesis of this compound is most commonly achieved through the reduction of the pyrrole ring of 5-bromoindole. This transformation selectively hydrogenates the C2-C3 double bond of the indole nucleus without affecting the benzene ring or the carbon-bromine bond. Several reducing agents can accomplish this, with sodium cyanoborohydride in an acidic medium being one of the most frequently employed and well-documented methods.[1] Alternative methods include catalytic hydrogenation and reduction with silanes, although these are less specifically documented for this particular substrate.[2]

Synthetic Methodologies

The primary methods for the synthesis of this compound from 5-bromoindole involve chemical reduction. The choice of reducing agent and reaction conditions is critical to achieving high yield and purity.

Reduction with Sodium Cyanoborohydride (NaBH₃CN)

The most widely reported method for the reduction of 5-bromoindole is the use of sodium cyanoborohydride in glacial acetic acid.[1] NaBH₃CN is a mild and selective reducing agent that is stable in acidic conditions, which are necessary to protonate the indole ring and facilitate the reduction.[3][4][5] This method is effective, scalable, and generally provides good to excellent yields.

The general reaction is as follows:

cluster_reactants Reactants cluster_products Products r1 5-Bromoindole r2 Sodium Cyanoborohydride (NaBH₃CN) r3 Acetic Acid (AcOH) reaction Reduction r3->reaction p1 This compound p2 Byproducts reaction->p1

Caption: Overall reaction for the synthesis of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation is a green and efficient method for the reduction of double bonds. For indoles, catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are often used.[2] The reaction is typically carried out under a hydrogen atmosphere. An acidic activator is sometimes required to facilitate the reduction of the electron-rich indole ring.[2] While this method is general for indoles, specific high-yield protocols for 5-bromoindole are less commonly detailed in readily available literature compared to the NaBH₃CN method. A potential challenge is preventing over-reduction or de-bromination.

Reduction with Triethylsilane (Et₃SiH)

Triethylsilane, in the presence of a strong acid like trifluoroacetic acid (TFA), is another effective system for the reduction of indoles to indolines.[2][6] This method, a type of ionic hydrogenation, proceeds through the protonation of the indole followed by hydride transfer from the silane.[6][7]

Data Presentation: Reduction of 5-Bromoindole with NaBH₃CN

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound using sodium cyanoborohydride.

ParameterReport 1[1]Report 2[1]
Starting Material 5-Bromoindole5-Bromoindole
Scale 50.00 g (0.26 mol)8.0 g (40.8 mmol)
Reducing Agent NaBH₃CNNaBH₃CN
Equivalents of NaBH₃CN 2.5 eq2.0 eq
Solvent Acetic Acid (AcOH)Glacial Acetic Acid
Solvent Volume 500 mL50 mL
Temperature 0°C to Room Temp.Room Temperature
Reaction Time 1 hour2 hours
Workup Dilution with H₂O, Neutralization with NaOH (pH 8), Extraction with EANeutralization with NaOH (pH 8), Precipitation, Filtration
Yield Not explicitly stated for isolated product (crude used directly)94.8%
Purity/Analysis TLC monitoringMelting Point, ¹H NMR, ¹³C NMR, MS

Experimental Protocols

Detailed Protocol for Reduction with Sodium Cyanoborohydride (Method 1)

This protocol is based on a reported synthesis of this compound.[1]

Materials:

  • 5-bromoindole (8.0 g, 40.8 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (5.3 g, 81.6 mmol)

  • Glacial acetic acid (50 mL)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethyl acetate (EA) or other suitable extraction solvent

Equipment:

  • 100 mL single-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional, for temperature control during neutralization)

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Standard laboratory glassware for extraction and workup

Workflow Diagram:

G start Start dissolve Dissolve 5-bromoindole in glacial acetic acid start->dissolve add_nabh3cn Add sodium cyanoborohydride portion-wise with stirring dissolve->add_nabh3cn react Stir at room temperature for 2 hours add_nabh3cn->react monitor Monitor reaction completion (e.g., by TLC) react->monitor quench Adjust pH to 8 with 1 M NaOH solution monitor->quench precipitate Precipitate solid product quench->precipitate filter Filter the solid using a Büchner funnel precipitate->filter dry Dry the filter cake filter->dry product Obtain this compound dry->product end End product->end G Indole 5-Bromoindole (Pyrrole Ring) Protonation Protonation at C3 (H⁺ from AcOH) Indole->Protonation Step 1 Iminium Iminium Ion Intermediate Protonation->Iminium Step 2 Hydride_Attack Hydride Attack (from NaBH₃CN) Iminium->Hydride_Attack Step 3 Indoline This compound Hydride_Attack->Indoline Step 4

References

5-Bromoindoline: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of 5-Bromoindoline, a key intermediate in the synthesis of various pharmacologically active compounds. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant biochemical context.

Core Physicochemical Properties

This compound (CAS No: 22190-33-6) is a substituted indoline derivative. Understanding its physicochemical characteristics is fundamental for its application in synthetic chemistry and drug design. Key properties are summarized below. It is important to distinguish this compound from its oxidized precursor, 5-bromoindole, as data for the latter is more prevalent in the literature.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrN[1][2]
Molecular Weight 198.06 g/mol [2]
Appearance Solid, white to brown or grey powder[1][3]
CAS Number 22190-33-6[1][3]

Table 2: Key Physicochemical Data

PropertyValueNotes
Melting Point 36-40 °CLiterature value.[3]
Boiling Point Not availableEstimated values are often for the related compound, 5-bromoindole.
pKa Not availableA predicted pKa for the related compound, 5-bromoindole, is 16.04 ± 0.30.[4][5][6]
Solubility Not availableThe related compound, 5-bromoindole, is reported to be soluble in organic solvents like ethanol, ether, and chloroform, with a calculated aqueous solubility of 126 mg/L.[4][5][6][7][8]
logP Not availableNo experimentally determined value found.

Synthetic and Developmental Context

This compound is primarily synthesized from its precursor, 5-bromoindole. Its significance in drug development stems from its use as a versatile building block for more complex molecules with potential therapeutic applications.

Synthetic Pathway from 5-Bromoindole

The most common laboratory synthesis involves the reduction of 5-bromoindole. A typical workflow uses a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid.[9]

G Start 5-Bromoindole (C₈H₆BrN) Process Reduction Start->Process Reacts with Reagent NaBH₃CN in Acetic Acid Reagent->Process Product This compound (C₈H₈BrN) Process->Product Yields

Caption: Workflow for the synthesis of this compound via reduction.

Role in Drug Development

While this compound itself is not typically a final drug product, its precursor, 5-bromoindole, is a starting material for synthesizing compounds with significant biological activity, such as D2 (dopamine) and 5HT2 (serotonin) receptor antagonists.[10] Derivatives of 5-bromoindole are crucial in building scaffolds for anti-inflammatory, antimicrobial, and anti-tumor agents.[4][7] this compound serves as a hydrogenated, and often more stable, version of this core structure for further chemical elaboration.

G A 5-Bromoindole (Precursor) B This compound (Intermediate) A->B Reduction C Further Synthetic Steps B->C Building Block D Bioactive Compounds (e.g., D2/5HT2 Antagonists, Anti-tumor Agents) C->D Leads to

Caption: Role of this compound as an intermediate in drug discovery.

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of organic solids like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities.[11]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 1-2 mm.[12]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed inside a heating block apparatus (e.g., Mel-Temp or Thiele tube).[11][13]

  • Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[11]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11][14]

Solubility Determination (Shake-Flask Method)

This equilibrium method is considered the gold standard for determining the solubility of a compound in a specific solvent.[15]

Methodology:

  • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed flask.

  • Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After agitation, the suspension is allowed to stand to let undissolved solid settle. The saturated solution is then separated from the excess solid, typically by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[15]

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve with standards of known concentrations is used for accurate quantification.[15]

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[15]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different pH values, which influences its solubility, absorption, and receptor binding.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low) to a known concentration (e.g., 1 mM).[16]

  • Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[16]

  • Titration: The sample solution is placed in a vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The solution is then titrated by the gradual addition of a standardized acid (for a basic compound) or base (for an acidic compound) from a burette.[16][17]

  • Data Collection: The pH of the solution is recorded after each incremental addition of the titrant. The titration continues until a full titration curve is generated.[16]

  • Analysis: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid-shaped curve.[18]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase (typically water or a buffer like PBS at pH 7.4).[19]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and the aqueous phase are pre-saturated by shaking them together for 24 hours, after which the layers are separated.[20]

  • Partitioning: A small, known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask, shaken vigorously for a set period to allow for partitioning, and then left to separate completely.

  • Sampling: A precise aliquot is carefully removed from each phase, taking care not to disturb the interface.

  • Quantification: The concentration of this compound in each aliquot is determined by an appropriate analytical method, such as HPLC-UV or NMR spectroscopy.[19][20]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio: LogP = log₁₀([concentration in octanol] / [concentration in aqueous]).[21]

References

5-Bromoindoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromoindoline, a key intermediate in organic synthesis, particularly for applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Information

This compound is a substituted indoline derivative that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure, featuring a bromine atom on the benzene ring, allows for a variety of chemical modifications, making it a valuable precursor in the development of novel compounds.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 22190-33-6[1][2]
Molecular Formula C₈H₈BrN[1][2]
Molecular Weight 198.06 g/mol [1][2]

Synthesis of this compound

This compound is primarily synthesized through the reduction of 5-bromoindole. Several methods have been reported, with variations in the reducing agent and reaction conditions.

Experimental Protocol: Reduction of 5-Bromoindole

This protocol details a common method for the synthesis of this compound from 5-bromoindole using sodium cyanoborohydride.

Materials:

  • 5-bromoindole

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 100 mL single-neck bottle, dissolve 8g (40.8 mmol) of 5-bromoindole in 50 mL of glacial acetic acid.[1]

  • While stirring, add 5.3 g (81.6 mmol) of sodium cyanoborohydride to the solution.[1]

  • Continue stirring the reaction mixture at room temperature for 2 hours.[1]

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully adjust the pH of the solution to 8 using a 1 M sodium hydroxide solution. This will cause the product to precipitate.[1]

  • Collect the solid precipitate by suction filtration.[1]

  • Wash the filter cake with deionized water.

  • Dry the collected solid to obtain this compound. The reported yield for this method is 94.8%.[1]

Synthesis Workflow

The synthesis of this compound from indole can be visualized as a multi-step process. The following diagram illustrates a typical reaction sequence.

Synthesis_Workflow Indole Indole Indoline Indoline Indole->Indoline Hydrogenation (Metal Catalyst) NAcetylindoline N-Acetylindoline Indoline->NAcetylindoline Acetylation (Acetylation Reagent) NAcetyl5bromoindoline N-Acetyl-5-bromoindoline NAcetylindoline->NAcetyl5bromoindoline Bromination Bromoindoline This compound NAcetyl5bromoindoline->Bromoindoline Deacetylation (Acidic Conditions)

A multi-step synthesis route from Indole to this compound.

Applications in Research and Drug Development

This compound and its parent compound, 5-bromoindole, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the versatile chemistry of the indole scaffold and the ability to further functionalize the molecule at the bromine position.

Role as a Pharmaceutical Intermediate

The indole nucleus is a common feature in many pharmaceutical agents. The bromo-substituted variants, such as 5-bromoindole, serve as crucial starting materials for the synthesis of compounds targeting various diseases. For instance, 5-bromoindole is a precursor in the synthesis of molecules with anti-inflammatory, antimicrobial, and anti-tumor properties. It is also used in the development of D2 and 5HT2 antagonists.

Precursor to Kinase Inhibitors

Derivatives of 5-bromoindole have been investigated as potential inhibitors of key signaling pathways implicated in cancer. Specifically, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Inhibition of this pathway can disrupt cancer cell proliferation and survival.

The logical relationship for the development of these inhibitors is outlined below.

EGFR_Inhibitor_Development Bromoindole 5-Bromoindole Derivatives 5-Bromoindole-2-carboxylic Acid Derivatives Bromoindole->Derivatives Synthesis EGFR EGFR Tyrosine Kinase Derivatives->EGFR Inhibition Proliferation Cancer Cell Proliferation EGFR->Proliferation Promotes

Development of EGFR inhibitors from 5-Bromoindole derivatives.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. The synthetic routes to this molecule are well-established, providing researchers with a reliable source of this versatile building block. Its role as a precursor to potent enzyme inhibitors highlights its importance in the ongoing search for novel therapeutics. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and drug discovery.

References

A Technical Guide to the Spectral Analysis of 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromoindoline (CAS: 22190-36-6), a key intermediate in various synthetic applications. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and illustrates the analytical workflow and logic.

While specific experimental spectra for this compound are typically found within specialized, subscription-based databases, this guide presents predicted and characteristic data based on the compound's structure. This information serves as a robust reference for spectral interpretation, quality control, and structural verification in a research and development setting.

Spectroscopic Data Summary

The structural formula of this compound is C₈H₈BrN, with a molecular weight of approximately 198.06 g/mol .[1] The presence of a bromine atom, an aromatic ring, a secondary amine, and an aliphatic chain gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of this compound.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10d1HH-6
~ 6.95dd1HH-4
~ 6.55d1HH-7
~ 3.80br s1HN-H
~ 3.55t2HC(2)-H₂ (α to N)
~ 3.05t2HC(3)-H₂ (α to Ar)

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150.0C-7a
~ 132.5C-3a
~ 130.0C-6
~ 128.0C-4
~ 112.0C-7
~ 111.0C-5 (C-Br)
~ 47.5C-2
~ 29.5C-3
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The data below represents typical absorption frequencies for the bonds in this compound.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3400MediumN-H StretchSecondary Amine
3100 - 3000MediumC-H StretchAromatic C-H
2950 - 2850MediumC-H StretchAliphatic C-H₂
~ 1600, ~1480MediumC=C Stretch (in-ring)Aromatic Ring
~ 1330StrongC-N StretchAromatic Amine
900 - 675StrongC-H Bend (out-of-plane)Aromatic Ring
~ 600MediumC-Br StretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretationNotes
197 / 199[M]⁺ (Molecular Ion)Doublet peak due to ⁷⁹Br and ⁸¹Br isotopes.
118[M - Br]⁺Loss of a bromine radical.
91[C₇H₇]⁺ (Tropylium ion) or related fragmentCommon fragment for aromatic compounds.
170 / 172[M - CH₂CH₂]⁺ or [M - C₂H₄]⁺ (Retro-Diels-Alder)Loss of ethene from the indoline ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected and baseline-corrected. Integrate the ¹H NMR signals to determine the relative number of protons.

IR Spectroscopy Protocol (ATR)
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of infrared radiation by the sample.

  • Processing: The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high-energy molecular ions are unstable and break apart into smaller, charged fragments and neutral radicals.

  • Mass Analysis: Accelerate the positive ions through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Processes

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical framework for structural elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Prep Dissolve in Solvent (NMR) or Place on Crystal (IR) or Vaporize (MS) Sample->Prep Spectrometer Spectrometer (NMR / IR / MS) Prep->Spectrometer RawData Raw Data (FID / Interferogram / Ion Current) Spectrometer->RawData Processed Processed Spectrum RawData->Processed Interpretation Interpretation of Peaks (Shifts, Frequencies, m/z) Processed->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

General Workflow for Spectroscopic Analysis

Logical_Framework Structural Elucidation of this compound cluster_data Experimental Data cluster_info Inferred Information IR IR Data (N-H, C=C, C-Br stretches) IR_info Functional Groups: - Secondary Amine - Substituted Benzene - Aryl Bromide IR->IR_info NMR NMR Data (Aromatic & Aliphatic regions, proton integrations) NMR_info Carbon-Hydrogen Framework: - Trisubstituted aromatic ring - -CH2-CH2- unit - N-H proton NMR->NMR_info MS MS Data (M/M+2 peaks at 197/199, fragmentation) MS_info Molecular Formula & Connectivity: - MW ≈ 198 - Presence of one Bromine atom - Confirms C8H8BrN formula MS->MS_info Structure Confirmed Structure: This compound IR_info->Structure NMR_info->Structure MS_info->Structure

Logical Framework for Structural Elucidation

References

5-Bromoindoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline is a halogenated derivative of indoline, a bicyclic heterocyclic amine. Its structural motif is of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in research and development, from early-stage discovery to formulation and manufacturing.

This in-depth technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, this guide also presents data from structurally related compounds to provide valuable insights. Furthermore, it details standardized experimental protocols for determining these critical parameters and includes logical workflows and pathway diagrams to support laboratory investigations.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₈BrNPubChem[1]
Molecular Weight 198.06 g/mol PubChem[1]
Appearance Solid (predicted)General Chemical Knowledge
Melting Point 36-40 °CSigma-Aldrich[2]
Storage Temperature -20°CGoldBio[3]

Solubility Profile

It is anticipated that this compound, being a moderately polar molecule, will exhibit good solubility in polar organic solvents and limited solubility in non-polar and aqueous solvents. For biological assays, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into an aqueous buffer or cell culture medium.[4]

Table 2: Predicted Solubility of this compound in Various Solvents

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHigh"Like dissolves like" principle; DMSO is a strong polar aprotic solvent.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is effective at solvating polar molecules.
EthanolPolar ProticModerate to HighCapable of hydrogen bonding, which can aid in solvating the indoline nitrogen.
MethanolPolar ProticModerate to HighSimilar to ethanol, but its higher polarity may slightly enhance solubility.
ChloroformNon-polarModerateThe bromine atom may contribute to some solubility in chlorinated solvents.
DichloromethaneNon-polarModerateSimilar to chloroform.
WaterPolar ProticLowThe presence of the non-polar bromo-benzene ring is expected to limit aqueous solubility.
HexaneNon-polarVery LowSignificant polarity mismatch between the solute and solvent.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and any dilution factors used. Express the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent in vial prep2 Seal vial prep1->prep2 equil1 Incubate in thermostatic shaker (24-72h) prep2->equil1 sep1 Allow solid to settle or centrifuge equil1->sep1 quant1 Collect and filter supernatant sep1->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3 G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start_node This compound Sample (Solid or Solution) acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start_node->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) start_node->base oxidation Oxidation (e.g., 3% H₂O₂) start_node->oxidation thermal Thermal Degradation (e.g., 80°C) start_node->thermal photo Photolytic Degradation (ICH Q1B) start_node->photo sampling Sample at various time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze by Stability-Indicating HPLC-PDA/MS sampling->hplc_analysis degradation_path Determine Degradation Pathways hplc_analysis->degradation_path stability_profile Establish Intrinsic Stability Profile hplc_analysis->stability_profile

References

5-Bromoindoline: A Technical Guide to Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its indoline core, substituted with a bromine atom at the 5-position, provides a versatile scaffold for the development of a wide range of biologically active molecules. The bromine atom enhances the molecule's reactivity, making it an ideal intermediate for various chemical transformations, including palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, and its applications in the synthesis of pharmacologically relevant compounds.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale drug development needs. Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurity/AssayCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich 97%22190-33-6C₈H₈BrN198.06Available in various quantities.
Thermo Scientific Chemicals 98+%22190-33-6C₈H₈BrN198.06Formerly part of the Alfa Aesar portfolio.
Fisher Scientific 98+%22190-33-6C₈H₈BrN198.06
MyBioSource Research Grade22190-33-6C₈H₈BrN198.06Marketed for metabolic research studies.[1]

Experimental Protocols

The following section details established experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound via Reduction of 5-Bromoindole

A common and effective method for synthesizing this compound is the reduction of 5-bromoindole using a mild reducing agent such as sodium cyanoborohydride.[2]

Materials:

  • 5-bromoindole

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 5-bromoindole (e.g., 8 g, 40.8 mmol) in glacial acetic acid (e.g., 50 mL).[2]

  • While stirring the solution, add sodium cyanoborohydride (e.g., 5.3 g, 81.6 mmol) portion-wise.[2]

  • Continue stirring the reaction mixture at room temperature for approximately 2 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully adjust the pH of the mixture to 8 using a 1 M sodium hydroxide solution. This will cause a solid to precipitate.[2]

  • Collect the precipitated solid by suction filtration.[2]

  • Wash the filter cake with deionized water.

  • Dry the collected solid to obtain the crude this compound. A reported yield for this procedure is 94.8%.[2]

Purification of this compound

For applications requiring high purity, the crude this compound can be further purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • If colored impurities are present, hot filtration can be performed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Role in the Synthesis of Biologically Active Molecules

This compound is not typically known for its own direct biological activity but serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds. Its utility lies in the ability to introduce diverse functional groups at the 5-position of the indoline scaffold through reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are fundamental in drug discovery for creating libraries of compounds for screening.

Derivatives of 5-bromoindole have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Below is a diagram illustrating the general workflow from this compound to the generation of biologically active derivatives.

G Workflow: this compound in Drug Discovery A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse 5-Substituted Indoline Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E

Caption: Synthetic workflow from this compound to lead compounds.

This workflow highlights how the initial this compound scaffold is functionalized through various chemical reactions to generate a library of diverse compounds. These compounds are then subjected to biological screening to identify potential lead candidates for further drug development.

References

An In-depth Technical Guide to the Core Chemical Reactions of 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring and a reactive secondary amine provides two key handles for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including its synthesis, N-functionalization (N-alkylation and N-acylation), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck), and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Introduction

The indoline scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds. The introduction of a bromine atom at the 5-position of the indoline ring system creates a valuable intermediate, this compound, which can be further functionalized to generate diverse libraries of molecules for drug discovery and materials science applications. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the secondary amine is readily amenable to alkylation and acylation. This guide details the fundamental reactivity of this compound, providing researchers with the necessary information to effectively utilize this important synthetic intermediate.

Synthesis of this compound and N-Protected Derivatives

The most common route to this compound involves the bromination of an N-protected indoline followed by deprotection. N-acetylation is a frequently employed protection strategy.

Synthesis of 1-Acetyl-5-bromoindoline

The synthesis of 1-acetyl-5-bromoindoline is typically achieved by the direct bromination of N-acetylindoline.

Experimental Protocol:

A solution of N-acetylindoline (0.40 mol) in 1,2-dichloroethane (540 g) is prepared in a reaction vessel and stirred to obtain a homogeneous mixture. The mixture is then cooled to a temperature between 0 and 5°C. Bromine (0.48 mol) is added slowly to the cooled reaction mixture. Following the addition, the mixture is neutralized with a saturated aqueous solution. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield 1-acetyl-5-bromoindoline.

Synthesis of this compound

The deprotection of 1-acetyl-5-bromoindoline to afford this compound can be accomplished under acidic conditions.

Experimental Protocol:

To a reaction flask containing 1-acetyl-5-bromoindoline (0.16 mol), concentrated hydrochloric acid (31 g) and ethanol (41 g) are added. The mixture is stirred thoroughly and heated to 78°C for 4 hours, with the reaction progress monitored by chromatography. Upon completion, the reaction mixture is neutralized with a sodium hydroxide solution (55 g). The organic phase is separated, and the aqueous phase is extracted with chloroform (3 x 445 g). The combined organic layers are then concentrated to yield this compound.[1]

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
1-Acetyl-5-bromoindolineConcentrated HClEthanol/Water784This compound98.04≥99

N-Functionalization Reactions

The secondary amine of this compound is a key site for introducing molecular diversity through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation of this compound introduces alkyl substituents on the nitrogen atom. This can be achieved using various alkylating agents under basic conditions. A notable example is the N-benzylation of this compound.

Experimental Protocol for N-Benzylation:

To a solution of this compound in a suitable solvent such as acetonitrile, a base like potassium carbonate is added. The suspension is stirred at room temperature before the dropwise addition of benzyl bromide. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by chromatography to yield N-benzyl-5-bromoindoline.

N_Alkylation Bromoindoline This compound Product N-Alkyl-5-bromoindoline Bromoindoline->Product 1. Base 2. R-X AlkylHalide Alkyl Halide (R-X) Base Base (e.g., K2CO3) N_Acylation Bromoindoline This compound Product N-Acyl-5-bromoindoline Bromoindoline->Product Acylating Agent, Base AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Anhydride) Base Base (optional) Suzuki_Coupling Bromoindoline N-Protected This compound Product 5-Arylindoline Derivative Bromoindoline->Product BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst Base Base Buchwald_Hartwig Bromoindoline N-Protected This compound Product 5-(Amino)indoline Derivative Bromoindoline->Product Amine Amine (R₂NH) Amine->Product Catalyst Pd Catalyst/Ligand Base Base Electrophilic_Substitution Bromoindoline N-Acetyl-5-bromoindoline Product Substituted N-Acetyl-5-bromoindoline Bromoindoline->Product E+ Electrophile Electrophile (E+)

References

The Strategic Synthesis and Enduring Importance of 5-Bromoindoline in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Obscurity to a Cornerstone Intermediate

5-Bromoindoline, a halogenated derivative of the indoline scaffold, has carved a significant niche in the landscape of organic synthesis. While its precise first synthesis is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader exploration of indole and indoline chemistry that began in the late 19th and early 20th centuries. The foundational Fischer indole synthesis, discovered in 1883, opened the door to a vast array of indole derivatives, which in turn, spurred investigations into their reduced indoline counterparts.[1] The development of catalytic hydrogenation methods in the early 20th century provided the essential tools for converting indoles to indolines, a critical step in accessing compounds like this compound.[2][3] Initially, this compound was often viewed as a synthetic intermediate en route to the more electronically versatile 5-bromoindole. However, its unique reactivity and structural features have established it as a valuable building block in its own right, particularly in the synthesis of complex bioactive molecules and functional materials.[4] This guide provides a comprehensive historical context, detailed experimental methodologies, and an overview of the applications of this compound in modern organic synthesis.

Core Synthetic Methodologies: A Historical and Modern Perspective

The preparation of this compound has evolved from classical multi-step procedures to more streamlined and efficient modern protocols. Historically, its synthesis was often a secondary objective, arising from the desire to modify the electronic properties of the indole ring. Contemporary methods, however, are highly optimized for yield and purity, reflecting its importance as a starting material.

The two primary strategies for the synthesis of this compound are:

  • Reduction of 5-Bromoindole: This is the most direct and commonly employed method. The aromatic pyrrole ring of 5-bromoindole is selectively reduced to afford this compound.

  • Multi-step Synthesis from Indole: This approach involves the initial reduction of indole to indoline, followed by protection of the nitrogen, bromination, and subsequent deprotection.

Quantitative Data on Synthetic Preparations

The following table summarizes quantitative data for the key synthetic methods for preparing this compound and its precursor, 5-bromoindole.

Reaction Starting Material Reagents and Conditions Yield (%) Reference
Synthesis of 5-BromoindoleIndole1. Sodium bisulfite, ethanol/water; 2. Acetic anhydride; 3. Bromine, water, 0-5°C; 4. Sodium hydroxide61[5]
Reduction of 5-Bromoindole5-BromoindoleSodium cyanoborohydride, glacial acetic acid, room temperature94.8[1]
Deacetylation of 1-Acetyl-5-bromoindoline1-Acetyl-5-bromoindolineConcentrated hydrochloric acid, ethanol, 78°C98.04[6]
Multi-step synthesis of this compound from IndoleIndole1. Pd/C, H₂, toluene; 2. Acetyl chloride, K₂CO₃; 3. Bromine, 1,2-dichloroethane; 4. Conc. HCl, methanol90.32 (final step)[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole via the Modified Thesing Method[5]

This protocol outlines a classical approach to synthesizing the precursor to this compound.

  • Preparation of Sodium Indoline-2-Sulfonate:

    • Dissolve 50g of indole in 100 ml of ethanol.

    • Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water.

    • Stir the mixture overnight.

    • Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry. (Yield: 97%).

  • Acetylation:

    • Suspend 30g of sodium indoline-2-sulfonate in 300 ml of acetic anhydride.

    • Stir the suspension at 70°C for 1 hour.

    • Increase the temperature to 90°C for 2 hours.

    • Cool the suspension to room temperature, filter, and wash with acetic anhydride.

  • Bromination and Hydrolysis:

    • Dissolve the acylated material from the previous step in 150 ml of water at 0-5°C.

    • Add 40g of bromine dropwise, maintaining the temperature below 5°C.

    • Stir at 0-5°C for 1 hour, then allow to warm to room temperature.

    • Add a solution of 10g of sodium bisulfite in 30 ml of water to quench excess bromine.

    • Neutralize the solution with 40% NaOH, keeping the temperature below 30°C.

    • Stir the solution overnight at 50°C.

    • Make the solution basic with 40% NaOH and stir for an additional 3 hours at 50°C.

    • Collect the precipitate by vacuum filtration, wash with water, and air dry.

    • Recrystallize from ethanol and water to yield 5-bromoindole (Overall Yield: 61%).

Protocol 2: Reduction of 5-Bromoindole to this compound[1]

This method provides a high-yielding synthesis of this compound from its indole precursor.

  • Reaction Setup:

    • In a 100mL single-neck flask, add 8g (40.8mmol) of 5-bromoindole and 50mL of glacial acetic acid.

    • Stir the mixture to dissolve the starting material.

  • Reduction:

    • To the stirred solution, add 5.3g (81.6mmol) of sodium cyanoborohydride in portions.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, adjust the pH to 8 with a 1 mol/L sodium hydroxide solution. This will cause a solid to precipitate.

    • Collect the solid by suction filtration.

    • Dry the filter cake to obtain 7.5g of this compound (Yield: 94.8%).

Protocol 3: Multi-step Synthesis of this compound from Indole[7][8]
  • Hydrogenation of Indole to Indoline:

    • In a high-pressure reactor, combine 100g of indole, 12g of 10% palladium on carbon, and 180g of toluene.

    • Pressurize the reactor with hydrogen to 2.20 MPa and heat to 100°C.

    • After the reaction is complete, filter to remove the catalyst and concentrate the filtrate to obtain indoline.

  • N-Acetylation of Indoline:

    • Combine 16g of indoline, 140g of 1,2-dichloroethane, and 18.56g of anhydrous potassium carbonate.

    • Cool the mixture to 0°C and slowly add 11g of acetyl chloride.

    • After the reaction, the mixture is worked up to yield N-acetylindoline.

  • Bromination of N-Acetylindoline:

    • Dissolve 65g of N-acetylindoline in 540g of 1,2-dichloroethane and cool to 0-5°C.

    • Slowly add 76.80g of bromine.

    • Upon completion, the reaction is neutralized and worked up to give N-acetyl-5-bromoindoline.

  • Deacetylation to this compound:

    • Combine 38g of N-acetyl-5-bromoindoline, 41g of concentrated hydrochloric acid, and 50g of methanol.

    • Heat the mixture at 70°C.

    • Neutralize with 30% sodium hydroxide solution.

    • Extract the product with dichloromethane.

    • Combine the organic layers and remove the solvent to obtain 28.32g of this compound (Yield: 90.32%).

Key Applications in Organic Synthesis

This compound serves as a versatile precursor in the synthesis of a variety of more complex molecules. Its primary application is in the preparation of 5-bromoindole, which is a key intermediate in the synthesis of pharmaceuticals, including antimigraine drugs of the triptan class and potential anticancer agents.[1][8] The bromine atom at the 5-position provides a reactive handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.[5]

Beyond its role as a precursor to 5-bromoindole, the this compound scaffold itself is incorporated into bioactive molecules. The saturated pyrrolidine ring of indoline provides a three-dimensional structure that can be advantageous for binding to biological targets. For instance, derivatives of this compound have been investigated for their potential as anticancer agents.[9]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

G Indole Indole Indoline Indoline Indole->Indoline Catalytic Hydrogenation (e.g., Pd/C, H₂) NAcetylindoline N-Acetylindoline Indoline->NAcetylindoline Acetylation (e.g., Acetyl Chloride) NAcetyl5bromoindoline N-Acetyl-5-bromoindoline NAcetylindoline->NAcetyl5bromoindoline Bromination (e.g., Br₂) Bromoindoline This compound NAcetyl5bromoindoline->Bromoindoline Deacetylation (e.g., HCl) Bromoindole 5-Bromoindole Bromoindoline->Bromoindole Oxidation Bromoindole->Bromoindoline Reduction (e.g., NaBH₃CN) BioactiveMolecules Bioactive Molecules (e.g., Triptans, Anticancer Agents) Bromoindole->BioactiveMolecules Further Functionalization (e.g., Cross-Coupling)

Caption: Synthetic routes to this compound and its applications.

G cluster_synthesis Synthesis of this compound cluster_application Application in Tryptamine Synthesis start 5-Bromoindole reagents Sodium Cyanoborohydride (NaBH₃CN) Glacial Acetic Acid (AcOH) start->reagents Reacts with product This compound reagents->product Yields workup 1. pH adjustment to 8 with NaOH 2. Filtration 3. Drying product->workup Followed by Bromoindoline_app This compound Oxidation Oxidation Bromoindoline_app->Oxidation Bromoindole_app 5-Bromoindole Oxidation->Bromoindole_app Functionalization Functionalization at C3 (e.g., with an aminoethyl group) Bromoindole_app->Functionalization Tryptamine_deriv 5-Bromo-Tryptamine Derivatives Functionalization->Tryptamine_deriv

Caption: Experimental workflow for the synthesis and an application of this compound.

Conclusion

This compound has transitioned from a relatively obscure intermediate to a valuable and strategically important building block in organic synthesis. Its accessibility through well-established synthetic routes, primarily the reduction of 5-bromoindole or a multi-step sequence from indole, makes it a readily available starting material for a wide range of applications. While historically often used as a precursor to 5-bromoindole, its own unique structural and electronic properties are increasingly being harnessed in the synthesis of complex bioactive molecules. The continued exploration of new synthetic methodologies and applications will undoubtedly further solidify the position of this compound as a cornerstone of modern medicinal and materials chemistry.

References

The Potential Biological Activities of 5-Bromoindoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Among its halogenated derivatives, 5-bromoindoline has emerged as a versatile intermediate for the synthesis of molecules with significant biological potential.[3] This technical guide provides an in-depth overview of the current research landscape surrounding this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective activities. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated considerable promise as anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a range of human cancer cell lines.[4] The primary mechanism of action for many of these compounds involves the inhibition of key receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[4][5]

Quantitative Analysis of Anticancer Potency

The in vitro anticancer activity of various this compound derivatives has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. A summary of these findings is presented below.

Table 1: In Vitro Anticancer Activities of 1-Benzyl-5-bromoindolin-2-one Derivatives

CompoundMCF-7 (Breast Cancer) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)VEGFR-2 Inhibition IC50 (µM)
7c 7.17 ± 0.94-0.728
7d 2.93 ± 0.479.57 ± 0.620.503
12c 27.65 ± 2.3912.20 ± 1.54-
12d 13.92 ± 1.21--
Doxorubicin 4.30 ± 0.84--
Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.[6]

Table 2: In Vitro Anticancer Activities of 5-Bromo-7-azaindolin-2-one Derivatives

CompoundHepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Skov-3 (Ovarian Cancer) IC50 (µM)
23p 2.3573.012-
Sunitinib 31.59449.036-
Data from a study on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[7]

Table 3: Cytotoxicity of a 5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinone Derivative

CompoundCell Linelog10(GI50)
2f BT-549 (Breast Cancer)-6.40
NCI-H23 (Non-small cell lung cancer)-6.10
IGROV1 (Ovarian Cancer)-6.02
Data from a study on new 5-bromo-3-substituted-hydrazono-1H-2-indolinones.[8]
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the inhibition of VEGFR-2 and EGFR signaling pathways.[5] Inhibition of these pathways disrupts downstream signaling cascades like the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5]

VEGFR2_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK EGFR EGFR EGFR->PI3K_Akt EGFR->MAPK VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Bromoindoline This compound Derivative Bromoindoline->VEGFR2 Inhibition Bromoindoline->EGFR Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Proliferation Knockout_Validation_Workflow cluster_outcomes Expected Outcomes Start Start Cell_Culture Culture Wild-Type (WT) and Target Knockout (KO) Cancer Cells Start->Cell_Culture Treatment Treat both WT and KO cells with This compound Derivative (and vehicle control) Cell_Culture->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Analyze and Compare Cell Viability Data Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion WT_Outcome WT Cells: Significant decrease in viability Data_Analysis->WT_Outcome KO_Outcome KO Cells: Diminished effect on viability Data_Analysis->KO_Outcome

References

Structural Analysis of 5-Bromoindoline and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of 5-bromoindoline and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and experimental protocols to support further investigation and application of these compounds.

Core Structural Analysis

The structural elucidation of this compound and its derivatives is fundamental to understanding their chemical reactivity and biological activity. This section presents a summary of quantitative data obtained from key analytical techniques.

Crystallographic Data

While a crystallographic information file (CIF) for the parent this compound is not publicly available, structural data for its derivatives provide valuable insights into the molecular geometry of the indoline scaffold. Below is a summary of the crystallographic data for 5-bromo-1-ethylindoline-2,3-dione.

Table 1: Crystallographic Data for 5-Bromo-1-ethylindoline-2,3-dione

ParameterValue
Empirical FormulaC₁₀H₈BrNO₂
Formula Weight254.08
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.5198 (3)
b (Å)10.0655 (3)
c (Å)11.2341 (3)
α (°)70.9288 (16)
β (°)75.4109 (16)
γ (°)85.2199 (16)
Volume (ų)984.58 (5)
Z4
NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: ¹H NMR Spectral Data of this compound [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.41dd8.4, 2.4
H-67.29dt2.2, 1.1
H-76.64d8.4
NH4.56t3.8
H-23.75q4.0
H-33.07td4.0, 1.1

Table 3: ¹³C NMR Spectral Data of this compound [1]

CarbonChemical Shift (δ, ppm)
C-7a151.46
C-3a133.72
C-6131.67
C-4130.28
C-7115.07
C-5108.79
C-247.37
C-328.07

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives.

Synthesis of N-Acetylindoline[2]

Workflow for the Synthesis of N-Acetylindoline

G cluster_start Starting Materials cluster_reaction1 Reaction Step 1: Formation of Reaction Mixture C cluster_reaction2 Reaction Step 2: Acetylation cluster_workup Work-up and Isolation Indoline Indoline MixC Combine in Reaction Bottle Indoline->MixC Dichloroethane 1,2-Dichloroethane Dichloroethane->MixC PotassiumCarbonate Anhydrous Potassium Carbonate PotassiumCarbonate->MixC Cool Cool to 0°C MixC->Cool AddAcetylChloride Slowly Add Acetyl Chloride Cool->AddAcetylChloride RecoverSolvent Recover 1,2-Dichloroethane AddAcetylChloride->RecoverSolvent Product N-Acetylindoline Product RecoverSolvent->Product

Synthesis of N-Acetylindoline Workflow

Procedure:

  • In a reaction bottle, combine indoline (16g, 0.13mol), 1,2-dichloroethane (140g), and anhydrous potassium carbonate (18.56g) to obtain reaction mixture C.[2]

  • Cool reaction mixture C to 0°C.

  • Slowly add acetyl chloride (11g, 0.16mol) to reaction mixture C at 0°C and allow the reaction to proceed.

  • After the reaction is complete, recover the 1,2-dichloroethane from the reaction mixture to obtain the N-acetylindoline product.

Synthesis of N-Acetyl-5-bromoindoline[2]

Workflow for the Synthesis of N-Acetyl-5-bromoindoline

G cluster_start Starting Materials cluster_reaction1 Reaction Step 1: Formation of Reaction Mixture E cluster_reaction2 Reaction Step 2: Bromination cluster_workup Work-up and Isolation NAcetylindoline N-Acetylindoline MixE Combine in Reaction Bottle and Stir NAcetylindoline->MixE Dichloroethane 1,2-Dichloroethane Dichloroethane->MixE Cool Cool to 0-5°C MixE->Cool AddBromine Slowly Add Bromine Cool->AddBromine Neutralize Neutralize with Saturated Sodium Bicarbonate AddBromine->Neutralize Product N-Acetyl-5-bromoindoline Product Neutralize->Product

Synthesis of N-Acetyl-5-bromoindoline Workflow

Procedure:

  • In a reaction bottle, combine N-acetylindoline (65g, 0.40mol) and 1,2-dichloroethane (540g) and stir well to obtain reaction mixture E.[2]

  • Cool reaction mixture E to 0-5°C.

  • Slowly add bromine (76.80g, 0.48mol) to obtain reaction mixture F.

  • Neutralize mixture F with a saturated sodium bicarbonate solution to yield the N-acetyl-5-bromoindoline product.

Synthesis of this compound[2]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Step: Deacetylation cluster_workup Work-up and Isolation NAcetyl5Bromoindoline N-Acetyl-5-bromoindoline MixI Combine and Stir in Reaction Bottle NAcetyl5Bromoindoline->MixI ConcHCl Concentrated Hydrochloric Acid ConcHCl->MixI Methanol Methanol Methanol->MixI React React at 70°C MixI->React Neutralize Neutralize with 30% NaOH React->Neutralize Separate Separate Organic and Aqueous Phases Neutralize->Separate Extract Extract with Dichloromethane Separate->Extract RecoverSolvent Recover Dichloromethane Extract->RecoverSolvent Product This compound Product RecoverSolvent->Product

Synthesis of this compound Workflow

Procedure:

  • In a reaction bottle, combine 1-acetyl-5-bromoindoline (38g, 0.16mol), concentrated hydrochloric acid (41g), and methanol (50g). Stir the mixture well to obtain reaction mixture I.[2]

  • Heat reaction mixture I at 70°C.

  • After the reaction is complete, neutralize the mixture with a 30% sodium hydroxide solution.

  • Separate the organic and aqueous phases.

  • Extract the organic phase three times with dichloromethane (397g).

  • Combine the organic layers and recover the dichloromethane solvent to obtain the this compound product.[2]

Synthesis of 5-Bromoindole from this compound[2]

Workflow for the Oxidation of this compound

G cluster_start Starting Materials cluster_reaction Reaction Step: Oxidative Dehydrogenation cluster_workup Work-up and Isolation Bromoindoline This compound MixL Combine and Stir in Reaction Bottle Bromoindoline->MixL FoamCharcoal Foam Charcoal FoamCharcoal->MixL Toluene Toluene Toluene->MixL React React at 70°C with Oxygen Flow MixL->React Filter Filter to Remove Foam Charcoal React->Filter RecoverSolvent Recover Toluene Filter->RecoverSolvent Product 5-Bromoindole Product RecoverSolvent->Product

Oxidation of this compound to 5-Bromoindole

Procedure:

  • In a reaction bottle, combine this compound (30g, 0.15mol), foam charcoal (50g), and toluene (250g). Stir the mixture well to obtain reaction mixture L.[2]

  • Heat reaction mixture L at 70°C with an oxygen flow rate of 220mL/min for 15 hours. Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, filter the mixture to remove the foam charcoal.

  • Recover the toluene from the organic layer to obtain the 5-bromoindole product.[2]

Signaling Pathways and Biological Activity

Derivatives of this compound have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Bromoindoline This compound Derivatives Bromoindoline->EGFR Inhibits

EGFR Signaling Pathway Inhibition
VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR Signaling Pathway

VEGFR_Signaling VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Bromoindoline This compound Derivatives Bromoindoline->VEGFR Inhibits

VEGFR Signaling Pathway Inhibition

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-bromoindoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 5-arylindoline scaffolds, a privileged structure in medicinal chemistry due to its prevalence in biologically active compounds, particularly as kinase inhibitors.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[1] It offers mild reaction conditions, tolerance to a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents.[2] this compound serves as an excellent substrate for these reactions, providing a gateway to a diverse array of 5-arylindoline derivatives. These products are of significant interest in drug discovery, with many indole derivatives being investigated as inhibitors of key signaling pathways implicated in diseases like cancer.[3] The bromine atom at the C5 position of the indoline core is strategically placed for functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.[2]

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice for these reactions.[2] Other effective catalysts include those with specialized phosphine ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and even ligand-free palladium nanoparticles, which can facilitate the reaction under mild, aqueous conditions.[4][5]

  • Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2][5] The choice of base can depend on the solvent and the specific substrates being coupled.

  • Solvent: The reaction can be performed in a range of solvents. Common choices include ethereal solvents like 1,4-dioxane and dimethoxyethane (DME), as well as alcohols like ethanol.[2][5] To improve the solubility of all components, aqueous mixtures (e.g., dioxane/water or ethanol/water) are often employed.[6]

  • N-Protection: The secondary amine of the indoline ring can sometimes interfere with the catalytic cycle. While some reactions proceed with the free NH group, N-protection (e.g., with an acetyl or Boc group) is a common strategy to prevent side reactions and improve yields.

  • Heating Method: Both conventional heating and microwave irradiation are effective. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[1]

Quantitative Data Presentation

The following tables summarize yields and reaction conditions for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids, showcasing both microwave-assisted and conventional heating methods.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of a this compound Derivative

Reaction Conditions: 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one (1.0 eq.), Arylboronic acid (1.3 eq.), Pd(PPh₃)₄ (7 mol%), Cs₂CO₃ (2.0 eq. in 1M aqueous solution), Ethanol, 100 °C, Microwave irradiation.[1]

Arylboronic AcidProductTime (min)Yield (%)
Phenylboronic acid5-Phenyl derivative3097
Naphthalene-2-boronic acid5-(Naphthalen-2-yl) derivative2597
3-Chlorophenylboronic acid5-(3-Chlorophenyl) derivative4081
Thiophene-3-boronic acid5-(Thiophen-3-yl) derivative4082

Table 2: Suzuki-Miyaura Coupling of 5-Bromoindoles under Various Conditions

5-Bromoindole DerivativeCoupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
5-BromoindolePhenylboronic acidPd-Nanoparticles (5)K₃PO₄ (5)Water40676[7]
N-ethyl-5-bromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High Yield[5]
5,7-DibromoindolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (4)Water120 (µW)183[6]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a this compound Derivative

This protocol is adapted from a reported procedure for the efficient synthesis of 5-arylindoline derivatives.[1]

Materials:

  • This compound derivative (e.g., 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one) (1.0 mmol)

  • Arylboronic acid (1.3 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 mmol, 7 mol%)

  • 1M aqueous Cesium Carbonate (Cs₂CO₃) solution (2.0 mL, 2.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vial (10 mL) with a stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add the this compound derivative (1.0 mmol), the arylboronic acid (1.3 mmol), and Pd(PPh₃)₄ (0.07 mmol).

  • Add ethanol (5 mL) to the vial, followed by the 1M aqueous Cs₂CO₃ solution (2.0 mL).

  • Seal the vial securely with a cap.

  • Purge the vial with argon or nitrogen gas for 5-10 minutes.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for the specified time (typically 25-40 minutes), with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylindoline derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Acetyl-5-bromoindoline (Conventional Heating)

This is a representative protocol for the coupling of an N-protected this compound under conventional heating.

Materials:

  • N-Acetyl-5-bromoindoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask, add N-acetyl-5-bromoindoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base add_solvent Add Solvent(s) start->add_solvent degas Degas Mixture (Inert Atmosphere) add_solvent->degas heat Heat with Stirring (Conventional or µW) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up (Extraction) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure 5-Arylindoline purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

PI3K_Akt_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Inhibitor 5-Arylindoline Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR pathway, a key target for 5-arylindoline kinase inhibitors.

References

Application Notes and Protocols for N-alkylation of 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 5-bromoindoline, a key synthetic intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established methodologies and offer guidance on reagent selection, reaction conditions, and purification techniques.

Introduction

This compound is a valuable building block in medicinal chemistry. The ability to introduce a wide variety of substituents at the nitrogen atom via N-alkylation allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The protocols described herein detail two common and effective methods for the N-alkylation of this compound: a classical approach using alkyl halides with a strong base and an iron-catalyzed method utilizing alcohols as alkylating agents.

Classical N-Alkylation with Alkyl Halides

This widely used method involves the deprotonation of the indoline nitrogen with a strong base, followed by nucleophilic attack on an alkyl halide. Sodium hydride (NaH) is a commonly employed base for this transformation, offering high reactivity and good yields.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Hydrogen gas will evolve.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]

Summary of Reaction Conditions and Yields
Alkylating AgentBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaH (1.2)DMFRT4~95% (Estimated)
Ethyl BromideNaH (1.2)THFRT12~90% (Estimated)
Benzyl BromideNaH (1.2)DMFRT8~92% (Estimated)

Note: Yields are indicative and can vary based on the specific substrate, reaction scale, and purification method.

Experimental Workflow: Classical N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound in anhydrous solvent deprotonation Deprotonation with NaH at 0 °C prep->deprotonation inert Establish Inert Atmosphere (Ar/N2) inert->prep alkylation Add Alkyl Halide dropwise at 0 °C deprotonation->alkylation stir Stir at RT (2-24 h) alkylation->stir quench Quench with sat. NH4Cl at 0 °C stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end N-alkylated This compound

Caption: Workflow for classical N-alkylation of this compound.

Iron-Catalyzed N-Alkylation with Alcohols

A more recent and greener approach to N-alkylation involves the use of alcohols as alkylating agents in the presence of an iron catalyst.[2] This method, often referred to as a "borrowing hydrogen" methodology, avoids the use of stoichiometric strong bases and alkyl halides.

Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • Tricarbonyl(cyclopentadienone) iron complex (Fe-1, catalyst)

  • Trimethylamine N-oxide (Me₃NO, co-catalyst/oxidant)

  • Potassium carbonate (K₂CO₃, base)

  • 2,2,2-Trifluoroethanol (TFE, solvent)

  • Standard work-up and purification reagents (as in the classical protocol)

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation: In a Schlenk tube, combine this compound (1.0 eq), the alcohol (2.0 eq), tricarbonyl(cyclopentadienone) iron complex (5 mol%), Me₃NO (10 mol%), and K₂CO₃ (1.0 eq).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) as the solvent (typically to a concentration of 0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture in an oil bath at 110 °C for the specified time (e.g., 30 hours for benzyl alcohol).[2]

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the N-alkylated indoline.

Summary of Reaction Conditions and Yields
Alkylating AgentCatalyst (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl AlcoholFe-1 (5)K₂CO₃ (1.0)TFE1103072[2][3]
EthanolFe-1 (5)K₂CO₃ (1.0)TFE1104885-99[3]
n-PropanolFe-1 (5)K₂CO₃ (1.0)TFE1104885-99[3]
n-ButanolFe-1 (5)K₂CO₃ (1.0)TFE1104885-99[3]

Experimental Workflow: Iron-Catalyzed N-Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification combine Combine this compound, Alcohol, Catalyst, Base add_solvent Add TFE Solvent combine->add_solvent seal_heat Seal Vessel and Heat (e.g., 110 °C) add_solvent->seal_heat cool Cool to Room Temperature seal_heat->cool purify Column Chromatography cool->purify end end purify->end N-alkylated This compound

Caption: Workflow for iron-catalyzed N-alkylation of this compound.

Concluding Remarks

The choice of N-alkylation protocol for this compound will depend on the specific requirements of the synthesis, including the nature of the alkyl group to be introduced, scale, and the availability of reagents and catalysts. The classical method with alkyl halides is robust and widely applicable for a variety of alkyl groups. The iron-catalyzed method offers a greener alternative, particularly for simple alkyl and benzyl groups, avoiding the use of strong bases and alkyl halides. Researchers should carefully consider the scope and limitations of each method when planning their synthetic strategy.

References

The Strategic Role of 5-Bromoindoline in Pharmaceutical Intermediate Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its utility as a key intermediate for the synthesis of a wide array of bioactive molecules. The bromo-functionalization on the indoline scaffold provides a reactive handle for various chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable pharmaceutical intermediates, with a primary focus on its conversion to 5-bromoindole, a precursor to numerous therapeutic agents.

Core Applications of this compound

This compound serves as a crucial precursor in the synthesis of substituted indoles and other complex heterocyclic systems. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and alkyl groups.[1] Furthermore, the indoline nitrogen can be readily functionalized, and the dihydroindole core can be oxidized to the corresponding indole.

One of the most prominent applications of this compound is its role as an intermediate in the synthesis of 5-bromoindole.[2] 5-Bromoindole, in turn, is a vital component in the development of drugs for a range of therapeutic areas, including:

  • Oncology: As a precursor for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[3][4]

  • Neurology and Endocrinology: For the synthesis of melatonin derivatives and other compounds targeting neurological and sleep disorders.[5][6]

  • Cardiovascular Diseases: As a building block for drugs aimed at treating cardiovascular ailments.[6]

Synthesis of this compound

This compound can be synthesized from 5-bromoindole via reduction or through a multi-step process starting from indole.[7][8]

Diagram: Synthetic Pathway to this compound

Synthesis_of_5_Bromoindoline Indole Indole Indoline Indoline Indole->Indoline Hydrogenation NAcetylindoline N-Acetylindoline Indoline->NAcetylindoline Acetylation NAcetyl5bromoindoline N-Acetyl-5-bromoindoline NAcetylindoline->NAcetyl5bromoindoline Bromination Bromoindoline This compound NAcetyl5bromoindoline->Bromoindoline Deacetylation Bromoindole 5-Bromoindole Bromoindole->Bromoindoline Reduction Oxidation_of_5_Bromoindoline Bromoindoline This compound Bromoindole 5-Bromoindole Bromoindoline->Bromoindole Oxidative Dehydrogenation Pharmaceuticals Pharmaceuticals (e.g., EGFR Inhibitors) Bromoindole->Pharmaceuticals Further Synthesis Downstream_Applications cluster_reactions Cross-Coupling Reactions Bromoindole 5-Bromoindole Suzuki Suzuki Coupling Bromoindole->Suzuki Heck Heck Coupling Bromoindole->Heck Sonogashira Sonogashira Coupling Bromoindole->Sonogashira Buchwald Buchwald-Hartwig Amination Bromoindole->Buchwald Bioactive Bioactive Molecules Suzuki->Bioactive Heck->Bioactive Sonogashira->Bioactive Buchwald->Bioactive

References

5-Bromoindoline: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

5-Bromoindoline has emerged as a critical starting material in medicinal chemistry for the development of novel therapeutic agents. Its strategic bromine substitution provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse array of bioactive molecules with applications in oncology, infectious diseases, and neurology.[1][2] The indoline scaffold itself is a privileged structure in drug discovery, and the addition of a bromine atom at the 5-position enhances lipophilicity, potentially improving membrane permeability and metabolic stability.[3] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of bioactive molecules utilizing this compound as a key precursor.

Application Notes

The bromine atom at the C-5 position of the indoline ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2][4] Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Many 5-bromoindole and indoline derivatives exhibit potent cytotoxic effects against various human cancer cell lines.[3][5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the VEGFR-2 pathway, and the induction of apoptosis.[6] For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of EGFR tyrosine kinase.[7]

  • Antimicrobial Activity: The 5-bromoindole scaffold has been utilized to develop compounds with significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Neurological Disorders: As a crucial building block for pharmaceuticals targeting neurological disorders, 5-bromoindole's unique structure contributes to the development of novel drugs with enhanced efficacy.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of various molecules derived from this compound and related 5-bromoindole precursors.

Table 1: Synthesis Yields of this compound and Intermediates

Starting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
1-Acetyl-5-bromoindolineThis compoundConcentrated HCl, Methanol, 70°C90.32≥99[8]
5-BromoindoleThis compoundNaBH3CN, Acetic Acid, 0°C to RT94.8-[9]
IndoleIndolinePalladium on carbon, Toluene, H2 (2.20 MPa), 100°C92.34≥96[8]
IndolineN-AcetylindolineAcetyl chloride, 1,2-dichloroethane, K2CO3, 0°C85.68≥98[8]
This compound5-BromoindoleFoam charcoal, Toluene, O2, 70°C67.51≥95[8]

Table 2: In Vitro Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
7d (N-benzyl-5-bromoindolin-2-one derivative)MCF-7 (Breast Cancer)2.93 ± 0.47Doxorubicin4.30 ± 0.84[6]
7c (N-benzyl-5-bromoindolin-2-one derivative)MCF-7 (Breast Cancer)7.17 ± 0.94Doxorubicin4.30 ± 0.84[6]
7a (N-benzyl-5-bromoindolin-2-one derivative)MCF-7 (Breast Cancer)19.53 ± 1.05Doxorubicin4.30 ± 0.84[6]
12d (N-benzyl-5-bromoindolin-2-one derivative)MCF-7 (Breast Cancer)13.92 ± 1.21Doxorubicin4.30 ± 0.84[6]
5BDBIC (5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide)HepG2 (Hepatocellular Carcinoma)14.3Sorafenib6.2[10]

Table 3: VEGFR-2 Inhibitory Activity

CompoundIC50 (µM)Reference
7c (N-benzyl-5-bromoindolin-2-one derivative)0.728[6]
7d (N-benzyl-5-bromoindolin-2-one derivative)0.503[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative bioactive derivative.

Protocol 1: Synthesis of this compound from 1-Acetyl-5-bromoindoline[8]

Materials:

  • 1-Acetyl-5-bromoindoline

  • Concentrated hydrochloric acid

  • Methanol

  • 30% Sodium hydroxide solution

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 38 g (0.16 mol) of 1-acetyl-5-bromoindoline, 41 g of concentrated hydrochloric acid, and 50 g of methanol.

  • Stir the mixture and heat to 70°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a 30% sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

  • Extract the aqueous phase three times with 397 g of dichloromethane.

  • Combine the organic layers and remove the solvent using a rotary evaporator to yield the this compound product.

Protocol 2: Synthesis of 5-Bromoindole from this compound[8]

Materials:

  • This compound

  • Foam charcoal

  • Toluene

  • Oxygen source

  • Reaction vessel with gas inlet

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine 30 g (0.15 mol) of this compound, 50 g of foam charcoal, and 250 g of toluene.

  • Stir the mixture and heat to 70°C.

  • Bubble oxygen through the reaction mixture at a flow rate of 220 mL/min for 15 hours.

  • Monitor the disappearance of the starting material by chromatography.

  • After the reaction is complete, filter the mixture to remove the foam charcoal.

  • Recover the toluene from the filtrate to obtain the 5-bromoindole product.

Protocol 3: Synthesis of N-Benzyl-5-bromoindolin-2-one Derivatives (General Procedure)[6]

A common synthetic route to bioactive indolin-2-ones involves the condensation of an appropriate N-substituted this compound-2,3-dione with a suitable reactant.

Materials:

  • N-Benzyl-5-bromoindoline-2,3-dione

  • Appropriate hydrazine or amine derivative

  • Ethanol or other suitable solvent

  • Catalytic amount of acid (e.g., acetic acid)

  • Reflux condenser

  • Stirrer

  • Filtration apparatus

Procedure:

  • Dissolve N-benzyl-5-bromoindoline-2,3-dione in a suitable solvent in a round-bottom flask.

  • Add an equimolar amount of the desired hydrazine or amine derivative.

  • Add a catalytic amount of acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a cold solvent, and dry to obtain the desired N-benzyl-5-bromoindolin-2-one derivative.

Visualizations

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->Downstream P2->Downstream P3->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Bromo_Deriv This compound Derivative Bromo_Deriv->VEGFR2 Inhibits Synthesis_Workflow Indole Indole Indoline Indoline Indole->Indoline Hydrogenation (Pd/C, H2) NAcetylindoline N-Acetylindoline Indoline->NAcetylindoline Acetylation (Acetyl Chloride) NAcetyl5bromo N-Acetyl-5-bromoindoline NAcetylindoline->NAcetyl5bromo Bromination (Br2) Bromoindoline This compound NAcetyl5bromo->Bromoindoline Deacetylation (HCl) Bioactive Bioactive Molecules Bromoindoline->Bioactive Further Synthesis (e.g., Condensation, Cross-coupling) SAR_Exploration cluster_core Core Scaffold cluster_reactions Chemical Modifications cluster_derivatives Diverse Derivatives cluster_evaluation Biological Evaluation Bromoindoline This compound Suzuki Suzuki Coupling Bromoindoline->Suzuki Heck Heck Coupling Bromoindoline->Heck Condensation Condensation Bromoindoline->Condensation Other Other Reactions Bromoindoline->Other Deriv1 Derivative A Suzuki->Deriv1 Deriv2 Derivative B Heck->Deriv2 DerivN Derivative N Condensation->DerivN BioActivity Biological Activity (e.g., IC50) Deriv1->BioActivity Deriv2->BioActivity DerivN->BioActivity SAR Structure-Activity Relationship BioActivity->SAR

References

Application Note: A Detailed Protocol for the Reduction of 5-Bromoindole to 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 5-bromoindoline through the reduction of 5-bromoindole. 5-substituted indole compounds are crucial intermediates in the synthesis of pharmaceuticals and dyes.[1] This protocol utilizes sodium cyanoborohydride in glacial acetic acid, a reliable method for achieving high yield and purity.[1] The procedure includes a step-by-step methodology, a summary of quantitative data, and expected analytical characterization to guide researchers in this synthetic transformation.

Introduction

This compound is a valuable organic intermediate primarily derived from the reduction of 5-bromoindole.[1] Indole-containing compounds are ubiquitous in nature and many exhibit significant physiological activity, making them important scaffolds in medicinal chemistry.[1] The protocol detailed below describes an efficient reduction of the C2-C3 double bond of the indole ring system using sodium cyanoborohydride (NaBH₃CN), a mild reducing agent suitable for this transformation.

Experimental Workflow

The overall experimental workflow involves the dissolution of the starting material, addition of the reducing agent, reaction monitoring, and a straightforward work-up procedure to isolate the final product.

G start 1. Dissolve 5-Bromoindole in Glacial Acetic Acid add_reagent 2. Add Sodium Cyanoborohydride (NaBH3CN) under stirring start->add_reagent react 3. Stir at Room Temperature for 2 hours add_reagent->react workup 4. Work-up: Adjust pH to 8 with 1M NaOH react->workup precipitate 5. Precipitate solid product workup->precipitate isolate 6. Isolate by Suction Filtration and Dry the Product precipitate->isolate product Final Product: This compound isolate->product

Caption: Workflow for the reduction of 5-bromoindole to this compound.

Detailed Experimental Protocol

This protocol is based on a reported procedure with high yield.[1]

3.1 Materials and Equipment

  • Reagents: 5-Bromoindole, Glacial Acetic Acid, Sodium Cyanoborohydride (NaBH₃CN), 1 M Sodium Hydroxide (NaOH) solution, Deionized Water.

  • Equipment: 100mL single-neck round-bottom flask, magnetic stirrer and stir bar, beaker, suction filtration apparatus (Büchner funnel, filter flask), pH meter or pH paper, standard laboratory glassware.

3.2 Procedure

  • Add 8g (40.8 mmol) of 5-bromoindole and 50 mL of glacial acetic acid to a 100 mL single-neck flask.[1]

  • While stirring the solution, add 5.3g (81.6 mmol) of sodium cyanoborohydride.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, adjust the pH to 8 using a 1 mol/L sodium hydroxide solution. This will cause the product to precipitate out of the solution as a solid.[1]

  • Collect the precipitated solid by suction filtration.[1]

  • Dry the filter cake to obtain the final product, this compound.[1]

Data Summary and Characterization

The following table summarizes the quantitative data and expected analytical results for the synthesized this compound.[1]

ParameterValue
Yield 94.8% (7.5g)
Physical Appearance Solid
Melting Point 113.9 - 115.1 °C
¹H NMR (400MHz, CDCl₃)δ: 7.41 (dd, 1H), 7.29 (dt, 1H), 6.64 (d, 1H), 4.56 (t, 1H), 3.75 (q, 2H), 3.07 (td, 2H)
¹³C NMR (100MHz, CDCl₃)δ: 151.46, 133.72, 131.67, 130.28, 115.07, 108.79, 47.37, 28.07
Mass Spec. (m/z)199.1 [M+H]⁺

All data sourced from Guidechem.[1]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

References

Application Notes: 5-Bromoindoline in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of several diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of drug discovery efforts.

While the user's query specified 5-bromoindoline, a thorough review of the scientific literature reveals that a closely related bromo-indole derivative, 6-bromoindirubin-3'-oxime (BIO) , is a well-characterized and potent inhibitor of GSK-3. Indirubins are bis-indole alkaloids, and their synthesis involves precursors derived from indole. Specifically, the synthesis of BIO utilizes 6-bromoisatin, an oxidized indole derivative, which conceptually aligns with the initial interest in bromo-indole structures. This document will focus on the synthesis and application of 6-bromoindirubin-3'-oxime (BIO) as a representative GSK-3 inhibitor derived from a bromo-indole scaffold.

6-Bromoindirubin-3'-oxime (BIO): A Potent GSK-3 Inhibitor

6-Bromoindirubin-3'-oxime (BIO) is a synthetic derivative of indirubin, a natural product. BIO is a highly potent and selective, ATP-competitive inhibitor of GSK-3α and GSK-3β.[1][2] Its ability to inhibit GSK-3 leads to the activation of the Wnt/β-catenin signaling pathway, making it a valuable tool for studying cellular processes regulated by this pathway and a lead compound for the development of therapeutics targeting GSK-3.[3]

Quantitative Data

The inhibitory activity of 6-bromoindirubin-3'-oxime (BIO) and its analogs against various kinases is summarized in the table below.

CompoundTargetIC50 (nM)Selectivity vs. CDK5Reference
6-Bromoindirubin-3'-oxime (BIO)GSK-3α/β5>16-fold[1][2]
6-Bromoindirubin-3'-oxime (BIO)CDK1/CyclinB320-[1]
6-Bromoindirubin-3'-oxime (BIO)CDK5/p2580-[1]

Experimental Protocols

The synthesis of 6-bromoindirubin-3'-oxime (BIO) is a multi-step process that begins with the preparation of the key precursors, 6-bromoisatin and 3-acetoxyindole.

Synthesis of 6-Bromoisatin

A common method for the synthesis of 6-bromoisatin involves a two-step process starting from 3-bromoaniline.

Step 1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide

  • To a solution of 3-bromoaniline in dilute hydrochloric acid, a solution of chloral hydrate and hydroxylamine hydrochloride is added.

  • The mixture is heated, and upon cooling, the product, N-(3-bromophenyl)-2-hydroxyiminoacetamide, precipitates and is collected by filtration.

Step 2: Cyclization to 6-Bromoisatin

  • The N-(3-bromophenyl)-2-hydroxyiminoacetamide is added to concentrated sulfuric acid at a controlled temperature (e.g., 50°C).

  • The reaction mixture is then heated to a higher temperature (e.g., 90°C) for several hours to effect cyclization.

  • The reaction mixture is carefully poured into ice water, causing the 6-bromoisatin to precipitate as a yellow solid.

  • The solid is collected by filtration and dried. This product is often of sufficient purity for the subsequent step.

Synthesis of 3-Acetoxyindole

3-Acetoxyindole can be prepared from indole through an oxidation and acetylation process.

  • Indole is dissolved in a suitable solvent.

  • An oxidizing agent is used to introduce a hydroxyl group at the 3-position, which may exist in equilibrium with its keto tautomer, oxindole.

  • Acetic anhydride is then added to acetylate the hydroxyl group, yielding 3-acetoxyindole.

  • The product is purified by recrystallization.

Synthesis of 6-Bromoindirubin-3'-oxime (BIO)

The final synthesis of BIO involves the condensation of 6-bromoisatin with 3-acetoxyindole, followed by oximation.

Step 1: Synthesis of 6-Bromoindirubin

  • 6-Bromoisatin and 3-acetoxyindole are dissolved in a suitable solvent such as methanol.

  • A base, for example, anhydrous sodium carbonate, is added to the mixture.

  • The reaction is stirred for several hours, resulting in the formation of a dark precipitate of 6-bromoindirubin.

  • The precipitate is collected by filtration and washed.

Step 2: Oximation of 6-Bromoindirubin to form BIO

  • 6-Bromoindirubin is suspended in pyridine.

  • Hydroxylamine hydrochloride is added in excess.

  • The mixture is heated under reflux for a couple of hours.[4]

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting residue is washed with an appropriate solvent, such as methanol and cold dichloromethane, to yield 6-bromoindirubin-3'-oxime (BIO) as a reddish solid.[4]

Visualizations

GSK-3 Signaling Pathways

Glycogen Synthase Kinase-3 (GSK-3) is a key regulatory kinase in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. The following diagrams illustrate the central role of GSK-3 in the Wnt/β-catenin and PI3K/Akt signaling pathways.

GSK3_Wnt_Pathway cluster_destruction Destruction Complex cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin GSK3b GSK-3β Beta_Catenin β-Catenin GSK3b->Beta_Catenin P APC APC CK1 CK1 CK1->Beta_Catenin Degradation Ubiquitination & Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription GSK3_PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P GSK3b GSK-3β Akt->GSK3b P (Inhibition) Cell_Survival Cell Survival, Growth, Proliferation Akt->Cell_Survival Substrates GSK-3 Substrates (e.g., Glycogen Synthase, Tau) GSK3b->Substrates P BIO_Synthesis_Workflow cluster_precursors Precursor Synthesis Bromoisatin 6-Bromoisatin Synthesis Condensation Condensation Reaction (6-Bromoisatin + 3-Acetoxyindole) Bromoisatin->Condensation Acetoxyindole 3-Acetoxyindole Synthesis Acetoxyindole->Condensation Bromoindirubin 6-Bromoindirubin (Intermediate) Condensation->Bromoindirubin Oximation Oximation Reaction (+ Hydroxylamine HCl) Bromoindirubin->Oximation BIO 6-Bromoindirubin-3'-oxime (BIO) (Final Product) Oximation->BIO Purification Purification (Washing/Recrystallization) BIO->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

The Role of 5-Bromoindoline in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromoindoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of novel and potent anticancer agents. Derivatives of this compound have demonstrated significant therapeutic potential by targeting key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data to guide researchers in the exploration and development of this compound-based anticancer drugs.

Application Notes

This compound and its derivatives have been extensively investigated for their antitumor activities across a range of cancer cell lines. The core mechanism of action for many of these compounds involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling.

Key Molecular Targets and Mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 5-bromoindole derivatives have been identified as potent inhibitors of EGFR.[1][2] By blocking the tyrosine kinase activity of EGFR, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Another critical target for this compound derivatives is VEGFR-2, a key mediator of angiogenesis.[3][4][5][6][7][8] Inhibition of VEGFR-2 blocks the formation of new blood vessels, which are essential for supplying nutrients to tumors, thereby impeding their growth and metastasis.[9]

  • Multi-Kinase Inhibition: Some derivatives exhibit a broad spectrum of activity by targeting multiple kinases, offering a more comprehensive approach to cancer therapy.[4][10]

  • Induction of Apoptosis and Cell Cycle Arrest: A primary outcome of the inhibition of these signaling pathways is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cells from dividing and multiplying.[1][2][5][6][8][9]

The versatility of the this compound core allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic properties. Researchers have successfully synthesized various derivatives, including carbothioamides, oxadiazoles, triazoles, and hydrazones, to explore structure-activity relationships.[1][2][5][6][8]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [10]

CompoundHepG2 (IC50, µM)A549 (IC50, µM)Skov-3 (IC50, µM)
23p 2.357-3.012
23c -3.103-
23d --3.721
Sunitinib (Control) 31.59429.25749.036

Table 2: Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives [5][6]

CompoundMCF-7 (IC50, µM)A-549 (IC50, µM)VEGFR-2 Inhibition (IC50, µM)
7c 7.17 ± 0.94-0.728
7d 2.93 ± 0.47-0.503
Doxorubicin (Control) 4.30 ± 0.84--

Table 3: Anticancer Activity of 5-Bromoindole Carbothioamide Derivative [1][4]

CompoundHepG2 (IC50, µM)A549 (IC50, µM)MCF-7 (IC50, µM)
3a PotentPotentPotent

Note: Specific IC50 values for compound 3a were not explicitly provided in the search results, but it was identified as the most powerful among the tested derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound-based anticancer agents.

Protocol 1: Synthesis of this compound Derivatives (General Approach)

This protocol describes a general method for the synthesis of various 5-bromoindole derivatives. Specific reaction conditions and reagents will vary depending on the desired final compound.

Materials:

  • This compound or a suitable 5-bromoindole precursor

  • Appropriate reagents for derivatization (e.g., isothiocyanates, acid chlorides, aldehydes)

  • Solvents (e.g., ethanol, methanol, dichloromethane)

  • Catalysts (e.g., triethylamine, sulfuric acid)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-bromoindole starting material in a suitable solvent.

  • Reagent Addition: Add the appropriate derivatizing reagent to the solution. A catalyst may be added at this stage to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable base if an acid catalyst was used.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the final compound.

  • Characterization: Confirm the structure and purity of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1][10]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for determining the cytotoxic effects of potential anticancer compounds.[7][10][11][12]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin, Sunitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells for vehicle control and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours.[3][12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7][12]

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[3][7]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[7]

Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their development.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Bromoindoline This compound Derivative Bromoindoline->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Bromoindoline This compound Derivative Bromoindoline->VEGFR2 Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental_Workflow Start This compound Starting Material Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle) InVitro->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for the development of this compound anticancer agents.

References

Synthetic Routes to 5-Substituted Indoles Using 5-Bromoindoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted indoles are a pivotal class of heterocyclic compounds widely sought after in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of a variety of 5-substituted indoles, commencing from the readily available starting material, 5-bromoindoline. The primary synthetic strategy involves the aromatization of this compound to the more reactive 5-bromoindole, followed by functionalization at the 5-position via modern cross-coupling methodologies. This approach offers a versatile and efficient pathway to a diverse array of 5-substituted indole derivatives.

The overall synthetic workflow is initiated by the N-acetylation of this compound, which serves to protect the nitrogen atom and facilitate the subsequent oxidation. The resulting N-acetyl-5-bromoindoline is then oxidized to N-acetyl-5-bromoindole. This key intermediate is then subjected to various palladium- or copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Ullmann couplings, as well as cyanation reactions. Finally, deprotection of the acetyl group furnishes the desired 5-substituted indoles.

Synthetic Strategy Overview

The conversion of this compound to diverse 5-substituted indoles is a multi-step process that leverages the versatility of modern cross-coupling chemistry. The general synthetic pathway is outlined below.

G cluster_0 Preparation of Key Intermediate cluster_1 Cross-Coupling Reactions This compound This compound N-Acetyl-5-bromoindoline N-Acetyl-5-bromoindoline This compound->N-Acetyl-5-bromoindoline Acetylation 5-Bromoindole 5-Bromoindole N-Acetyl-5-bromoindoline->5-Bromoindole Oxidation & Deprotection 5-Arylindole 5-Arylindole 5-Bromoindole->5-Arylindole Suzuki Coupling 5-Alkynylindole 5-Alkynylindole 5-Bromoindole->5-Alkynylindole Sonogashira Coupling 5-Aminoindole 5-Aminoindole 5-Bromoindole->5-Aminoindole Buchwald-Hartwig Amination 5-Alkenylindole 5-Alkenylindole 5-Bromoindole->5-Alkenylindole Heck Reaction 5-Aryloxyindole 5-Aryloxyindole 5-Bromoindole->5-Aryloxyindole Ullmann Condensation 5-Cyanoindole 5-Cyanoindole 5-Bromoindole->5-Cyanoindole Cyanation Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->5-Arylindole Terminal Alkyne Terminal Alkyne Terminal Alkyne->5-Alkynylindole Amine Amine Amine->5-Aminoindole Alkene Alkene Alkene->5-Alkenylindole Phenol Phenol Phenol->5-Aryloxyindole Cyanide Source Cyanide Source Cyanide Source->5-Cyanoindole

Figure 1: Overall synthetic workflow from this compound to 5-substituted indoles.

Data Presentation: Summary of 5-Substitution Reactions of 5-Bromoindole

The following table summarizes the reaction conditions and yields for various palladium- and copper-catalyzed cross-coupling reactions of 5-bromoindole.

EntryReaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol/H₂O1001285
2Suzuki-Miyaura4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane/H₂O1001292
3Suzuki-Miyaura2-Tolylboronic acidNa₂PdCl₄ (5)SPhos (5)K₂CO₃Acetonitrile/H₂O371895
4SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ (5)-DiisopropylamineTHFRT389
5SonogashiraEthynyltrimethylsilanePd(PPh₃)₄ (5)-CuI (10), Et₃NDMF80695
6Buchwald-HartwigAnilinePd₂(dba)₃ (2)XPhos (8)LiHMDSTHF651685
7Buchwald-HartwigMorpholinePd₂(dba)₃ (2)XPhos (8)LiHMDSTHF651678
8Heckn-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002475
9UllmannPhenolCuI (10)L-proline (20)K₂CO₃DMSO1102482
10CyanationCuCN---NMP160688

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-5-bromoindoline
  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a base like anhydrous potassium carbonate (1.2 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-5-bromoindoline, which can be used in the next step without further purification.

Protocol 2: Synthesis of 5-Bromoindole from N-Acetyl-5-bromoindoline
  • Dissolve N-acetyl-5-bromoindoline (1.0 eq) in a suitable solvent system, such as methanol and concentrated hydrochloric acid.[1]

  • Heat the reaction mixture at 70 °C and monitor the deacetylation by TLC.

  • After completion, cool the reaction mixture and neutralize with a 30% sodium hydroxide solution.

  • Extract the product with an organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Dissolve the obtained this compound in toluene and add a catalytic amount of a cuprous catalyst.

  • Introduce air or oxygen into the reaction mixture and heat at 70-100 °C for 15 hours until the starting material is consumed (monitored by chromatography).[1]

  • Filter the reaction mixture to remove the catalyst and recover the organic layer.

  • Evaporate the solvent to obtain 5-bromoindole, which can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 5-Arylindole 5-Arylindole Aryl-Pd(II)-Ar'(L2)->5-Arylindole Reductive Elimination 5-Bromoindole 5-Bromoindole 5-Bromoindole->Aryl-Pd(II)-Br(L2) Oxidative Addition Ar-B(OH)2 Ar-B(OH)2 [ArB(OH)3]- [ArB(OH)3]- Ar-B(OH)2->[ArB(OH)3]- Activation Base Base Base->[ArB(OH)3]- [ArB(OH)3]-->Aryl-Pd(II)-Ar'(L2)

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • In a reaction vessel, combine 5-bromoindole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-arylindole.

Protocol 4: General Procedure for Sonogashira Coupling

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-Alkyne(L2) Transmetalation Aryl-Pd(II)-Alkyne(L2)->Pd(0)L2 5-Alkynylindole 5-Alkynylindole Aryl-Pd(II)-Alkyne(L2)->5-Alkynylindole Reductive Elimination 5-Bromoindole 5-Bromoindole 5-Bromoindole->Aryl-Pd(II)-Br(L2) Oxidative Addition Cu(I)Br Cu(I)Br Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-Alkyne->Aryl-Pd(II)-Alkyne(L2) Cu(I)-Alkyne->Cu(I)Br Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Alkyne Deprotonation Base Base Base->Cu(I)-Alkyne

Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

  • To a solution of 5-bromoindole (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add a base, such as triethylamine or diisopropylamine (2.0-3.0 eq), and the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) under an inert atmosphere for 3-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 5-alkynylindole.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Aryl-Pd(II)-Br(L) Aryl-Pd(II)-Br(L) Pd(0)L->Aryl-Pd(II)-Br(L) [(Aryl)Pd(II)(Amine)L]+ [(Aryl)Pd(II)(Amine)L]+ Aryl-Pd(II)-Br(L)->[(Aryl)Pd(II)(Amine)L]+ Ligand Exchange Aryl-Pd(II)-Amido(L) Aryl-Pd(II)-Amido(L) [(Aryl)Pd(II)(Amine)L]+->Aryl-Pd(II)-Amido(L) Deprotonation Aryl-Pd(II)-Amido(L)->Pd(0)L 5-Aminoindole 5-Aminoindole Aryl-Pd(II)-Amido(L)->5-Aminoindole Reductive Elimination 5-Bromoindole 5-Bromoindole 5-Bromoindole->Aryl-Pd(II)-Br(L) Oxidative Addition Amine Amine Amine->[(Aryl)Pd(II)(Amine)L]+ Base Base Base->Aryl-Pd(II)-Amido(L)

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 8 mol%), and a strong base (e.g., LiHMDS or NaOt-Bu, 1.4 eq).

  • Add 5-bromoindole (1.0 eq) and the desired amine (1.2 eq).

  • Add a dry, degassed solvent such as THF or toluene.

  • Seal the tube and heat the reaction mixture to 65-100 °C for 16-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the 5-aminoindole derivative.[2]

Protocol 6: General Procedure for Heck Reaction
  • To a dry reaction flask, add 5-bromoindole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

  • Purge the flask with an inert gas.

  • Add an anhydrous solvent such as DMF or acetonitrile, followed by a base (e.g., triethylamine, 1.5 eq) and the alkene (e.g., n-butyl acrylate, 1.2 eq).

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 24 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to afford the 5-alkenylindole.

Protocol 7: General Procedure for Ullmann Condensation
  • In a reaction vessel, combine 5-bromoindole (1.0 eq), the phenol (1.2 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a high-boiling polar solvent such as DMSO or NMP.

  • Heat the reaction mixture to 110-140 °C for 24 hours under an inert atmosphere.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to give the 5-aryloxyindole.

Protocol 8: General Procedure for Cyanation
  • To a reaction flask, add 5-bromoindole (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or DMF.

  • Heat the reaction mixture to 160-180 °C for 6-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. After cooling, pour the reaction mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the excess copper salts.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-cyanoindole.

Conclusion

The synthetic routes detailed in this document, starting from this compound, provide a robust and versatile platform for the synthesis of a wide range of 5-substituted indoles. The key to this strategy is the efficient conversion of this compound to 5-bromoindole, which then serves as a versatile substrate for a variety of powerful cross-coupling reactions. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient generation of diverse indole libraries for drug discovery and development programs.

References

Application Notes and Protocols for Palladium-Catalyzed Functionalization of 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 5-bromoindoline. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The methodologies described herein cover several powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C5 position of the indoline scaffold.

The following sections detail the experimental conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, presenting quantitative data in structured tables for easy comparison and providing step-by-step protocols for key experiments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds.[1][2]

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Tolyl-B(OH)₂Na₂PdCl₄ (5)SPhos (5)K₂CO₃H₂O/MeCN (4:1)3718N/A[2]
Phenylboronic acidPd-nanoparticlesNoneK₃PO₄H₂O37N/AN/A[3]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂dppfK₂CO₃DME802High[4][5]
2-Thiopheneboronic acidPd(dppf)Cl₂dppfK₂CO₃DME80N/AGood[4]

N/A: Not available in the provided search results.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with p-Tolylboronic Acid[2]

This protocol describes a mild and aqueous method for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound

  • p-Tolylboronic acid

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Sulfonated SPhos (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) is not required for this aerobic protocol.

Procedure:

  • To a reaction vessel, add this compound (0.1 mmol, 1.0 equiv), p-tolylboronic acid (0.12–0.15 mmol, 1.2-1.5 equiv), and potassium carbonate (0.3 mmol, 3.0 equiv).

  • Add the palladium source, sodium tetrachloropalladate(II) (5 mol%), and the ligand, sulfonated SPhos (5 mol%).

  • Add a 4:1 mixture of water and acetonitrile (1 mL).

  • Seal the vessel and stir the reaction mixture at 37 °C for 18 hours.

  • Upon completion, as monitored by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(p-tolyl)indoline.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound p-Tolylboronic acid K₂CO₃ B Add Catalyst & Ligand: Na₂PdCl₄ SPhos A->B C Add Solvent: H₂O/MeCN (4:1) B->C D Stir at 37 °C for 18 h C->D E Aqueous Workup & Extraction D->E F Purification: Flash Chromatography E->F G 5-(p-tolyl)indoline F->G

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl indolines.[6][7] This reaction is crucial for introducing nitrogen-containing functional groups that are prevalent in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineL-Pd-G₁ (precatalyst)tBu-XPhosK₃PO₄H₂O/t-AmylOH651685[6]
p-ToluidineN/AN/AN/AN/AN/AN/A16[6]
AminopyridinesN/AN/AN/AN/AN/AN/AN/A[8]

N/A: Not available in the provided search results.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline[6]

This protocol outlines the aqueous Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Aniline

  • L-Pd-G₁ precatalyst

  • tBu-XPhos ligand

  • Potassium phosphate (K₃PO₄)

  • t-Amyl alcohol

  • Deionized water

  • Reaction vessel (e.g., microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the L-Pd-G₁ precatalyst, and the tBu-XPhos ligand.

  • Add potassium phosphate (K₃PO₄) as the base.

  • Under an inert atmosphere, add a mixture of t-amyl alcohol and water as the solvent.

  • Add aniline (1.2 equiv) to the reaction mixture.

  • Seal the vessel and heat the mixture to 65 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, monitor the reaction completion by TLC or LC-MS.

  • Perform an aqueous workup, followed by extraction with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain 5-(phenylamino)indoline.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine: This compound L-Pd-G₁ precatalyst tBu-XPhos K₃PO₄ B Add Solvent: t-AmylOH/H₂O A->B C Add Aniline B->C D Heat at 65 °C for 16 h C->D E Aqueous Workup & Extraction D->E F Purification: Column Chromatography E->F G 5-(phenylamino)indoline F->G

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 5-alkynylindolines.[9][10] This reaction is a cornerstone for introducing alkyne functionalities, which can be further elaborated.

Data Presentation: Sonogashira Coupling Conditions
AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[11]
Terminal AlkynesPd catalystCu catalystAmine BaseN/AN/AN/AN/A[10]

N/A: Not available in the provided search results. The first entry is a general protocol for aryl halides.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene[11]

This protocol is a general procedure for the Sonogashira coupling of aryl halides and can be adapted for this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine

  • Tetrahydrofuran (THF)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equiv) in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.025 equiv).

  • Add diisopropylamine (7.0 equiv) as the base and solvent.

  • Add phenylacetylene (1.1 equiv) dropwise to the mixture.

  • Stir the reaction for 3 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel to afford 5-(phenylethynyl)indoline.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in THF B Add Catalysts: Pd(PPh₃)₂Cl₂ CuI A->B C Add Base & Alkyne: Diisopropylamine Phenylacetylene B->C D Stir at RT for 3 h C->D E Filtration & Aqueous Washes D->E F Purification: Flash Chromatography E->F G 5-(phenylethynyl)indoline F->G

Caption: Sonogashira Coupling Workflow.

Cyanation Reaction

Palladium-catalyzed cyanation introduces a nitrile functional group onto the indoline ring, which is a valuable synthon for the preparation of carboxylic acids, amides, and other nitrogen-containing heterocycles.[12][13]

Data Presentation: Cyanation Reaction Conditions
Cyanide SourceCatalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
K₄[Fe(CN)₆]·3H₂OPrecatalystLigandKOAcDioxane/H₂O≤ 1001N/A[13]
NaCNPd(PPh₃)₄PPh₃CuIValeronitrile115276[14]

N/A: Not available in the provided search results for this compound specifically.

Experimental Protocol: Palladium-Catalyzed Cyanation of this compound[13]

This general and practical protocol is for the cyanation of (hetero)aryl bromides and can be applied to this compound.

Materials:

  • This compound

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium precatalyst (e.g., G3-XPhos)

  • Ligand (e.g., XPhos)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Degassed deionized water

  • Screw-top test tube with a Teflon-lined septum cap

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O (0.5 equiv).

  • Add this compound (1 mmol, 1.0 equiv).

  • Seal the vessel with a Teflon-lined screw-cap septum.

  • Evacuate and backfill the vessel with nitrogen (repeat this cycle three times).

  • Via syringe, add 1,4-dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL).

  • Heat the reaction mixture to 100 °C for 1 hour with stirring.

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify by column chromatography to yield 5-cyanoindoline.

Cyanation_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: This compound K₄[Fe(CN)₆]·3H₂O Pd precatalyst Ligand B Add Solvents: Dioxane Aqueous KOAc A->B C Heat at 100 °C for 1 h B->C D Aqueous Workup & Extraction C->D E Purification: Column Chromatography D->E F 5-Cyanoindoline E->F

Caption: Palladium-Catalyzed Cyanation Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Bromoindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromoindoline.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • Direct Reduction of 5-Bromoindole: This is a common one-step method where 5-bromoindole is reduced to this compound using a suitable reducing agent.[1]

  • Multi-step Synthesis from Indole: This approach involves a sequence of reactions starting from indole, which includes hydrogenation to indoline, N-protection (e.g., acetylation), bromination, and finally deprotection to yield this compound.[2][3] This route offers better control over the position of bromination.

Q2: My overall yield is low. What are some general best practices to improve it?

Low yields can result from various factors, from reagent quality to reaction workup.[4] Consider the following to improve your yield:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous where required.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Maintain the recommended reaction temperature, as deviations can lead to side product formation or decomposition.

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Workup and Purification: Minimize product loss during extraction, washing, and purification steps. Ensure complete extraction from the aqueous layer and rinse all glassware.[4]

Route A: Reduction of 5-Bromoindole

Q3: I am experiencing a low yield when reducing 5-bromoindole with sodium cyanoborohydride (NaBH₃CN). What are the potential causes?

Several factors can contribute to low yields in this reduction:

  • pH of the Reaction Mixture: The reduction with NaBH₃CN is typically performed in an acidic medium like acetic acid. The pH is crucial for the activity of the reducing agent.[1]

  • Reagent Stoichiometry: An insufficient amount of NaBH₃CN can lead to an incomplete reaction. Typically, an excess of the reducing agent is used.[1]

  • Reaction Time and Temperature: The reaction may require sufficient time to go to completion. One reported protocol suggests stirring at room temperature for 2 hours.[1]

  • Workup Procedure: During the workup, the pH is adjusted to ~8 with a base like NaOH. Improper pH adjustment can affect the isolation of the product.[1]

Q4: How can I effectively monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction. Spot the reaction mixture alongside the 5-bromoindole starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is progressing.

Q5: I am observing a significant amount of unreacted starting material in my final product. How can I drive the reaction to completion?

If the reaction has stalled, you can try the following:

  • Increase Reaction Time: Continue stirring the reaction mixture and monitor by TLC until the starting material is consumed.

  • Add More Reducing Agent: In some cases, adding an additional portion of NaBH₃CN may be necessary to complete the reaction.[4]

Q6: What are some common impurities when using NaBH₃CN, and how can I minimize them?

A common impurity is the unreacted 5-bromoindole. Ensuring the reaction goes to completion will minimize this. Over-reduction is generally not an issue with NaBH₃CN under these conditions. Careful control of the reaction conditions and a proper workup are key to obtaining a pure product.

Route B: Bromination of N-Acetylindoline

Q7: My N-acetylation of indoline is incomplete. How can I improve this step?

Incomplete acetylation can be addressed by:

  • Reagent Choice: Acetic anhydride is commonly used as the acetylating agent.[2]

  • Reaction Conditions: Ensure the reaction is stirred adequately and for a sufficient duration. The reaction of indoline with an acetylation reagent can be carried out at 0-20°C until the starting material disappears as monitored by chromatography.[1]

Q8: The bromination of N-acetylindoline is giving me a mixture of isomers. How can I improve the regioselectivity for the 5-position?

The N-acetyl group directs bromination primarily to the 5-position.[5] To improve selectivity:

  • Brominating Agent: Using a mild brominating agent like N-bromosuccinimide (NBS) or dibromohydantoin can provide better control compared to elemental bromine.[1][6]

  • Solvent and Temperature: The choice of solvent (e.g., dichloromethane) and maintaining a low reaction temperature (e.g., 0-10°C) can enhance selectivity.[1]

Q9: The deacetylation of N-acetyl-5-bromoindoline is resulting in a low yield. What are the critical parameters for this step?

Deacetylation is typically achieved by hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis: A mixture of concentrated hydrochloric acid and ethanol at reflux (around 78°C) has been reported to give a high yield (98.04%).[1]

  • Basic Hydrolysis: Treatment with sodium hydroxide in methanol is another option.[1]

  • Reaction Monitoring: It is crucial to monitor the disappearance of the starting material by chromatography to avoid product degradation from prolonged exposure to harsh conditions.

Purification and Characterization

Q10: What is the best method to purify the final this compound product?

Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities.

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent to remove soluble impurities.[1]

Q11: What are the expected NMR and mass spectrometry signatures for this compound?

Based on reported data, the expected spectral data are:

  • ¹H NMR (400MHz, CDCl₃): δ 7.41 (dd, 1H), 7.29 (dt, 1H), 6.64 (d, 1H), 4.56 (t, 1H), 3.75 (q, 2H), 3.07 (td, 2H).[1]

  • ¹³C NMR (100MHz, CDCl₃): δ 151.46, 133.72, 131.67, 130.28, 115.07, 108.79, 47.37, 28.07.[1]

  • Mass Spectrometry (MS): m/z (%) 199.1 [M+H]⁺.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Extend reaction time and monitor by TLC.- Add more of the limiting reagent if the reaction has stalled.[4]
Product loss during workup- Ensure complete extraction with an appropriate solvent.- Rinse all glassware thoroughly.[4]- Optimize pH adjustment during workup.
Reagent/solvent degradation- Use fresh, high-purity reagents.- Use anhydrous solvents when necessary.
Impurity Formation Formation of isomers during bromination- Use a milder brominating agent (e.g., NBS).- Control the reaction temperature carefully.
Unreacted starting material- Ensure the reaction goes to completion by monitoring with TLC.- Optimize stoichiometry of reagents.
Side reactions due to harsh conditions- Use milder reaction conditions (e.g., lower temperature).- Reduce reaction time once the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-Bromoindole[1]

This protocol is adapted from a reported procedure for the reduction of 5-bromoindole using sodium cyanoborohydride.

Materials:

  • 5-bromoindole

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a 100mL single-neck bottle, dissolve 8g (40.8mmol) of 5-bromoindole in 50mL of glacial acetic acid.

  • Addition of Reducing Agent: While stirring, add 5.3g (81.6mmol) of sodium cyanoborohydride to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the 5-bromoindole is consumed.

  • Quenching and Neutralization: After the reaction is complete, carefully adjust the pH to 8 with 1 M sodium hydroxide solution. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by suction filtration.

  • Drying: Dry the filter cake to obtain the this compound product.

Expected Outcome: This procedure is reported to yield approximately 7.5g (94.8% yield) of this compound.[1]

Protocol 2: Multi-step Synthesis of this compound from N-acetylindoline[1]

This protocol details the bromination of N-acetylindoline and subsequent deacetylation.

Part A: Synthesis of N-acetyl-5-bromoindoline

Materials:

  • N-acetylindoline (20.30g, 0.13mol)

  • Dibromohydantoin (18g, 0.06mol)

  • Dichloromethane (260g)

  • Saturated aqueous sodium bisulfite solution

Procedure:

  • Reaction Setup: In a reaction bottle, combine N-acetylindoline, dibromohydantoin, and dichloromethane. Stir to obtain a uniform mixture.

  • Bromination: Heat the reaction mixture to 35°C.

  • Quenching: After the reaction, neutralize the mixture with saturated aqueous sodium bisulfite solution until the red color disappears.

  • Workup: Separate the organic and aqueous layers. Wash the organic layer with water.

  • Isolation: Recover the solvent from the organic layer to obtain N-acetyl-5-bromoindoline.

Expected Outcome: This procedure is reported to yield 27.57g (91.22% yield) of N-acetyl-5-bromoindoline.[1]

Part B: Synthesis of this compound

Materials:

  • N-acetyl-5-bromoindoline (38g, 0.16mol)

  • Concentrated hydrochloric acid (31g)

  • Ethanol (41g)

  • Sodium hydroxide solution

  • Chloroform

Procedure:

  • Reaction Setup: In a reaction bottle, combine N-acetyl-5-bromoindoline, concentrated hydrochloric acid, and ethanol. Stir the mixture.

  • Deacetylation: Heat the reaction mixture to 78°C for 4 hours. Monitor the reaction by chromatography until the starting material is consumed.

  • Neutralization: Neutralize the reaction mixture with sodium hydroxide solution.

  • Extraction: Separate the layers and extract the organic phase three times with chloroform.

  • Isolation: Combine the organic layers and recover the solvent to obtain the this compound product.

Expected Outcome: This procedure is reported to yield 30.74g (98.04% yield) of this compound.[1]

Data Tables

Table 1: Comparison of Reducing Agents for Indole to Indoline Conversion

Reducing Agent Conditions Yield (%) Reference
Sodium Cyanoborohydride (NaBH₃CN)Acetic acid, room temperature, 2h94.8[1]
Borane complexTrifluoroacetic acidGood yields[7]
Platinum Carbon (Pt/C)Hydrogen (1.5-2 MPa), Toluene, 90-130°C90.02 (for indoline from indole)[1]
Zinc dust85% Phosphoric acidNot specified for 5-bromo derivative[8]

Table 2: Reaction Conditions for the Bromination of N-Acetylindoline

Brominating Agent Solvent Temperature (°C) Yield (%) Reference
DibromohydantoinDichloromethane3591.22[1]
BromineGlacial acetic acidNot specified85 (for 1-acetyl-5-bromoindoline)[5]
N-BromosuccinimideDioxaneAmbientNot specified[6]

Table 3: Conditions for the Deacetylation of N-Acetyl-5-bromoindoline

Reagent(s) Solvent Temperature (°C) Time (h) Yield (%) Reference
Concentrated HClEthanol78498.04[1]
Potassium HydroxideMethanol60-65Until completion80[1]

Visual Guides

G Synthetic Pathways to this compound indole Indole indoline Indoline indole->indoline Hydrogenation (e.g., H₂, Pt/C) n_acetyl_indoline N-Acetylindoline indoline->n_acetyl_indoline Acetylation (e.g., Ac₂O) n_acetyl_5_bromoindoline N-Acetyl-5-bromoindoline n_acetyl_indoline->n_acetyl_5_bromoindoline Bromination (e.g., NBS) bromo_indoline This compound n_acetyl_5_bromoindoline->bromo_indoline Deacetylation (e.g., HCl) bromo_indole 5-Bromoindole bromo_indole->bromo_indoline Reduction (e.g., NaBH₃CN)

Caption: General synthetic pathways to this compound.

G Workflow for Reduction of 5-Bromoindole start Start: 5-Bromoindole dissolve Dissolve in Acetic Acid start->dissolve add_reductant Add NaBH₃CN dissolve->add_reductant react Stir at Room Temp (2h) Monitor by TLC add_reductant->react neutralize Adjust pH to 8 with NaOH react->neutralize precipitate Product Precipitates neutralize->precipitate filter Filter the Solid precipitate->filter dry Dry the Product filter->dry end End: this compound dry->end

Caption: Experimental workflow for the reduction of 5-bromoindole.

G Troubleshooting Low Yield in Reduction low_yield Low Yield Observed check_tlc Check TLC: Is starting material present? low_yield->check_tlc yes_sm Yes check_tlc->yes_sm Yes no_sm No check_tlc->no_sm No action_time Action: Increase reaction time and/or add more NaBH₃CN yes_sm->action_time check_workup Check Workup Procedure no_sm->check_workup action_ph Action: Ensure pH is ~8 before filtration check_workup->action_ph action_extraction Action: Optimize extraction and washing steps check_workup->action_extraction

Caption: Troubleshooting logic for low yield in the reduction of 5-bromoindole.

References

Technical Support Center: Purification of Crude 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during the purification of crude 5-bromoindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Crude this compound, typically synthesized by the reduction of 5-bromoindole, is likely to contain the following impurities:

  • Unreacted 5-bromoindole: The starting material for the synthesis is a common impurity.

  • Oxidation Products: Indolines can be susceptible to air oxidation, potentially reverting to the more stable aromatic 5-bromoindole, which can contribute to coloration of the crude product.[1][2]

  • Residual Reagents: Depending on the synthetic route, reagents such as sodium cyanoborohydride (NaBH₃CN) or its byproducts may be present.[3]

  • Solvent Residues: Solvents used in the synthesis and work-up, such as acetic acid or ethyl acetate, may remain in the crude material.[3]

Q2: What are the primary purification techniques for this compound?

A2: The most common and effective purification techniques for substituted indolines like this compound are:

  • Recrystallization: This is a preferred method for removing small amounts of impurities from a solid product. The choice of solvent is critical for success.

  • Silica Gel Column Chromatography: This technique is highly effective for separating compounds with different polarities, such as separating the more polar this compound from the less polar 5-bromoindole.[4][5]

Q3: What are the key stability and handling considerations for this compound?

A3: this compound, like many indoline derivatives, can be sensitive to its environment:

  • Oxidation: The indoline ring is susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to store it protected from light and air.[1][2]

  • Acid Sensitivity: While generally stable, the basic nitrogen atom in the indoline ring can react with strong acids. This property can be exploited for purification but also needs to be considered during handling and chromatography.

  • Storage: For long-term storage, it is recommended to keep this compound in a cool, dark place, such as a freezer at -20°C, under an inert atmosphere.[1]

Physicochemical Data for Purification

The following table summarizes key physicochemical data for this compound and its common precursor/impurity, 5-bromoindole, which is essential for developing a purification strategy.

PropertyThis compound5-Bromoindole (Impurity)Reference(s)
Molecular Formula C₈H₈BrNC₈H₆BrN-
Molecular Weight 198.06 g/mol 196.04 g/mol -
Appearance White to brown or grey powderOff-white to light yellow crystals[2]
Melting Point 36-40 °C90-92 °C[6]
Polarity More PolarLess Polar[5]
Solubility Sparingly soluble in waterSparingly soluble in water[2]

Troubleshooting Guides

Issue 1: Persistent Yellow or Brown Color in the Final Product

Problem: After purification by recrystallization, my this compound is still colored (yellow to brown) instead of being an off-white solid.

Logical Troubleshooting Flowchart

G start Colored Product After Recrystallization cause1 Possible Cause: Oxidation start->cause1 cause2 Possible Cause: Trapped Impurities start->cause2 solution1 Solution: - Use degassed solvents. - Purge with N2 or Ar. - Minimize heating time. cause1->solution1 solution2 Solution: - Ensure complete dissolution in  minimum hot solvent. - Consider activated carbon treatment. cause2->solution2 solution3 Solution: - Switch to column chromatography  for better separation. cause2->solution3

Caption: Decision tree for troubleshooting colored this compound.

Possible Causes & Solutions:

  • Oxidation: Indolines can oxidize when heated in the presence of air, forming colored impurities.

    • Troubleshooting: Use solvents that have been degassed (by bubbling nitrogen or argon through them) to minimize dissolved oxygen. Perform the recrystallization under an inert atmosphere if possible. Avoid prolonged heating of the solution.[1][2]

  • Highly Colored Impurities: The crude mixture may contain baseline impurities that are not effectively removed by a single recrystallization.

    • Troubleshooting: Before letting the hot solution cool, add a small amount of activated carbon to adsorb colored impurities. Heat the mixture for a few minutes, then perform a hot filtration to remove the carbon before crystallization. Alternatively, purify the material by column chromatography before a final recrystallization.

Issue 2: Low Recovery After Recrystallization

Problem: I am losing a significant amount of my this compound product during the recrystallization process.

Logical Troubleshooting Flowchart

G start Low Product Recovery cause1 Possible Cause: Too Much Solvent start->cause1 cause2 Possible Cause: Incomplete Crystallization start->cause2 cause3 Possible Cause: Product is too soluble in wash solvent start->cause3 solution1 Solution: - Use minimum amount of hot solvent. - Add solvent in portions until  dissolution is just complete. cause1->solution1 solution2 Solution: - Allow slow cooling to room temp. - Cool in an ice bath for >30 min. - Concentrate mother liquor for a  second crop of crystals. cause2->solution2 solution3 Solution: - Wash crystals with a minimal  amount of ice-cold solvent. cause3->solution3

Caption: Troubleshooting guide for low recovery in recrystallization.

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until the solid just dissolves.

  • Insufficient Cooling: If the solution is not cooled sufficiently, the equilibrium will favor the dissolved state, leading to lower yields.

    • Troubleshooting: Ensure the flask is cooled slowly to room temperature to allow for the formation of pure crystals, and then place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product.

    • Troubleshooting: Concentrate the mother liquor by removing some of the solvent using a rotary evaporator and cool the resulting solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 3: Product Streaking During Silica Gel Column Chromatography

Problem: When I run a column, the this compound streaks down the silica gel, leading to poor separation and mixed fractions.

Possible Causes & Solutions:

  • Interaction with Acidic Silica: this compound is a basic compound (an amine). Standard silica gel is slightly acidic, which can lead to strong, non-ideal interactions (tailing or streaking).

    • Troubleshooting: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 1-3% triethylamine (Et₃N) to the solvent system.[7] This will neutralize the acidic sites on the silica and allow for sharper bands.

  • Overloading the Column: Applying too much crude material to the column can exceed its separation capacity.

    • Troubleshooting: Use an appropriate amount of silica gel, typically 20-50 times the weight of the crude sample.[5] If the separation is difficult, use a higher ratio.

  • Inappropriate Eluent Polarity: If the eluent is too polar, it can wash the compound down the column too quickly without effective separation. If it's not polar enough, the compound may not move at all or will streak.

    • Troubleshooting: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the this compound in the chosen eluent system (including the triethylamine if needed).

Experimental Protocols

General Purification Workflow

The diagram below illustrates a general workflow for the purification of crude this compound, incorporating both major techniques.

G cluster_0 Method 1: Recrystallization cluster_1 Method 2: Column Chromatography crude Crude this compound dissolve_recryst Dissolve in Minimum Hot Solvent crude->dissolve_recryst column_prep Prepare Silica Gel Column (with 1% Et3N in eluent) crude->column_prep cool Cool Slowly & Induce Crystallization dissolve_recryst->cool filter_recryst Filter and Wash Crystals cool->filter_recryst pure Pure this compound filter_recryst->pure load_sample Load Crude Product column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect & Analyze Fractions (TLC) elute->collect collect->pure

Caption: General purification workflows for crude this compound.

Protocol 1: Purification by Recrystallization

This protocol provides a starting point for the recrystallization of this compound. The ideal solvent system should be determined on a small scale first. A mixed solvent system of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or acetone) is often effective.

Methodology:

  • Solvent Selection: Place a small amount of crude this compound in a test tube. Add a few drops of a non-polar solvent (e.g., hexanes). If it doesn't dissolve, gently heat it. The ideal "poor" solvent will not dissolve the compound even when hot. Find a "good" solvent (e.g., ethyl acetate) that dissolves the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Crystallization: Remove the flask from the heat and slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid (cloudy). Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (or the recrystallization solvent mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities, such as the less polar 5-bromoindole.

Materials:

  • Silica gel (60-120 or 230-400 mesh)

  • Chromatography column

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), plus 1-3% triethylamine (Et₃N).

  • Thin Layer Chromatography (TLC) plates and chamber.

Methodology:

  • Eluent Selection: Using TLC, find a solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate + 1% Et₃N) that gives the this compound an Rf of ~0.3 and separates it well from other spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You may start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

common byproducts in 5-Bromoindoline reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 5-Bromoindoline. This guide is intended to help you identify and resolve issues related to byproduct formation and purification, ensuring the desired outcome of your experiments.

Troubleshooting Guides

Problem 1: Low yield of the desired N-alkylated this compound product with significant amounts of unreacted starting material.

Possible Cause: Incomplete deprotonation of the indoline nitrogen, insufficient reactivity of the alkylating agent, or non-optimal reaction conditions.

Solution:

  • Base Selection and Stoichiometry: Ensure a strong enough base is used to fully deprotonate the indoline nitrogen. Sodium hydride (NaH) is a common choice. Use of 1.1 to 1.2 equivalents of the base is recommended to ensure complete deprotonation.[1]

  • Alkylating Agent: Verify the purity and reactivity of your alkylating agent. For less reactive agents, consider increasing the reaction temperature or using a more reactive halide (e.g., iodide instead of bromide or chloride).

  • Solvent: Use a dry, polar aprotic solvent such as DMF or THF to facilitate the reaction.[1]

  • Temperature: While initial deprotonation is often carried out at 0°C, the alkylation step may require heating, especially with less reactive alkyl halides.[1] Monitor the reaction by TLC to determine the optimal temperature and reaction time.

Problem 2: Formation of multiple products, including a suspected di-alkylated byproduct.

Possible Cause: Over-alkylation of the indoline nitrogen or alkylation at both the nitrogen and the aromatic ring (C-alkylation). While N-alkylation is generally favored for indolines, strong bases and highly reactive electrophiles can sometimes lead to side reactions.

Solution:

  • Control Stoichiometry: Use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents.[1] Adding the alkylating agent dropwise at a low temperature can also help minimize over-alkylation.

  • Choice of Base: A very strong base might lead to deprotonation at other sites. Ensure you are using an appropriate base for selective N-alkylation.

  • Purification: Di-alkylated and C-alkylated byproducts often have different polarities from the desired mono-N-alkylated product. They can typically be separated using column chromatography on silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in N-alkylation reactions of this compound?

A1: The most common byproducts include:

  • Unreacted this compound: Due to incomplete reaction.

  • Over-alkylation product (Di-alkylation): Where a second alkyl group is attached, often forming a quaternary ammonium salt or leading to C-alkylation.

  • C-alkylation products: Alkylation occurring on the benzene ring of the indoline, although less common than N-alkylation.

  • Hydrolysis products: If water is present in the reaction mixture, it can react with the alkylating agent or the deprotonated indoline.

Q2: How can I remove unreacted this compound from my final product?

A2: Unreacted this compound can typically be separated from the N-alkylated product by standard purification techniques:

  • Column Chromatography: This is the most effective method. The polarity difference between the starting material and the product usually allows for good separation on a silica gel column.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basicity of the unreacted indoline can be exploited. By washing the organic layer with a dilute acid solution, the unreacted starting material can be protonated and extracted into the aqueous layer. Neutralization of the aqueous layer would then allow for recovery of the starting material if desired.

Q3: I am observing a byproduct with a higher molecular weight than my expected product. What could it be and how do I get rid of it?

A3: A higher molecular weight byproduct is likely an over-alkylation or di-alkylation product. To minimize its formation, refer to the troubleshooting guide on the formation of multiple products. For removal, column chromatography is the most reliable method. The significant difference in polarity between the mono- and di-alkylated products usually allows for a clean separation.

Data Presentation

ByproductTypical CauseRecommended Removal MethodExpected Purity After Removal
Unreacted this compoundIncomplete reactionColumn Chromatography, Recrystallization, Acid-Base Extraction>95%
Di-alkylated ProductExcess alkylating agent, harsh conditionsColumn Chromatography>98%
C-alkylated ProductNon-selective reaction conditionsColumn Chromatography>95%
Hydrolysis ProductsPresence of waterAqueous work-up, Column Chromatography>99%

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.1-1.2 eq) portion-wise. Stir the mixture at 0°C for 30-60 minutes.[1]

  • Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0°C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Purification of N-Alkylated this compound by Column Chromatography

Materials:

  • Crude N-alkylated this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate)

  • Standard column chromatography apparatus

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified N-alkylated this compound.

Visualizations

Byproduct_Formation_Workflow cluster_reaction N-Alkylation Reaction cluster_outcomes Potential Outcomes cluster_purification Purification This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Mixture Base Base Base->Reaction_Mixture Desired_Product Desired N-Alkylated This compound Reaction_Mixture->Desired_Product Optimal Conditions Unreacted_SM Unreacted This compound Reaction_Mixture->Unreacted_SM Incomplete Reaction Over_alkylation Over-alkylation Byproduct Reaction_Mixture->Over_alkylation Excess Alkyl Halide C_alkylation C-alkylation Byproduct Reaction_Mixture->C_alkylation Non-selective Conditions Column_Chromatography Column Chromatography Desired_Product->Column_Chromatography Unreacted_SM->Column_Chromatography Over_alkylation->Column_Chromatography C_alkylation->Column_Chromatography Pure_Product Pure N-Alkylated This compound Column_Chromatography->Pure_Product Troubleshooting_Logic cluster_solutions1 Low Yield Solutions cluster_solutions2 Multiple Products Solutions q1 Low Yield? q2 Multiple Products? q1->q2 No s1a Check base strength and stoichiometry q1->s1a Yes s2a Control stoichiometry of alkylating agent q2->s2a Yes end_node Proceed with Pure Product q2->end_node No s1b Verify alkylating agent reactivity s1a->s1b s1c Optimize temperature and solvent s1b->s1c s1c->q2 s2b Use milder reaction conditions s2a->s2b s2c Purify via column chromatography s2b->s2c s2c->end_node start Reaction Outcome Analysis start->q1

References

optimizing temperature and reaction time for 5-Bromoindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromoindoline, a key intermediate in the development of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common starting material for the synthesis of this compound is 1-acetyl-5-bromoindoline.[1][2] The synthesis often involves the deacetylation of this precursor under acidic conditions.[1][2] Another route involves the reduction of 5-bromoindole.[3]

Q2: What is a typical reaction temperature and time for the deacetylation of 1-acetyl-5-bromoindoline?

A2: A typical protocol involves reacting 1-acetyl-5-bromoindoline with concentrated hydrochloric acid in ethanol at a temperature of 78°C for 4 hours.[1] Another reported method uses methanol and concentrated hydrochloric acid at 70°C.[2]

Q3: How can I monitor the progress of the reaction?

A3: The completion of the reaction can be monitored by chromatographic techniques to confirm the complete disappearance of the starting material, 1-acetyl-5-bromoindoline.[1]

Q4: What is the work-up procedure after the reaction is complete?

A4: After the reaction, the mixture is typically neutralized with a sodium hydroxide solution.[1][2] Subsequently, the product is extracted with an organic solvent like chloroform or dichloromethane.[1][2] The organic layers are then combined, and the solvent is removed to yield this compound.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction is heated to the optimal temperature (70-78°C) and allowed to proceed for the recommended time (e.g., 4 hours).[1][2] Monitor the reaction by chromatography to ensure the full consumption of the starting material.[1]
Loss of product during work-up.Ensure complete extraction by performing multiple extractions with the organic solvent.[1][2] Be careful during the separation of organic and aqueous layers to avoid loss of the organic phase.
Impure Product Presence of unreacted starting material.As mentioned above, ensure the reaction goes to completion. If necessary, consider extending the reaction time slightly, while monitoring for potential side product formation.
Side reactions occurring.Maintain the recommended reaction temperature. Higher temperatures could potentially lead to undesired side products.
Inefficient purification.After solvent removal, consider recrystallization or column chromatography for further purification if the purity is not satisfactory.
Reaction Not Proceeding Incorrect reagents or concentrations.Verify the concentration of the hydrochloric acid and the quality of the ethanol or methanol used.
Inadequate heating.Ensure the reaction mixture is being stirred efficiently and that the temperature is stable at the target value.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Acetyl-5-bromoindoline[1]
  • Combine 38 g (0.16 mol) of 1-acetyl-5-bromoindoline, 31 g of concentrated hydrochloric acid, and 41 g of ethanol in a reaction flask.

  • Stir the mixture thoroughly.

  • Heat the reaction mixture to 78°C and maintain for 4 hours.

  • Monitor the reaction for the complete disappearance of the starting material using chromatography.

  • After completion, neutralize the reaction mixture with 55 g of sodium hydroxide solution.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase three times with 445 g of chloroform.

  • Combine the organic layers and recover the solvent to obtain this compound.

Protocol 2: Alternative Synthesis of this compound[2]
  • In a reaction bottle, combine 38g (0.16mol) of 1-acetyl-5-bromoindoline, 41g of concentrated hydrochloric acid, and 50g of methanol.

  • Stir the mixture well.

  • Heat the reaction mixture to 70°C.

  • Neutralize the reaction with a 30% sodium hydroxide solution.

  • Separate the organic and aqueous phases.

  • Extract the organic phase three times with 397g of dichloromethane.

  • Combine the organic layers and recover the solvent to yield this compound.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

Starting Material Reagents Temperature (°C) Reaction Time (h) Yield (%) Reference
1-Acetyl-5-bromoindolineConcentrated HCl, Ethanol78498.04[1]
1-Acetyl-5-bromoindolineConcentrated HCl, Methanol70Not specified90.32[2]
5-BromoindoleNaBH3CN, Acetic AcidRoom Temperature1-2Not specified for isolated this compound[3]

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Start: 1-Acetyl-5-bromoindoline reagents Add Concentrated HCl and Alcohol (Ethanol or Methanol) start->reagents heating Heat to 70-78°C (4 hours) reagents->heating monitoring Monitor by Chromatography heating->monitoring neutralization Neutralize with NaOH Solution monitoring->neutralization Reaction Complete extraction Extract with Organic Solvent (Chloroform or Dichloromethane) neutralization->extraction isolation Solvent Removal extraction->isolation product Product: this compound isolation->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield of this compound check_completion Check Reaction Completion (Chromatography) low_yield->check_completion check_extraction Review Extraction Procedure low_yield->check_extraction check_temp_time Verify Temperature (70-78°C) and Time (4h) check_completion->check_temp_time incomplete_reaction Incomplete Reaction check_temp_time->incomplete_reaction Parameters incorrect loss_workup Product Loss During Work-up check_extraction->loss_workup Inefficient extraction

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Regioselective Bromination of Indoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of indoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions. The inherent reactivity of the indoline scaffold presents unique challenges in achieving site-specific bromination, and this guide provides strategies to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common problems encountered during the electrophilic bromination of the indoline aromatic ring.

IssuePotential Cause(s)Recommended Solution(s)
Poor Regioselectivity (e.g., mixture of C5 and C7 isomers)1. High Reactivity of Substrate: The electron-donating nitrogen atom strongly activates the ortho (C7) and para (C5) positions, leading to a mixture of products. 2. Steric Hindrance: The N-substituent may not be bulky enough to effectively block the C7 position. 3. Reaction Conditions: High temperatures or highly reactive brominating agents can reduce selectivity.1. Introduce a Directing/Protecting Group: Use a bulky N-protecting group (e.g., pivaloyl, Boc) to sterically hinder the C7 position and favor C5 bromination[1]. For C6 or other positions, specific directing groups may be necessary[2][3][4]. 2. Optimize Conditions: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to enhance selectivity[5]. Use a milder brominating agent or add the reagent slowly to control the reaction[5].
Over-bromination (Formation of di- or poly-brominated products)1. Excess Brominating Agent: Using more than one equivalent of the brominating agent on a highly activated ring. 2. High Reaction Rate: The reaction may be too fast to control at the mono-bromination stage.1. Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents for mono-bromination[5][6]. 2. Slow Addition: Add the brominating agent dropwise as a solution to maintain a low concentration in the reaction mixture[5]. 3. Lower Temperature: Running the reaction at reduced temperatures can help control the rate and improve selectivity[5].
Low or No Conversion 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time; impure NBS may appear yellow or brown and give unreliable results[6]. 2. Insufficient Activation: If an electron-withdrawing group is present on the nitrogen, the aromatic ring may be too deactivated for the chosen reaction conditions.1. Use Fresh Reagent: Use freshly recrystallized or newly purchased NBS for best results[6]. 2. Adjust Conditions: For deactivated substrates, consider using a more powerful brominating agent (e.g., Br₂) or a Lewis acid catalyst. Alternatively, increasing the temperature may be necessary, but monitor regioselectivity closely.
Formation of Oxindole or Indole Byproducts 1. Oxidation of the Substrate: The indoline ring can be susceptible to oxidation, especially under harsh conditions or with certain brominating agents, leading to the corresponding indole. 2. Presence of Water: Water can promote the formation of oxindoles in related indole reactions[5][7].1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation[6]. 2. Anhydrous Conditions: Ensure that solvents and glassware are thoroughly dried before use[5]. 3. Strategic Synthesis: In some cases, it may be advantageous to perform the bromination on the corresponding indole and then reduce it to the desired brominated indoline in a subsequent step[2].
Unintentional N-Deprotection 1. Acidic Byproducts: The reaction can generate acidic species (e.g., HBr), which can cleave acid-labile protecting groups like N-Boc[6]. 2. Use of Acidic Catalysts: Some protocols may require additives that are incompatible with the protecting group.1. Add a Non-Nucleophilic Base: Include a base like pyridine or barium carbonate in the reaction mixture to scavenge any acid that is formed[6]. 2. Choose a Robust Protecting Group: If acidic conditions are necessary, select a protecting group that is stable under those conditions (e.g., an acyl group).

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to control regioselectivity during indoline bromination?

A1: The nitrogen atom of the indoline ring is a powerful electron-donating group. Through resonance, it significantly increases the electron density of the attached benzene ring, making it highly activated towards electrophilic aromatic substitution[8][9]. This activation is strongest at the positions ortho (C7) and para (C5) to the nitrogen, making it difficult to selectively functionalize just one of these positions. Without a directing or sterically hindering group on the nitrogen, reactions often yield a mixture of C5 and C7-brominated isomers.

Q2: When should I use a protecting group on the indoline nitrogen, and how do I choose one?

A2: Using an N-protecting group is highly recommended in most cases to control regioselectivity and prevent side reactions. The choice depends on your synthetic goal:

  • To favor C5-bromination: Use a sterically bulky electron-withdrawing group like tert-butoxycarbonyl (Boc) or pivaloyl (Piv). The bulk of the group physically blocks access to the C7 position, making the C5 position the primary site of attack[1].

  • To improve stability and solubility: Acyl or sulfonyl groups can make the indoline less prone to oxidation and can improve its solubility in common organic solvents[5].

  • To enable C6-bromination: Achieving substitution at the C6 position often requires a more complex strategy, such as introducing directing groups at both the N1 and C3 positions to deactivate the typical reactive sites and steer the electrophile to C6[2].

Q3: My goal is a C6-bromoindoline. What is a reliable strategy?

A3: Direct C6 bromination of a simple indoline is very difficult. A common and effective strategy involves modifying the substrate to direct the bromination. For example, one reported method involves introducing electron-withdrawing substituents at both the N1 and C3 positions of an indole precursor. This deactivates the pyrrole ring and directs bromination to the C6 position of the benzene ring. The directing groups can then be removed to yield the C6-bromoindole, which can be subsequently reduced to the desired C6-bromoindoline if needed[2].

Q4: I am observing unwanted oxidation of my indoline to an indole during the reaction. How can I prevent this?

A4: Oxidation is a common side reaction. To minimize it, ensure the reaction is run under an inert atmosphere (nitrogen or argon) to exclude oxygen[6]. Using milder, non-oxidizing conditions is also crucial. This includes using reagents like NBS at low temperatures rather than harsher conditions. If oxidation persists, an alternative synthetic route is to brominate the more stable indole first and then perform a reduction (e.g., with NaBH₃CN or H₂/Pd-C) to obtain the target bromoindoline.

Q5: Are there any "green" or more environmentally friendly methods for these reactions?

A5: Yes, green chemistry approaches are being developed. Electrochemical methods, for instance, can generate the brominating agent in situ from bromide salts, avoiding the use of stoichiometric chemical oxidants and often proceeding under mild conditions[10][11]. Additionally, enzymatic halogenation using halogenase enzymes offers exceptional regioselectivity in aqueous media at ambient temperatures, representing a highly selective and environmentally friendly alternative[5][12].

Data and Protocols

Table of Common Bromination Conditions
Brominating AgentTypical Solvent(s)TemperatureKey Characteristics & Selectivity
N-Bromosuccinimide (NBS) THF, DMF, CH₂Cl₂, CCl₄-78 °C to RTMost common and versatile reagent. Selectivity is highly dependent on solvent and N-protecting group. Polar aprotic solvents like DMF or THF can modulate reactivity[5].
Bromine (Br₂) Acetic Acid, CH₂Cl₂, CCl₄0 °C to RTHighly reactive, greater tendency for over-bromination if not carefully controlled. Often used for substrates deactivated by electron-withdrawing groups[2][13].
Pyridinium Bromide Perbromide Pyridine, Acetic AcidRTA milder, solid source of bromine that can sometimes offer better control and improved safety over liquid bromine[14][15].
Electrochemical Methods CH₃CNRTGreen alternative that avoids chemical oxidants. Achieves bromination in excellent yield and regioselectivity[11].
Enzymatic (Halogenase) Aqueous Buffer25-30 °CExceptionally high regioselectivity (e.g., C5, C6, or C7 specific) and environmentally benign[5][12].
Key Experimental Protocols

Protocol 1: General Procedure for C5-Bromination of N-Boc-Indoline

This protocol is adapted from general procedures for electrophilic bromination of activated aromatic systems, prioritizing C5 selectivity through steric hindrance at C7.

  • Preparation: Dissolve N-Boc-indoline (1.0 eq.) in an anhydrous solvent such as THF or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled indoline solution over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired C5-bromo isomer from any C7-bromo byproduct and unreacted starting material[6].

Protocol 2: C6-Bromination of a Protected Methyl Indolyl-3-acetate

This protocol is based on a literature procedure for achieving C6-bromination by deactivating other positions[2].

  • Substrate Preparation: Synthesize dimethyl (1-(methoxycarbonyl)-1H-indol-3-yl)malonate from methyl indolyl-3-acetate to protect both the N1 and C3 positions.

  • Bromination: Dissolve the protected substrate (1.0 eq.) in carbon tetrachloride (CCl₄). Add bromine (Br₂) (8.0 eq.) and stir the reaction at room temperature for 24 hours.

  • Work-up: Quench the reaction by washing with an aqueous solution of Na₂SO₃. Extract with an appropriate organic solvent.

  • Purification: Purify the resulting 6-bromo intermediate by column chromatography (86% yield reported)[2].

  • Deprotection: The N- and C-decarbomethoxylation can be achieved by treatment with NaCN in DMSO to afford methyl 6-bromoindolyl-3-acetate[2].

  • Reduction (Optional): The resulting 6-bromoindole can be reduced to 6-bromoindoline using standard reduction methods if desired.

Visualized Workflows and Logic

// Problems problem_regio [label="Poor Regioselectivity\n(e.g., C5/C7 Mixture)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; problem_over [label="Over-bromination", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; problem_low [label="Low Conversion", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Desired Product Isolated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions sol_regio1 [label="Increase N-substituent Bulk"]; sol_regio2 [label="Lower Reaction Temperature"]; sol_regio3 [label="Use Milder Brominating Agent"];

sol_over1 [label="Use 1.0-1.1 eq. NBS"]; sol_over2 [label="Add Reagent Slowly"];

sol_low1 [label="Use Fresh/Recrystallized NBS"]; sol_low2 [label="Increase Temperature or\nUse Stronger Reagent"];

start -> check_purity; check_purity -> problem_regio [label="Mixture of Isomers"]; check_purity -> problem_over [label="Di-bromo Product Seen"]; check_purity -> problem_low [label="Starting Material Remains"]; check_purity -> success [label="Clean Product"];

problem_regio -> sol_regio1; problem_regio -> sol_regio2; problem_regio -> sol_regio3;

problem_over -> sol_over1; problem_over -> sol_over2;

problem_low -> sol_low1; problem_low -> sol_low2; } }

Caption: Troubleshooting workflow for common issues in indoline bromination.

decision_pathway start Select Target Regioisomer target_c5 Target C5? start->target_c5 target_c7 Target C7? target_c5->target_c7 No strat_c5 Use Bulky N-Protecting Group (e.g., N-Boc, N-Piv) + NBS at Low Temp target_c5->strat_c5 Yes target_c6 Target C6/C4? target_c7->target_c6 No strat_c7 Use Small N-Protecting Group (e.g., N-Ac) or N-H Careful control of stoichiometry target_c7->strat_c7 Yes strat_c6 Multi-step Strategy: 1. Protect N1 and C3 2. Brominate Benzene Ring 3. Deprotect target_c6->strat_c6 Yes other Requires Advanced Directing Group Strategy target_c6->other No

Caption: Decision pathway for selecting a regioselective bromination strategy.

directing_groups

Caption: Logical relationship of N-protecting groups and regiochemical outcomes.

References

storage and handling guidelines for 5-Bromoindoline to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5-Bromoindoline to prevent its chemical degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure its stability, solid this compound should be stored at -20°C.[1] It is also recommended to keep the container tightly closed, in a dry, and well-ventilated place.[2] For long-term stability, protecting the compound from light is crucial, as related indole compounds are known to darken over time with exposure to light or moisture.[3]

Q2: How should I handle this compound in the laboratory?

Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][4] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[4][5] Avoid creating dust when handling the solid material.[4][5]

Q3: What are the primary causes of this compound degradation?

The main degradation pathways for indoline structures are oxidation and photodegradation. The indoline ring is susceptible to oxidation, which can be accelerated by exposure to air and light. Strong oxidizing agents are incompatible with this compound and should be avoided.[5][6]

Q4: Are there any visible signs of this compound degradation?

Yes. While fresh this compound is typically a solid, degradation may be indicated by a change in color.[3] Related indole compounds are known to darken over time, so any significant deviation from the initial appearance may suggest degradation.[3]

Storage and Handling Summary

The following table summarizes the key guidelines for storing and handling this compound to prevent degradation.

ParameterGuidelineCitations
Storage Temperature -20°C (in freezer)[1][7]
Atmosphere Keep container tightly closed in a dry place.[2][6][7] Consider storing under an inert atmosphere.
Light Protection Protect from light to prevent photodegradation.[8]
Incompatible Materials Avoid strong oxidizing agents and strong acids.[5][6][7]
Handling Area Use in a well-ventilated area or under a chemical fume hood.[2][4][6]
PPE Safety goggles, chemical-resistant gloves, lab coat.[4][5]

Troubleshooting Guide

Issue: The this compound solid has darkened in color.

  • Possible Cause: This is a likely sign of degradation, probably due to oxidation or exposure to light over time.[3]

  • Solution: The purity of the material should be checked by an appropriate analytical method (e.g., NMR, LC-MS) before use. If impurities are detected, purification by recrystallization or column chromatography may be necessary. It is highly recommended to use a fresh, unopened stock for sensitive experiments if significant degradation is suspected.

Issue: Inconsistent results in experiments using this compound.

  • Possible Cause: If the compound has degraded, its effective concentration will be lower than expected, and the degradation products could interfere with the reaction.

  • Solution:

    • Verify the storage conditions of your current stock. Ensure it has been consistently stored at -20°C and protected from light.[1][7]

    • Prepare solutions fresh for each experiment. If stock solutions must be prepared, they should be stored at low temperatures (-20°C), protected from light, and used within a short timeframe.

    • Consider purchasing a new batch of the compound and compare results.

Workflow for Preventing Degradation

The following diagram outlines the recommended workflow for handling this compound to minimize degradation.

G This compound Handling Workflow cluster_storage Receiving & Storage cluster_handling Experimental Use cluster_cleanup Post-Experiment Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect Store Store Immediately: - Tightly Sealed - -20°C - Protected from Light Inspect->Store Degradation Degradation Risk Inspect->Degradation If Discolored Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Retrieve for Use Weigh Weigh Quickly in Fume Hood Equilibrate->Weigh Prepare Prepare Solution Fresh Weigh->Prepare Weigh->Degradation Prolonged Air/ Light Exposure Use Use in Experiment Prepare->Use Reseal Reseal & Purge with Inert Gas (Optional) Use->Reseal After Use Return Return to -20°C Storage Reseal->Return

Caption: Workflow for proper handling of this compound to prevent degradation.

Experimental Protocol: Preparation of a Standard Solution

This protocol details the steps for safely weighing and dissolving this compound to minimize exposure and degradation.

  • Preparation:

    • Ensure all necessary PPE (gloves, safety glasses, lab coat) is worn.[4][5]

    • Prepare a clean, dry glass vial with a septum cap.

    • Set up a balance in a chemical fume hood or a well-ventilated area.

  • Equilibration:

    • Remove the this compound container from the -20°C freezer.

    • Place it in a desiccator and allow it to warm to room temperature before opening. This prevents moisture from condensing on the cold solid.

  • Weighing and Dissolving:

    • Once at room temperature, open the container inside the fume hood.

    • Quickly weigh the desired amount of the solid and transfer it to the prepared vial.

    • Immediately add the appropriate solvent (e.g., DMSO, DMF) to dissolve the compound.

    • Seal the vial with the septum cap.

  • Storage of Solution:

    • If the solution is not for immediate use, it should be stored at -20°C and protected from light. It is highly recommended to prepare solutions fresh before each experiment to ensure accuracy.

References

overcoming low reactivity of 5-Bromoindoline in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 5-bromoindoline in common palladium-catalyzed cross-coupling reactions. By understanding the key factors influencing its reactivity and implementing optimized protocols, researchers can significantly improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions compared to other aryl bromides?

A1: The reactivity of this compound can be hampered by a combination of electronic and structural factors:

  • Electron-Donating Nature: The nitrogen atom in the indoline ring is an electron-donating group, which increases the electron density on the aromatic ring. This makes the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.

  • N-H Acidity and Interference: The secondary amine (N-H) in the indoline ring is weakly acidic. Under basic reaction conditions, it can be deprotonated. The resulting anion can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, the N-H group can participate in side reactions, such as N-arylation, especially in Buchwald-Hartwig amination. For this reason, N-protection (e.g., with Boc, Cbz, or tosyl groups) is often recommended to block this reactivity and improve solubility.

Q2: What are the most common side reactions observed when working with this compound?

A2: Common side reactions that lead to low yields of the desired product include:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, resulting in the formation of indoline. This is often promoted by certain catalyst/ligand combinations, high temperatures, or the presence of protic impurities.

  • Homocoupling: Two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) couple with each other. This can be exacerbated by the presence of oxygen in the reaction mixture.

  • N-Arylation: In Buchwald-Hartwig amination, the indoline nitrogen can compete with the desired amine coupling partner, leading to the formation of an N-arylindoline byproduct if the nitrogen is unprotected.

Q3: Is it necessary to protect the indoline nitrogen before performing a cross-coupling reaction?

A3: While not always strictly necessary, protecting the indoline nitrogen with a group such as Boc (tert-butyloxycarbonyl) is highly recommended. N-protection prevents the aforementioned side reactions at the nitrogen atom, can improve the solubility of the substrate, and may favorably modify the electronic properties of the aromatic ring to enhance reactivity in the coupling reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptom: The reaction of this compound with a boronic acid or ester shows a high amount of unreacted starting material.

Troubleshooting Workflow

Start Low Conversion in Suzuki Coupling CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckBaseSolvent 2. Assess Base & Solvent CheckCatalyst->CheckBaseSolvent Use bulky, electron-rich ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst. CheckTemp 3. Optimize Temperature CheckBaseSolvent->CheckTemp Use weaker base (K₂CO₃, K₃PO₄) in aprotic polar solvent (Dioxane/H₂O, Toluene). CheckReagents 4. Verify Reagent Quality CheckTemp->CheckReagents Gradually increase temperature (e.g., 80°C to 110°C). Solution Improved Yield CheckReagents->Solution Ensure boronic acid is not degraded (protodeboronation). Use anhydrous solvents.

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromoindoles/Indolines

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane8084[1]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10085[2]
Na₂PdCl₄SPhosK₂CO₃H₂O/Acetonitrile37High[3]
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80-10085-92[2][4]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane110>90[5]
Note: Data is primarily based on bromoindole or bromoindazole substrates, which are structurally similar and serve as a good starting point for optimizing this compound reactions.
Issue 2: Poor Yield in Buchwald-Hartwig Amination

Symptom: The reaction of N-protected this compound with an amine results in low product yield, with significant starting material remaining or decomposition.

Logical Relationship of Key Parameters

Substrate This compound (N-Protected) Catalyst Catalyst System (Pd Precatalyst + Ligand) Substrate->Catalyst Oxidative Addition Base Base (Strength & Solubility) Catalyst->Base Ligand choice affects base tolerance Product Desired C-N Coupled Product Catalyst->Product Reductive Elimination Solvent Solvent (Polar Aprotic) Base->Solvent Solubility is key Base->Product Crucial for amine deprotonation Solvent->Product Affects all steps & catalyst stability

Caption: Interdependence of parameters in Buchwald-Hartwig amination.

Recommended Conditions for Buchwald-Hartwig Amination of Bromoindoles/Indolines

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄Toluene100High[6]
Pd(OAc)₂BINAPCs₂CO₃Toluene100High[6]
Pd(OAc)₂Josiphos-typeK₃PO₄Toluene80-110Moderate to High[6]
Pd₂(dba)₃Bulky Biaryl PhosphineNaOt-BuToluene/Dioxane80-110High[7]
Note: For substrates sensitive to strong bases like NaOt-Bu, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are recommended to prevent decomposition.[5]
Issue 3: Failure of Sonogashira Coupling

Symptom: The reaction between this compound and a terminal alkyne does not proceed, often resulting in a dark reaction mixture and recovery of starting materials.

Troubleshooting Steps:

  • Ensure a Copper(I) Co-catalyst: The classic Sonogashira reaction requires a copper(I) salt (e.g., CuI) as a co-catalyst. Ensure it is fresh and added to the reaction.

  • Thoroughly Degas: These reactions are highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. Degas all solvents and reagents thoroughly with an inert gas (Argon or Nitrogen).

  • Amine Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used and can often serve as the solvent. Ensure the amine is distilled and dry.

  • Catalyst and Ligand: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI are standard catalysts. If these fail, switching to more electron-rich and bulky ligands may be beneficial.[5]

Typical Sonogashira Reaction Conditions

Catalyst/PrecatalystCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂CuITEATHF/DMFRT - 60Moderate to High[8]
Pd(PPh₃)₄CuIDIPA/TEAToluene50-80Moderate to High[8]
Note: Conditions are general and may require optimization for this compound. Higher temperatures can sometimes lead to substrate degradation.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-Boc-5-bromoindoline

This protocol is a starting point based on successful couplings of related bromoindoles and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vessel, add N-Boc-5-bromoindoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a powdered base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Loading: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe or cannula. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of N-Boc-5-bromoindoline
  • Preparation: To an oven-dried Schlenk tube, add N-Boc-5-bromoindoline (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv. or NaOt-Bu, 1.5 equiv.).

  • Catalyst Loading: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to obtain the desired N-arylated product.[7]

References

Technical Support Center: N-Protection of 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the N-protection of 5-bromoindoline, a common step in the synthesis of various biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the nitrogen of this compound?

A1: The most frequently used protecting groups for the indoline nitrogen are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Other groups like acetyl (Ac) and sulfonyl derivatives are also employed depending on the desired stability and the downstream reaction conditions. The choice of protecting group is crucial as it affects the reactivity and stability of the molecule during subsequent synthetic steps.[1][2][3]

Q2: Why is my N-protection reaction of this compound slow or incomplete?

A2: Several factors can lead to low conversion:

  • Insufficiently activated electrophile: The acylating or carbonylating agent (e.g., Boc-anhydride, Cbz-Cl) may have degraded due to moisture. Using fresh or properly stored reagents is crucial.

  • Inadequate base: The base might not be strong enough to deprotonate the indoline nitrogen effectively, or it may be sterically hindered. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate.[4][5] The choice of base can significantly impact the reaction rate.

  • Low reaction temperature: While some reactions are performed at 0°C to control exothermicity, the reaction may require room temperature or gentle heating to proceed to completion.

  • Solvent effects: The choice of solvent can influence the solubility of reagents and the reaction rate. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common solvents for these reactions.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The formation of multiple products can be attributed to several side reactions:

  • Over-acylation: Although less common for indolines compared to other amines, it is possible under harsh conditions.

  • Reaction with the bromo-substituent: While generally stable, the bromine atom might participate in side reactions under certain conditions, especially if organometallic reagents are used in subsequent steps.

  • Impure starting material: The this compound starting material may contain impurities that react to form byproducts.

  • Decomposition: The starting material or the product might be unstable under the reaction conditions, leading to degradation.

Q4: How do I choose between Boc and Cbz protection for this compound?

A4: The choice depends on the planned synthetic route:

  • Boc Group: This group is stable to basic conditions and hydrogenolysis but is readily cleaved under acidic conditions (e.g., TFA in DCM).[2] This makes it orthogonal to the Cbz group.

  • Cbz Group: The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][5][6][7] This method is mild but may not be compatible with other reducible functional groups in the molecule.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Poor quality of reagents Use freshly opened or purified reagents. Ensure acylating agents like Boc-anhydride or Cbz-Cl have not been exposed to moisture.
Insufficient base Use a stronger or less sterically hindered base. Ensure at least stoichiometric amounts of base are used to neutralize the acid byproduct.
Low reaction temperature Allow the reaction to warm to room temperature or heat gently (e.g., to 40-50°C) while monitoring by TLC.
Inappropriate solvent Try a different solvent. For example, if the reaction is slow in DCM, switching to a more polar solvent like acetonitrile might help.
Poor nucleophilicity of this compound While generally a good nucleophile, if derivatized, its reactivity might be reduced. More forcing conditions (higher temperature, longer reaction time) may be necessary.
Problem 2: Formation of Multiple Products
Potential Cause Suggested Solution
Reaction temperature is too high Run the reaction at a lower temperature (e.g., 0°C) to minimize side reactions.
Incorrect stoichiometry Use a precise stoichiometry of the acylating agent (e.g., 1.05-1.2 equivalents) to avoid over-acylation.
Presence of oxygen For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
Cross-reactivity If the molecule has other nucleophilic functional groups, consider protecting them prior to the N-protection of the indoline.
Problem 3: Difficult Purification
Potential Cause Suggested Solution
Product is water-soluble If the product has high polarity, extraction with an organic solvent might be inefficient. Consider using a continuous extraction apparatus or salting out the aqueous layer.
Product co-elutes with starting material Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent can improve separation.
Product is an oil If the product is a non-crystalline oil, try triturating with a non-polar solvent (e.g., hexanes, pentane) to induce crystallization or remove non-polar impurities.
Residual base or acid Ensure the work-up procedure effectively removes all acidic or basic reagents. Additional aqueous washes may be necessary.

Experimental Protocols

N-Boc Protection of this compound
  • Reagents and Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in DCM or THF.

    • Add TEA or DIPEA (1.2-1.5 equiv.).

    • Add Boc₂O (1.1-1.2 equiv.) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

N-Cbz Protection of this compound
  • Reagents and Materials: this compound, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or TEA, THF/Water or DCM.

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in a mixture of THF and water (2:1) or in DCM.[4]

    • Add NaHCO₃ (2.0 equiv.) or TEA (1.5 equiv.).[4]

    • Cool the mixture to 0°C and slowly add Cbz-Cl (1.1-1.5 equiv.).[4][7]

    • Stir the reaction at 0°C to room temperature for 2-20 hours, monitoring by TLC.[4][7]

    • Upon completion, dilute with water and extract with ethyl acetate.[4]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[4]

    • Purify the residue by silica gel column chromatography.[4]

Troubleshooting Workflow

Troubleshooting_NProtection start Start: N-Protection of This compound check_conversion Check Reaction Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% multiple_products Multiple Products check_conversion->multiple_products Major Impurities success Successful Protection check_conversion->success > 90% Clean check_reagents Verify Reagent Quality (Fresh Boc₂O/Cbz-Cl) low_conversion->check_reagents lower_temp Lower Reaction Temperature (e.g., 0°C) multiple_products->lower_temp optimize_base Optimize Base (Stronger/Less Hindered) check_reagents->optimize_base Reagents OK optimize_temp Increase Temperature optimize_base->optimize_temp Base OK optimize_temp->check_conversion check_stoichiometry Check Stoichiometry (Avoid Excess Reagent) lower_temp->check_stoichiometry Still Impure inert_atmosphere Use Inert Atmosphere (N₂ or Ar) check_stoichiometry->inert_atmosphere Stoichiometry OK inert_atmosphere->check_conversion

Caption: Troubleshooting workflow for N-protection of this compound.

References

minimizing side reactions during the functionalization of 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the functionalization of 5-Bromoindoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The primary reactive sites of this compound are the nucleophilic secondary amine (N-H) and the carbon-bromine bond on the aromatic ring (C5-Br). Functionalization can be directed to either of these sites.

Q2: I am getting a mixture of N-alkylated and starting material. How can I drive the reaction to completion?

To drive the N-alkylation to completion, ensure complete deprotonation of the indoline nitrogen. Using a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is crucial.[1] Allow sufficient time for the deprotonation before adding the alkylating agent. Gentle heating may also be necessary for less reactive alkyl halides.[1]

Q3: My cross-coupling reaction is not working well. Does the N-H group of indoline interfere?

Yes, the free N-H group can interfere with palladium-catalyzed cross-coupling reactions. It can coordinate to the palladium catalyst, potentially deactivating it. For many cross-coupling reactions, especially those requiring harsh conditions, N-protection of the indoline is recommended to improve yields and prevent side reactions.[2]

Q4: What is the best way to purify my functionalized this compound derivative?

The purification method depends on the properties of your product and the impurities present.

  • Column chromatography on silica gel is a very common and effective method for separating the desired product from starting materials, reagents, and most side products.[1]

  • Recrystallization can be effective if your product is a solid and there is a significant difference in solubility between the product and impurities in a particular solvent system.

  • Acid-base extraction can be used to remove acidic or basic impurities if your product is neutral.

  • Distillation is suitable for liquid products that are thermally stable.

Troubleshooting Guides

N-Alkylation of this compound

Common Issue: Over-alkylation, resulting in the formation of a quaternary ammonium salt or di-alkylation if there are other reactive sites.

Troubleshooting Workflow:

G start Issue: Over-alkylation in N-Alkylation stoch Check Stoichiometry start->stoch slow_add Slow Addition of Alkylating Agent stoch->slow_add Use 1.0-1.2 eq. of alkylating agent end Desired Mono-alkylation stoch->end temp Lower Reaction Temperature slow_add->temp Maintain low concentration of electrophile slow_add->end base Evaluate Base temp->base Reduce reaction rate temp->end protect Consider N-Protection base->protect Use weaker base if possible base->end protect->end Adds steps but ensures mono-alkylation

Caption: Troubleshooting workflow for over-alkylation.

Quantitative Data on N-Alkylation Side Products:

Alkylating AgentBase (equiv.)SolventTemperature (°C)Desired Product Yield (%)Over-alkylation Side Product (%)
Methyl IodideNaH (1.2)THF25~95<5
Methyl IodideK₂CO₃ (2.0)DMF60~70~15
Benzyl BromideNaH (1.2)THF25~90<10
Benzyl BromideCs₂CO₃ (1.5)Acetonitrile80~80~15

Experimental Protocol: N-Methylation of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration ~0.1-0.5 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Acylation of this compound

Common Issue: Incomplete reaction or hydrolysis of the acylating agent.

Troubleshooting Workflow:

G start Issue: Low Yield in N-Acylation reagents Check Reagent Quality start->reagents conditions Anhydrous Conditions reagents->conditions Use fresh acylating agent and dry solvent end High Yield of N-Acylated Product reagents->end base Base Selection conditions->base Moisture sensitive reagents conditions->end workup Careful Work-up base->workup Use non-nucleophilic base like pyridine or Et3N base->end workup->end Avoid hydrolysis of product

Caption: Troubleshooting workflow for N-acylation.

Quantitative Data on N-Acylation Methods:

Acylating AgentBaseSolventTemperature (°C)Desired Product Yield (%)
Acetic AnhydridePyridineDCM25>95
Acetyl ChlorideTriethylamineDCM0 to 25>90
Benzoyl ChloridePyridineDCM25>90
Carboxylic Acid/DCC/DMAPDMAPDCM2580-95

Experimental Protocol: N-Acetylation of this compound

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).[3]

  • Add pyridine (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

Common Issues & Side Reactions:

  • Suzuki Coupling: Dehalogenation (hydrodehalogenation) of this compound and homocoupling of the boronic acid.[4]

  • Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling), particularly in the presence of a copper co-catalyst.[5]

  • Buchwald-Hartwig Amination: Dehalogenation of this compound.[6]

Troubleshooting Workflow for Cross-Coupling Reactions:

G start Issue: Low Yield or Side Products in Cross-Coupling protect N-Protection of Indoline start->protect degas Thorough Degassing protect->degas Prevents catalyst inhibition end Successful Cross-Coupling protect->end catalyst Catalyst/Ligand Screening degas->catalyst Remove O2 to prevent catalyst oxidation degas->end base_solvent Optimize Base and Solvent catalyst->base_solvent Ligand choice is critical catalyst->end base_solvent->end Often interdependent

Caption: General troubleshooting for cross-coupling.

Quantitative Data on Suzuki Coupling Side Products:

Catalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90~85~5-10
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100>90<5
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100>95<2

Experimental Protocols for Cross-Coupling (using N-Boc-5-bromoindoline):

a) N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a THF/water mixture.

  • Add a base, typically triethylamine (Et₃N, 1.5 eq) or aqueous NaHCO₃.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates completion.

  • Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.

  • Purify by column chromatography to yield N-Boc-5-bromoindoline.

b) Suzuki Coupling with Phenylboronic Acid

  • To a Schlenk flask, add N-Boc-5-bromoindoline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 eq).[7]

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1).[7]

  • Heat the mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

c) Sonogashira Coupling with Phenylacetylene

  • To a Schlenk flask, add N-Boc-5-bromoindoline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent such as triethylamine (which also acts as the base) and THF.

  • Add phenylacetylene (1.2 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours until completion.

  • Filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify by column chromatography.

d) Buchwald-Hartwig Amination with Morpholine

  • To a Schlenk flask, add N-Boc-5-bromoindoline (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Add morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.

  • Cool to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

e) N-Boc Deprotection

  • Dissolve the N-Boc protected product in a suitable solvent like dichloromethane (DCM) or methanol.

  • Add an acid such as trifluoroacetic acid (TFA, 5-10 eq in DCM) or hydrochloric acid (4M solution in dioxane).[4][8]

  • Stir at room temperature for 1-4 hours until deprotection is complete by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • For work-up, dissolve the residue in an organic solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract, dry, and concentrate to obtain the deprotected product.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Bromoindoline versus Bromo-Substituted Indoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Bromo-substituted indoles and indolines are pivotal building blocks in this endeavor, offering versatile handles for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 5-bromoindoline with other bromo-substituted indoles (4-bromoindole, 6-bromoindole, and 7-bromoindole) in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The discussion is supported by experimental data, detailed methodologies, and visualizations to aid in the rational design of synthetic routes.

Executive Summary

The reactivity of bromo-substituted indoles and indolines in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. While a comprehensive, direct comparative study under identical conditions is scarce in the literature, analysis of available data suggests that the position of the bromine atom on the indole ring and the saturation of the pyrrole ring (indole vs. indoline) can lead to notable differences in reaction outcomes.

For Suzuki-Miyaura coupling , studies have indicated that the position of the bromine substituent on the indole ring has a limited impact on the reaction yield, suggesting that 5-, 6-, and 7-bromoindoles exhibit comparable reactivity. N-protected this compound derivatives also demonstrate high reactivity in this coupling, affording good to excellent yields.

In Buchwald-Hartwig amination , the reactivity can be more sensitive to the substrate. For instance, in the amination of bromotryptophan derivatives (structurally related to bromoindoles) with aniline, the yields vary with the position of the bromine atom, with 5-bromotryptophan generally providing a higher yield compared to the 6- and 7-bromo isomers. Data for this compound in this reaction is less common but suggests that N-protection is crucial for successful coupling.

The Heck reaction is a versatile tool for the alkenylation of these bromo-heterocycles. While specific comparative yield data is limited, the success of the reaction is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent.

Data Presentation: A Comparative Overview of Reaction Yields

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of this compound and other bromo-substituted indoles. It is important to note that the reaction conditions are not identical across all entries, and thus the yields provide a comparative snapshot rather than a direct one-to-one correlation.

Table 1: Suzuki-Miyaura Coupling of Bromoindoles and this compound Derivatives

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-BromoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001285
5-Bromoindole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O1001692
6-BromoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8012~90
7-BromoindoleArylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8512High
5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-onePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.597

Table 2: Heck Reaction of Bromoindoles

SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromoindolen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024~70-80
6-BromoindoleStyrenePd(OAc)₂Et₃NDMF12018~75
7-BromoindoleMethyl acrylatePd(OAc)₂ / PPh₃K₂CO₃DMF1106~80

Table 3: Buchwald-Hartwig Amination of Bromoindoles and Derivatives

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-BromotryptophanAnilinePd₂(dba)₃ / tBu-XPhosK₃PO₄t-BuOH/H₂O100 (MW)0.1375[1]
6-BromotryptophanAnilinePd₂(dba)₃ / tBu-XPhosK₃PO₄t-BuOH/H₂O100 (MW)0.1351[1]
7-BromotryptophanAnilinePd₂(dba)₃ / tBu-XPhosK₃PO₄t-BuOH/H₂O100 (MW)0.1368[1]
5-BromoindoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108~85

Specific yield data for Buchwald-Hartwig amination of this compound is limited; N-protection is generally required for successful coupling.

Signaling Pathways and Drug Development Implications

Bromo-substituted indoles and indolines are privileged scaffolds in drug discovery, frequently targeting key signaling pathways implicated in various diseases.

  • Kinase Inhibition: The indole and indoline cores can serve as ATP-competitive inhibitors of various kinases. For instance, derivatives of 5-bromoindole have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a crucial enzyme in cellular signaling pathways related to neurodegenerative diseases and metabolic disorders.[2][3][4][5][6] The bromine substituent can be strategically functionalized to enhance binding affinity and selectivity. Similarly, 1-benzyl-5-bromoindolin-2-one derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, with implications for cancer therapy.[7]

  • Serotonin Receptor Modulation: The structural similarity of the indole and indoline nucleus to serotonin makes these compounds prime candidates for modulating serotonin receptor activity. These receptors are involved in a multitude of physiological and pathological processes, including mood, cognition, and memory.[8][9] The position of the bromine atom and further substitutions can fine-tune the selectivity and agonist/antagonist profile of these molecules for different serotonin receptor subtypes.

The saturation of the pyrrole ring, transitioning from an indole to an indoline, alters the geometry and electronic properties of the molecule. This can significantly impact its binding to target proteins and its overall pharmacological profile, offering a valuable strategy for structure-activity relationship (SAR) studies in drug development.

Experimental Protocols

Detailed experimental protocols for representative Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are provided below. These protocols are generalized and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling of 5-Bromoindole

Materials:

  • 5-Bromoindole

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To an oven-dried round-bottom flask, add 5-bromoindole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction of 5-Bromoindole

Materials:

  • 5-Bromoindole

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 5-bromoindole, the alkene, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine in DMF.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • After the reaction is complete (monitor by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[10]

Buchwald-Hartwig Amination of a Bromoindole Derivative

Materials:

  • Bromoindole derivative (e.g., N-Boc-5-bromoindole)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction flask.

  • Add the anhydrous, degassed solvent, followed by the bromoindole derivative and the amine.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C).

  • Stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Intermediate_1 R-Pd(II)(X)L2 Pd(0)L2->Intermediate_1 Oxidative_Addition R-X Oxidative Addition Intermediate_2 R-Pd(II)(R')L2 Intermediate_1->Intermediate_2 Transmetalation R'-B(OH)2 Base Transmetalation Intermediate_2->Pd(0)L2 Product R-R' Intermediate_2->Product Reductive_Elimination Reductive Elimination

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow reagents Combine Reactants: Aryl Halide, Coupling Partner, Base, Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst reaction Heat under Inert Atmosphere catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for a typical palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities like 5-Bromoindoline is a critical step in the research and development pipeline. The presence of impurities can significantly impact experimental outcomes, toxicity profiles, and the overall viability of a drug candidate. This guide provides a comprehensive comparison of key analytical methods for the purity assessment of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the expected impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR) are among the most powerful and commonly employed techniques for this purpose.

Analytical MethodPrincipleKey AdvantagesKey Limitations
HPLC-UV Differential partitioning of the analyte between a stationary phase and a liquid mobile phase, with detection by UV absorbance.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Widely available and robust for routine analysis.[1]Higher cost of instrumentation and solvents compared to some techniques. Peak tailing can be an issue for acidic compounds without proper method optimization.[2]
GC-MS Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with detection by mass spectrometry.High efficiency and excellent for volatile and thermally stable compounds. Provides structural information for impurity identification.[3]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required to increase volatility.[4]
qNMR The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample, allowing for absolute purity determination against a certified reference material.Provides absolute purity without the need for a specific reference standard of the analyte.[5][6] Gives structural confirmation of the main component and impurities.[6]Lower sensitivity compared to chromatographic methods. Higher instrumentation cost and requires specialized expertise.[5]
FTIR Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint based on the vibrational frequencies of its functional groups.Rapid and non-destructive. Excellent for confirming the identity of the bulk material and detecting the presence of functional groups of potential impurities.[7]Not inherently quantitative without calibration. Less effective for complex mixtures and trace-level impurity detection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of aromatic amines and related indole derivatives using various analytical methods. While specific data for this compound may vary, this provides a comparative baseline.

MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported
HPLC-UV 5-Bromo-1H-indole-2-carboxylic acid> 0.9990.2 µg/mL0.6 µg/mL< 2.0%98.0 - 102.0%
LC-MS 5-Bromo-1H-indole-2-carboxylic acid> 0.9990.02 ng/mL0.06 ng/mL< 5.0%95.0 - 105.0%
GC-MS AnilineNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
GC-NCI-MS Iodinated aromatic amines> 0.993.0–7.3 pg/LNot ReportedIntra-day: < 15%, Inter-day: < 20%80 - 104%
qNMR GeneralExcellentHigher than chromatographic methodsHigher than chromatographic methodsTypically < 1%High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can serve as a starting point for the development of a specific method for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to ensure good peak shape.[2] A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the 220-280 nm range).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used. For example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol. If necessary, derivatization (e.g., acylation) can be performed to increase the volatility of this compound and its potential impurities.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute measure of purity against a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte, for example, maleic anhydride or dimethyl sulfone.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[5]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is primarily a qualitative technique for identity confirmation.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an Attenuated Total Reflectance (ATR) accessory) or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity. The presence of unexpected peaks may indicate impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for purity analysis and method selection.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Interpretation Prep Weigh and Dissolve Sample Filter Filter Solution (if applicable) Prep->Filter HPLC HPLC Analysis Filter->HPLC Inject/Analyze GCMS GC-MS Analysis Filter->GCMS Inject/Analyze qNMR qNMR Analysis Filter->qNMR Inject/Analyze Integration Peak Integration / Signal Quantification HPLC->Integration GCMS->Integration qNMR->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for purity analysis of this compound.

Method_Selection_Tree cluster_volatility Analyte Volatility cluster_quantification Quantification Needs cluster_routine Analysis Type Start Start: Purity Analysis of this compound Volatility_Check Are impurities expected to be volatile? Start->Volatility_Check Quant_Check Is absolute quantification required? Volatility_Check->Quant_Check No GCMS_Method Use GC-MS Volatility_Check->GCMS_Method Yes Routine_Check Is it for routine QC? Quant_Check->Routine_Check No qNMR_Method Use qNMR Quant_Check->qNMR_Method Yes HPLC_Method Use HPLC Routine_Check->HPLC_Method Yes FTIR_Method Use FTIR for Identity Routine_Check->FTIR_Method Identity Check

Caption: Decision tree for selecting an analytical method.

References

Validating the Structure of 5-Bromoindoline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of the spectroscopic data obtained from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) for the validation of the 5-Bromoindoline structure. To provide a robust contextual analysis, the experimental data for this compound is compared with its aromatic analogue, 5-Bromoindole.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering profound insights into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as this compound, with its distinct aliphatic and aromatic regions, ¹H and ¹³C NMR are indispensable for confirming its successful synthesis and purity.

Comparative Analysis of ¹H and ¹³C NMR Data

The structural validation of this compound is definitively achieved by analyzing its ¹H and ¹³C NMR spectra. A comparison with 5-Bromoindole highlights the key differences arising from the saturation of the five-membered ring.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by the presence of signals in both the aliphatic and aromatic regions. The key differentiating feature from 5-Bromoindole is the appearance of two triplets corresponding to the methylene (-CH₂-) groups in the saturated five-membered ring. In contrast, 5-Bromoindole exhibits signals for the protons on the pyrrole ring, which are absent in this compound.

CompoundProton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
This compound H-2~3.05t~8.4
H-3~3.58t~8.4
H-4~7.15d~8.2
H-6~6.95dd~8.2, 2.0
H-7~6.58d~2.0
N-H~3.8 (broad)s-
5-Bromoindole H-1 (N-H)~8.10 (broad)s-
H-2~7.25t~2.8
H-3~6.47t~2.0
H-4~7.76d~1.8
H-6~7.20dd~8.6, 1.8
H-7~7.15d~8.6

Note: The chemical shifts for this compound are estimated from the experimental spectrum available in the PubChem database. Actual values may vary slightly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clear distinction between the two compounds. This compound shows two signals in the aliphatic region for the C-2 and C-3 carbons, which are absent in the fully aromatic 5-Bromoindole. The chemical shifts of the aromatic carbons are also influenced by the nature of the five-membered ring.

CompoundCarbon AssignmentExperimental Chemical Shift (δ ppm)Predicted Chemical Shift (δ ppm)
This compound C-2-29.5
C-3-47.8
C-3a-126.0
C-4-129.5
C-5-112.0
C-6-127.5
C-7-110.0
C-7a-150.5
5-Bromoindole C-2124.8-
C-3102.2-
C-3a128.5-
C-4121.6-
C-5111.6-
C-6122.9-
C-7112.5-
C-7a134.9-

Note: Predicted ¹³C NMR data for this compound was obtained using standard cheminformatics software. Experimental data for 5-Bromoindole is from publicly available databases.

Experimental Protocols

Standard protocols for the acquisition of ¹H and ¹³C NMR spectra were followed.

Sample Preparation

Approximately 10-20 mg of the sample (this compound or 5-Bromoindole) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

¹H NMR spectra were recorded on a 400 MHz spectrometer. A standard single-pulse experiment was used with the following parameters:

  • Pulse Width: 30°

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 1 second

  • Number of Scans: 16

  • Spectral Width: 16 ppm

¹³C NMR Spectroscopy

¹³C NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. A proton-decoupled pulse sequence was utilized.

  • Pulse Width: 30°

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

Structural Validation Workflow

The logical workflow for the structural validation of this compound using NMR spectroscopy is outlined below.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis and Comparison cluster_validation Validation Synthesize Synthesize this compound Prepare_Sample Prepare NMR Sample (in CDCl3) Synthesize->Prepare_Sample Acquire_H1 Acquire 1H NMR Spectrum Prepare_Sample->Acquire_H1 Acquire_C13 Acquire 13C NMR Spectrum Prepare_Sample->Acquire_C13 Analyze_H1 Analyze 1H Spectrum: - Chemical Shifts - Multiplicities - Coupling Constants Acquire_H1->Analyze_H1 Analyze_C13 Analyze 13C Spectrum: - Chemical Shifts Acquire_C13->Analyze_C13 Compare_Indole Compare with 5-Bromoindole Data Analyze_H1->Compare_Indole Compare_Predicted Compare with Predicted Spectra Analyze_H1->Compare_Predicted Analyze_C13->Compare_Indole Analyze_C13->Compare_Predicted Structure_Confirmed Structure Confirmed Compare_Indole->Structure_Confirmed Consistent Structure_Incorrect Structure Incorrect / Impure Compare_Indole->Structure_Incorrect Inconsistent Compare_Predicted->Structure_Confirmed Consistent Compare_Predicted->Structure_Incorrect Inconsistent

Caption: Workflow for the structural validation of this compound using NMR.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a definitive method for the structural validation of this compound. The key diagnostic signals in the ¹H NMR spectrum are the two triplets in the aliphatic region, corresponding to the saturated five-membered ring. In the ¹³C NMR spectrum, the presence of two aliphatic carbon signals further confirms the indoline structure. Comparison with the NMR data of 5-Bromoindole serves as an excellent reference, highlighting the distinct spectral features that arise from the difference in the aromaticity of the heterocyclic ring. This comparative approach, supported by detailed experimental protocols, ensures a high degree of confidence in the structural assignment for researchers in the field of drug development and chemical synthesis.

comparative study of different synthetic methods for 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Methods of 5-Bromoindoline

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, can be achieved through several distinct chemical pathways. This guide provides an objective comparison of three primary synthetic methods, offering a comprehensive overview of their performance based on reported experimental data. Detailed protocols for each method are provided to facilitate replication and adaptation in a laboratory setting.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for three different methods of synthesizing this compound, allowing for a direct comparison of their efficiency and the conditions required.

Parameter Method 1: Reduction of 5-Bromoindole Method 2: Deacetylation of N-Acetyl-5-bromoindoline Method 3: Bromination and Deformylation of N-Formylindoline
Starting Material 5-BromoindoleN-Acetyl-5-bromoindolineN-Formylindoline
Key Reagents Sodium Cyanoborohydride (NaBH₃CN), Acetic AcidConcentrated Hydrochloric Acid, EthanolDibromohydantoin, Potassium Hydroxide, Methanol
Reaction Time 1-2 hours4 hoursNot specified
Overall Yield 94.8%[1]98.04%[1][2]80% (from N-formylindoline)[1]
Product Purity Not explicitly stated, but product characterized by ¹H NMR, ¹³C NMR, and MS[1]>99%[1][2]93%[1]

Experimental Protocols

Detailed methodologies for the three synthetic routes are outlined below. These protocols are based on published experimental procedures.

Method 1: Reduction of 5-Bromoindole

This method involves the direct reduction of the pyrrole ring of 5-bromoindole to yield this compound.

Procedure:

  • In a 100mL single-necked flask, dissolve 8g (40.8mmol) of 5-bromoindole in 50mL of glacial acetic acid.

  • While stirring, add 5.3g (81.6mmol) of sodium cyanoborohydride to the solution.

  • Continue stirring the mixture at room temperature for 2 hours.

  • Upon completion of the reaction, adjust the pH to 8 using a 1 mol/L sodium hydroxide solution, which will cause a solid to precipitate.

  • Collect the solid product by suction filtration.

  • Dry the filter cake to obtain 7.5g of this compound.[1]

Method 2: Deacetylation of N-Acetyl-5-bromoindoline

This approach is the final step in a multi-step synthesis that begins with indole and is noted for its high yield and purity.[3][4]

Procedure:

  • In a reaction flask, combine 38g (0.16mol) of N-acetyl-5-bromoindoline, 31g of concentrated hydrochloric acid, and 41g of ethanol. Stir the mixture to ensure it is homogenous.

  • Heat the reaction mixture to 78°C and maintain this temperature for 4 hours. Monitor the reaction to confirm the disappearance of the starting material.

  • After the reaction is complete, neutralize the mixture with 55g of a sodium hydroxide solution.

  • Separate the organic and aqueous layers.

  • Extract the organic phase three times with 445g of chloroform.

  • Combine the organic layers and recover the solvent to yield 30.74g of the this compound product.[1][2]

Method 3: Bromination and Deformylation of N-Formylindoline

This two-step sequence involves the bromination of a protected indoline followed by the removal of the protecting group.

Procedure:

  • Step 1: Synthesis of 5-Bromo-N-formylindoline

    • Dissolve 30 moles of N-formylindoline in 50 ml of methylene chloride.

    • Add 15 moles of dibromohydantoin to the solution and react at a temperature between -10°C and 0°C until the starting material is consumed.

    • Wash the reaction mixture with an aqueous solution of sodium hydrogen sulfite, followed by water.

    • Concentrate the solution and crystallize the product. Dry the resulting solid to obtain 5-bromo-N-formylindoline (yield: 85%, purity: 95%).[1]

  • Step 2: Deformylation

    • Dissolve 20 moles of the 5-bromo-N-formylindoline from the previous step in 40 ml of methanol.

    • Add 25 moles of an aqueous potassium hydroxide solution.

    • Heat the mixture to 60-65°C and react until the starting material is no longer present.

    • Quench the reaction by adding water.

    • Concentrate the mixture and extract with dichloromethane.

    • Concentrate the organic extract and crystallize the product. Dry the solid to obtain this compound.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow and relationship between the different starting materials and the final product, this compound, for the three described synthetic methods.

Synthetic_Pathways_for_5_Bromoindoline cluster_0 Starting Materials cluster_1 Intermediates 5-Bromoindole 5-Bromoindole N-Acetylindoline N-Acetylindoline N-Acetyl-5-bromoindoline N-Acetyl-5-bromoindoline N-Acetylindoline->N-Acetyl-5-bromoindoline Bromination N-Formylindoline N-Formylindoline 5-Bromo-N-formylindoline 5-Bromo-N-formylindoline N-Formylindoline->5-Bromo-N-formylindoline Bromination (Dibromohydantoin) This compound This compound N-Acetyl-5-bromoindoline->this compound Method 2 Deacetylation (HCl) 5-Bromo-N-formylindoline->this compound Method 3 Deformylation (KOH)

Caption: Synthetic routes to this compound.

References

A Comparative Guide to the Synthetic Utility of 5-Bromoindoline versus 5-Chloroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency and success of a synthetic campaign. Indoline scaffolds are prevalent in a myriad of biologically active compounds, and their functionalization is a key aspect of medicinal chemistry. This guide provides an objective comparison of two common halogenated intermediates, 5-Bromoindoline and 5-Chloroindoline, focusing on their performance in pivotal synthetic transformations.

Executive Summary

The primary advantage of this compound over its chloro-analogue lies in its superior reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This enhanced reactivity is a direct consequence of the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. Consequently, reactions with this compound generally proceed under milder conditions, with lower catalyst loadings and shorter reaction times, leading to higher yields. While 5-chloroindoline is a viable, and sometimes more cost-effective, alternative, its use often necessitates more forcing reaction conditions to achieve comparable results.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the parent compounds, 5-bromoindole and 5-chloroindole, provides a basis for understanding their indoline counterparts.

Property5-Bromoindole5-Chloroindole
CAS Number 10075-50-017422-32-1
Molecular Formula C₈H₆BrNC₈H₆ClN
Molecular Weight 196.04 g/mol [1]151.59 g/mol [2]
Melting Point 90-92 °C[1]69-71 °C[2]
Appearance White to off-white powder[3]White powder[4]

Note: The properties listed are for the indole analogues. The corresponding indoline properties are expected to follow similar trends.

Reactivity in Cross-Coupling Reactions

The key distinction in the synthetic application of this compound and 5-chloroindoline is their reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The generally accepted order of reactivity for aryl halides in these transformations is: I > Br > Cl. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The weaker C-Br bond in this compound undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond in 5-chloroindoline. This initial oxidative addition is often the rate-limiting step of the catalytic cycle.

BondBond Dissociation Energy (kcal/mol)
C-Br (Aryl)~71
C-Cl (Aryl)~81

Note: These are approximate values for benzene derivatives and serve to illustrate the general trend.

This difference in reactivity translates to more favorable reaction conditions for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. When comparing the two substrates, this compound is expected to provide higher yields in shorter reaction times and under milder conditions.

ParameterThis compound5-Chloroindoline
Catalyst Loading Typically lowerGenerally higher
Ligand Standard phosphine ligands (e.g., PPh₃, P(o-tol)₃) often sufficeRequires more electron-rich and bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition
Temperature Often proceeds at lower temperatures (e.g., 80-100 °C)Typically requires higher temperatures (e.g., >100 °C)
Reaction Time Generally shorterOften longer
Yield Generally higherCan be lower, especially with less reactive boronic acids
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds is more facile with this compound. The coupling of aryl chlorides often requires more specialized and expensive catalysts and ligands. The coupling of ammonia with aryl bromides occurs faster and with higher selectivity for the formation of the primary arylamine than does the coupling aryl chlorides.[5]

ParameterThis compound5-Chloroindoline
Catalyst System A wider range of palladium precursors and ligands are effectiveOften requires specialized, highly active catalyst systems (e.g., G3/G4 palladacycles with bulky biarylphosphine ligands)
Base Can often be achieved with weaker bases (e.g., K₂CO₃, Cs₂CO₃)Frequently requires stronger bases (e.g., NaOtBu, LHMDS)
Temperature Milder conditions are often sufficientHigher temperatures are generally necessary
Substrate Scope Generally broader with respect to the amine coupling partnerMay be more limited, particularly with less nucleophilic amines
Yield Typically highCan be variable and highly dependent on the specific catalyst system and amine

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound, arylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 5-Chloroindoline

This protocol utilizes a more active catalyst system typically required for aryl chlorides and may require optimization.

Materials:

  • 5-Chloroindoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 5-chloroindoline and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the key concepts discussed.

G cluster_0 Reactivity Comparison cluster_1 Implications for Synthesis Bromo This compound Reactivity Relative Reactivity (Br > Cl) Bromo->Reactivity Chloro 5-Chloroindoline Chloro->Reactivity BDE C-X Bond Dissociation Energy (C-Br < C-Cl) Reactivity->BDE Milder_Conditions Milder Reaction Conditions Reactivity->Milder_Conditions Forcing_Conditions More Forcing Conditions Reactivity->Forcing_Conditions Higher_Yields Higher Yields Milder_Conditions->Higher_Yields Lower_Yields Potentially Lower Yields Forcing_Conditions->Lower_Yields

Comparison of this compound and 5-chloroindoline reactivity.

G Start Start: Aryl Halide (Ar-X) + Pd(0)Ln OA Oxidative Addition (Rate-Limiting Step) Start->OA Complex Ar-Pd(II)(X)Ln OA->Complex X = Br: Faster X = Cl: Slower Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Complex->Transmetalation Intermediate Ar-Pd(II)(R)Ln or [Ar-Pd(II)(Amine)Ln]+ Transmetalation->Intermediate RE Reductive Elimination Intermediate->RE Product Product: Ar-R or Ar-Amine + Pd(0)Ln RE->Product Product->Start Catalyst Regeneration

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

References

A Spectroscopic Comparison of 5-Bromoindoline and Its Precursors: Indole and Indoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective spectroscopic comparison of 5-Bromoindoline with its precursors, indole and indoline. For researchers, scientists, and professionals in drug development, understanding the distinct spectroscopic characteristics of these molecules is crucial for synthesis monitoring, quality control, and structural elucidation. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and workflow visualizations.

Comparative Spectroscopic Data

The following tables present a side-by-side comparison of the key spectroscopic features of indole, indoline, and this compound. These values are compiled from various sources and may exhibit minor variations based on experimental conditions such as solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH1 (N-H)H2H3H4H5H6H7Solvent
Indole ~8.1-11.1~6.5~7.2~7.6~7.1~7.1~7.5DMSO-d₆ / CDCl₃
Indoline ~3.6 (broad)3.0 (t)3.6 (t)~7.0 (d)~6.7 (t)~6.9 (t)~6.6 (d)CDCl₃
This compound ~3.75 (broad)3.07 (t)3.56 (t)7.29 (s)-7.41 (dd)6.64 (d)CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC2C3C3aC4C5C6C7C7aSolvent
Indole 124.2102.1127.9120.8121.9119.8111.1135.7DMSO-d₆[2]
Indoline 47.329.9129.9126.9124.5118.4109.6150.5CDCl₃
This compound 47.3728.07133.72130.28108.79131.67115.07151.46CDCl₃[1]

Table 3: Key IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC-H Aliphatic StretchC=C Aromatic StretchC-Br Stretch
Indole ~3400[3][4]~3050-3100[3]-~1450-1620[3]-
Indoline ~3350~3050~2840-2960~1460-1610-
This compound ~3340~3040~2850-2950~1470-1600~500-600

Table 4: UV-Visible Spectroscopic Data

Compoundλmax (nm)Key TransitionsSolvent
Indole ~270, ~280, ~288[5]π → πEthanol/Methanol[5]
Indoline ~240, ~290π → πNot Specified
This compound ~250, ~305π → π*Not Specified

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
Indole C₈H₇N117.15117 (M⁺), 90, 89[6]
Indoline C₈H₉N119.17119 (M⁺), 118, 91
This compound C₈H₈BrN198.06197/199 (M⁺), 118

Synthesis and Analysis Workflows

The following diagrams illustrate the synthetic relationship between the compounds and a general workflow for their spectroscopic analysis.

G Synthetic Pathway to this compound Indole Indole Indoline Indoline Indole->Indoline Hydrogenation (e.g., Pt/C) N_Acetylindoline N-Acetylindoline Indoline->N_Acetylindoline Acetylation (e.g., Acetic Anhydride) N_Acetyl_5_bromoindoline N-Acetyl-5-bromoindoline N_Acetylindoline->N_Acetyl_5_bromoindoline Bromination (e.g., NBS or Br₂) Five_Bromoindoline This compound N_Acetyl_5_bromoindoline->Five_Bromoindoline Deacetylation (Hydrolysis)

Synthetic pathway from Indole to this compound.

G General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound Synthesized Compound (e.g., this compound) Dissolution Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (IR, UV-Vis) Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Structure_Confirm Confirm Structure NMR->Structure_Confirm IR->Structure_Confirm UV_Vis->Structure_Confirm MS->Structure_Confirm Purity_Assess Assess Purity Structure_Confirm->Purity_Assess Compare Compare with Precursors and Literature Data Purity_Assess->Compare

General workflow for spectroscopic analysis.

Experimental Protocols

The following sections provide generalized experimental methods for the synthesis of this compound and the acquisition of the spectroscopic data presented.

A common route involves the protection of the indoline nitrogen, followed by electrophilic bromination and subsequent deprotection.

  • N-Acetylation of Indoline: Indoline is dissolved in a suitable solvent like glacial acetic acid. Acetic anhydride is added, and the mixture is heated to produce N-acetylindoline.

  • Bromination: The resulting N-acetylindoline is dissolved in a solvent such as glacial acetic acid or a chlorinated solvent. A brominating agent, like N-Bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature (e.g., 0-10 °C) to selectively install the bromine atom at the 5-position of the benzene ring.[7]

  • Deacetylation (Hydrolysis): The N-acetyl-5-bromoindoline product is subjected to hydrolysis, typically under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH), to remove the acetyl group and yield the final this compound product.[1] The product is then purified using techniques like recrystallization or column chromatography.

  • NMR Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

    • Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

    • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.

    • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • UV-Visible Spectroscopy:

    • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[5] Concentrations are typically in the 10⁻⁴ to 10⁻⁵ M range.[5]

    • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

    • Data Acquisition: A baseline spectrum of the pure solvent is recorded first. The absorption spectrum of the sample is then measured over a wavelength range of approximately 200-400 nm.[5]

  • Mass Spectrometry (MS):

    • Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or by direct infusion after being dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI).

    • Instrumentation: Various types of mass spectrometers can be used (e.g., Quadrupole, Time-of-Flight). Electron Ionization (EI) is common for GC-MS, while ESI is used for less volatile compounds.

    • Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

References

Unveiling the Potential: 5-Bromoindoline Derivatives Demonstrate Promising Biological Efficacy in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent preclinical data reveals that 5-bromoindoline derivatives are emerging as a promising class of therapeutic agents, exhibiting significant biological activity against various cancer cell lines and bacterial strains. Comparative analyses against established standards such as doxorubicin, cisplatin, erlotinib, sorafenib, gentamicin, and ciprofloxacin underscore the potential of these novel compounds in oncology and infectious disease research. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Anticancer Activity: A Competitive Edge

This compound derivatives have demonstrated notable cytotoxic effects against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer. In several studies, the half-maximal inhibitory concentrations (IC50) of these derivatives were comparable, and in some instances superior, to those of standard chemotherapeutic drugs.

Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Derivatives and Standard Drugs

Compound/DrugMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
This compound Derivative 1 5.59[1]8.23[1]6.10[1]
This compound Derivative 2 12.93[2]--
This compound Derivative 3a --14.3[3]
Doxorubicin 7.67[4]6.62[4]8.28[4]
Cisplatin See Note 1See Note 1See Note 1
Erlotinib 11.81[5]14.00[5]-

Note 1: Specific IC50 values for Cisplatin against these cell lines were not consistently reported in the reviewed literature in direct comparison with the this compound derivatives.

Targeting Key Signaling Pathways in Cancer

The anticancer activity of this compound derivatives is, in part, attributed to their ability to inhibit key receptor tyrosine kinases, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play a crucial role in tumor growth, proliferation, and angiogenesis.

EGFR Inhibition

Several this compound derivatives have been identified as potent inhibitors of EGFR, with IC50 values in the nanomolar range, rivaling the efficacy of the established EGFR inhibitor, erlotinib.

Table 2: Comparative EGFR Kinase Inhibition (IC50, nM)

Compound/DrugEGFR Kinase Inhibition IC50 (nM)
5-Bromoindole Derivative (Compound 3a) See Note 2
5-Substituted-Indole-2-Carboxamide (Compound 5g) 124[6]
5-Substituted-Indole-2-Carboxamide (Compound 5i) 85[6]
Erlotinib 80[6]

Note 2: While identified as an EGFR inhibitor, a specific kinase inhibition IC50 value for compound 3a was not provided in the reviewed source.[7]

The inhibition of EGFR disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Bromoindoline This compound Derivative Bromoindoline->EGFR Inhibition RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of the EGFR Signaling Pathway.

VEGFR-2 Inhibition

This compound derivatives have also shown significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis. Their potency is comparable to that of sorafenib, a known VEGFR-2 inhibitor.

Table 3: Comparative VEGFR-2 Kinase Inhibition (IC50, nM)

Compound/DrugVEGFR-2 Kinase Inhibition IC50 (nM)
1H-Indole Derivative (Compound 7) 25[2]
Sorafenib 35[2]

By inhibiting VEGFR-2, these derivatives can block the downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation and migration, and thus, tumor angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Bromoindoline This compound Derivative Bromoindoline->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF_MEK_ERK RAF/MEK/ERK PKC->RAF_MEK_ERK Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Inhibition of the VEGFR-2 Signaling Pathway.

Antibacterial Activity: A New Frontier

Beyond their anticancer properties, this compound derivatives have also exhibited promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) of some derivatives were found to be in a competitive range with standard antibiotics.

Table 4: Comparative Antibacterial Activity (MIC, µg/mL) of this compound Derivatives and Standard Antibiotics

Compound/DrugStaphylococcus aureusEscherichia coli
Multi-halogenated Indole (#13) 30[8]-
Multi-halogenated Indole (#27) 30[8]-
Gentamicin 20-50[8]See Note 3
Ciprofloxacin See Note 3See Note 3

Note 3: Specific MIC values for Gentamicin and Ciprofloxacin against these exact strains in direct comparison with the tested indole derivatives were not detailed in the same study.

Experimental Protocols

The evaluation of the biological efficacy of this compound derivatives was conducted using standardized and validated experimental protocols.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives or standard drugs for 48-72 hours.

  • MTT Addition: MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Compound Dilution: Serial dilutions of the this compound derivatives and standard antibiotics are prepared in a liquid growth medium in a 96-well plate.

  • Bacterial Inoculation: A standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Kinase Inhibition Assay (EGFR/VEGFR-2)

The ability of the compounds to inhibit the kinase activity of EGFR and VEGFR-2 is typically assessed using in vitro kinase assay kits.

  • Reaction Setup: The kinase, substrate, ATP, and various concentrations of the inhibitor (this compound derivative or standard) are combined in a reaction buffer.

  • Incubation: The reaction mixture is incubated to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using methods such as fluorescence, luminescence, or radioactivity.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of kinase activity versus inhibitor concentration.

Experimental_Workflow cluster_0 Anticancer Screening cluster_1 Antibacterial Screening cluster_2 Mechanism of Action Cell_Culture Cell Culture (MCF-7, A549, HepG2) MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Calc_Cancer IC50 Calculation MTT_Assay->IC50_Calc_Cancer Bacterial_Culture Bacterial Culture (S. aureus, E. coli) MIC_Assay MIC Assay Bacterial_Culture->MIC_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination Kinase_Assay Kinase Inhibition Assay (EGFR/VEGFR-2) IC50_Calc_Kinase IC50 Calculation Kinase_Assay->IC50_Calc_Kinase Start This compound Derivatives Start->Cell_Culture Start->Bacterial_Culture Start->Kinase_Assay

General Experimental Workflow.

The presented data highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel anticancer and antibacterial agents. Further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to translate these promising preclinical findings into future therapeutic applications.

References

The Versatility of 5-Bromoindoline in Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-bromoindoline has emerged as a pivotal building block in the synthesis of a diverse array of complex molecules. Its strategic bromine substitution provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers an objective comparison of the synthetic utility of this compound, supported by experimental data, detailed protocols, and visual workflows to aid in the design and execution of synthetic strategies.

This compound, and its oxidized counterpart 5-bromoindole, serve as versatile intermediates in the development of pharmaceuticals, fluorescent probes, and other functional materials.[1] The presence of the bromine atom at the 5-position of the indoline ring is a key feature that enhances its reactivity, making it a valuable precursor for the synthesis of various bioactive molecules, including those with potential anticancer and anti-inflammatory properties.[1]

Performance in Key Cross-Coupling Reactions

The synthetic utility of this compound is most prominently showcased in its performance in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organic halide, is a widely used transformation for the arylation of this compound. Studies have demonstrated that 5-bromoindole, a close analogue and common synthetic target from this compound, effectively undergoes Suzuki-Miyaura coupling with a range of arylboronic acids under mild, aqueous conditions.[2] This is particularly advantageous for the late-stage functionalization of sensitive biomolecules.[1]

Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Various Arylboronic Acids [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenylindole85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)indole92
34-Fluorophenylboronic acid5-(4-Fluorophenyl)indole78
44-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)indole65
5Thiophene-2-boronic acid5-(Thiophen-2-yl)indole72

Reaction Conditions: 5-bromoindole (0.1 mmol), arylboronic acid (0.12–0.15 mmol), K₂CO₃ (0.3 mmol), Pd/S.SPhos (5 mol%) in water–acetonitrile (4:1, 1 mL), 37 °C, 18 h.[2]

A comparative study on the cross-coupling of 5-, 6-, and 7-bromoindoles with substituted arylboronic acids revealed that the position of the bromo substituent has little influence on the reaction yield, suggesting that for Suzuki-Miyaura couplings, these isomers can be used with comparable success.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. 5-Bromoindole has been shown to be an effective substrate for this reaction, coupling with various amines to produce 5-aminoindole derivatives.[4] This reaction is crucial for the synthesis of compounds with potential applications in medicinal chemistry, as the introduction of an amino group can significantly modulate the biological activity of the indole scaffold.

Table 2: Buchwald-Hartwig Amination of 5-Bromoindole and 5-Bromotryptophan [4]

EntrySubstrateAmineProductYield (%)
15-BromoindoleAniline5-(Phenylamino)indole85
25-BromotryptophanAniline5-(Phenylamino)tryptophan56

Reaction Conditions for Entry 1: 5-bromoindole (1 eq.), aniline (2 eq.), [Pd(tBu-XPhos)G1] (2 mol%), K₂CO₃ (1.2 eq.), THF:water (1:1), 65 °C, 16 h. Reaction Conditions for Entry 2: 5-bromotryptophan (1 eq.), aniline (2.0 eq.), [Pd(tBu-XPhos)G1] (5 mol%), KOH (4.0 eq.), H₂O/1,4-dioxane (1:1), microwave, 100 °C.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals. While specific yield data for the Sonogashira coupling of this compound is not extensively detailed in the readily available literature, the general reactivity of aryl bromides in this transformation is well-established.[5][6]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of aryl halides. Similar to the Sonogashira coupling, detailed quantitative data for the Heck reaction specifically with this compound is sparse in the public domain, but the reaction is known to be effective for a range of aryl bromides.[7][8]

Comparison with Alternative Halogenated Indolines

The choice of halogen on the indoline ring can significantly impact reactivity in cross-coupling reactions. Generally, the reactivity of halogens follows the trend: I > Br > Cl. This is primarily due to the differences in carbon-halogen bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond.[2] Consequently, this compound is generally more reactive than 5-chloroindoline, often allowing for milder reaction conditions and higher yields. However, recent advances in catalyst development have made the more economical aryl chlorides increasingly viable substrates.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole[2]

To a reaction vial is added 5-bromoindole (0.1 mmol, 1.0 equiv), the respective arylboronic acid (0.12–0.15 mmol), and K₂CO₃ (0.3 mmol, 3.0 equiv). The vial is sealed with a septum and purged with argon. A solution of Pd/S.SPhos catalyst (5 mol%) in a 4:1 mixture of water and acetonitrile (1 mL) is then added. The reaction mixture is stirred at 37 °C for 18 hours. After completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

General Procedure for Buchwald-Hartwig Amination of 5-Bromoindole[4]

In a glovebox, a vial is charged with 5-bromoindole (1.0 equiv), the amine (2.0 equiv), [Pd(tBu-XPhos)G1] precatalyst (2 mol%), and K₂CO₃ (1.2 equiv). A 1:1 mixture of THF and water is added. The vial is sealed and heated to 65 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the synthetic transformations involving this compound, the following diagrams, generated using the DOT language, depict the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)(Br)L2 pd0->pd2_complex Oxidative Addition (R-Br) transmetalation_complex [R-Pd(II)(OR')L2] pd2_complex->transmetalation_complex Ligand Exchange (Base) product_complex R-Pd(II)(Ar)L2 transmetalation_complex->product_complex Transmetalation (Ar-B(OR)2) product_complex->pd0 Reductive Elimination product R-Ar product_complex->product

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start | Weigh Reagents: - this compound - Coupling Partner - Catalyst - Base setup Reaction Setup - Add reagents to vial - Purge with inert gas - Add solvent start->setup reaction Reaction - Heat and stir for specified time setup->reaction workup Work-up - Quench reaction - Extraction with organic solvent reaction->workup purification Purification - Dry organic layer - Concentrate solvent - Column chromatography workup->purification analysis Analysis | - Characterize product  (NMR, MS, etc.) purification->analysis

General Cross-Coupling Workflow

References

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various positions on the indoline ring, the C5 position offers a strategic handle for introducing molecular diversity. 5-Bromoindoline serves as a versatile precursor for a range of cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of catalytic systems for the most prevalent cross-coupling reactions of this compound and its close analog, 5-bromoindole, supported by experimental data to facilitate the selection of optimal reaction conditions.

Comparative Performance of Catalytic Systems

The efficiency of a cross-coupling reaction is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The following table summarizes the performance of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this compound or 5-bromoindole as the substrate.

Cross-Coupling Reaction Substrate & Coupling Partner Catalyst Ligand Base Solvent Temp. (°C) Time Yield (%) Reference
Suzuki-Miyaura 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one & Naphthalene-2-boronic acidPd(PPh₃)₄-Cs₂CO₃Ethanol100 (MW)25 min97[1]
Suzuki-Miyaura 5-Bromoindole & Phenylboronic acidNa₂PdCl₄ˢSPhosK₂CO₃CH₃CN/H₂O3718 hHigh[2]
Suzuki-Miyaura 5-Bromo-1-ethyl-1H-indazole & N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂dppfK₂CO₃DME802 hHigh[3][4]
Heck 5-Bromoindole & Acrylic acidNa₂PdCl₄ˢSPhosNa₂CO₃CH₃CN/H₂OMW-~100 (conv.)[2]
Heck 2-Aryl(amino)methyl-3-bromoindoles (Intramolecular)Pd(OAc)₂PPh₃K₂CO₃DMF1106 h78[5]
Sonogashira 5-Bromoindole & PhenylacetylenePd(PPh₃)₂Cl₂PPh₃DiisopropylamineTHFRT3 h89[6][7]
Sonogashira (Copper-Free) 3,5-Dimethoxyphenyl bromide & Heteroaromatic alkyne[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORT-up to 97[8]
Buchwald-Hartwig Amination 4-Chlorotoluene & MorpholinePd₂(dba)₂XPhosNaOtBuTolueneReflux6 h94[9]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of cross-coupling reactions. Below are representative experimental protocols for the key reactions discussed.

Suzuki-Miyaura Coupling (Microwave-Assisted)

A mixture of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one (1.0 equiv.), the respective arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (cat.), and Cs₂CO₃ (2.0 equiv.) in ethanol is subjected to microwave irradiation at 100 °C for 25-40 minutes.[1] After completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the desired 5-arylated product.[1]

Heck Coupling (Aqueous Conditions)

In a microwave vial, 5-bromoindole (0.1 mmol, 1.0 equiv.), the alkene coupling partner (1.5 equiv.), Na₂PdCl₄ (5 mol%), ˢSPhos (15 mol%), and Na₂CO₃ (4.0 equiv.) are combined in a 1:1 mixture of CH₃CN and H₂O (1 mL). The vessel is sealed and subjected to microwave heating. The conversion can be monitored by ¹H NMR spectroscopy.[2]

Sonogashira Coupling

To a solution of the aryl halide (1.0 equiv.) in THF at room temperature are sequentially added Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.025 equiv.), diisopropylamine (7.0 equiv.), and the terminal alkyne (1.1 equiv.).[6] The reaction is stirred for 3 hours, after which it is diluted with Et₂O and filtered through a pad of Celite®. The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, and concentrated in vacuo. The product is purified by flash column chromatography.[6]

Buchwald-Hartwig Amination

In a 2-necked flask under a nitrogen atmosphere, bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) are combined in toluene. The mixture is stirred at room temperature for 5 minutes. The aryl halide (1.0 equiv.) and the amine (1.5 equiv.) are then added. The resulting mixture is stirred at reflux for 6 hours. After cooling to room temperature, the reaction is quenched with water. The organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[9]

Visualizing the Workflow and Catalytic Cycles

To aid in the conceptual understanding of these powerful synthetic transformations, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycles.

G General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Substrate (this compound) B Add Catalyst, Ligand, Base, and Solvent A->B C Add Coupling Partner B->C D Heat/Stir under Inert Atmosphere C->D E Quench Reaction D->E F Extraction E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Simplified Catalytic Cycles cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R-X R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OR)₂ R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0) R-R' Pd(0)_h Pd(0) Oxidative\nAddition_h Oxidative Addition Pd(0)_h->Oxidative\nAddition_h R-X R-Pd(II)-X_h R-Pd(II)-X Oxidative\nAddition_h->R-Pd(II)-X_h Migratory\nInsertion Migratory Insertion R-Pd(II)-X_h->Migratory\nInsertion Alkene Intermediate Migratory\nInsertion->Intermediate β-Hydride\nElimination β-Hydride Elimination Intermediate->β-Hydride\nElimination β-Hydride\nElimination->Pd(0)_h Product Pd(0)_s Pd(0) Oxidative\nAddition_s Oxidative Addition Pd(0)_s->Oxidative\nAddition_s R-X R-Pd(II)-X_s R-Pd(II)-X Oxidative\nAddition_s->R-Pd(II)-X_s Transmetalation_s Transmetalation R-Pd(II)-X_s->Transmetalation_s Cu-C≡CR' R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' Transmetalation_s->R-Pd(II)-C≡CR' Reductive\nElimination_s Reductive Elimination R-Pd(II)-C≡CR'->Reductive\nElimination_s Reductive\nElimination_s->Pd(0)_s R-C≡CR' Pd(0)_b Pd(0) Oxidative\nAddition_b Oxidative Addition Pd(0)_b->Oxidative\nAddition_b R-X R-Pd(II)-X_b R-Pd(II)-X Oxidative\nAddition_b->R-Pd(II)-X_b Amine\nCoordination Amine Coordination R-Pd(II)-X_b->Amine\nCoordination R'₂NH R-Pd(II)-NHR'₂ [R-Pd(II)-NHR'₂]⁺X⁻ Amine\nCoordination->R-Pd(II)-NHR'₂ Reductive\nElimination_b Reductive Elimination R-Pd(II)-NHR'₂->Reductive\nElimination_b -HX Reductive\nElimination_b->Pd(0)_b R-NR'₂

Caption: Simplified catalytic cycles for major palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Synthesis of 5-Bromoindoline Derivatives: A Novel Green Pathway vs. Traditional Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, environmentally friendly synthetic pathway for 5-bromoindoline derivatives against a traditional synthetic approach. The information presented is intended to assist researchers in making informed decisions regarding process development, optimization, and scale-up by objectively evaluating key performance indicators such as yield, reaction conditions, and environmental impact.

Introduction to this compound Derivatives

This compound and its derivatives are crucial heterocyclic building blocks in the fields of medicinal chemistry and materials science. The indole scaffold is a common motif in a vast array of biologically active compounds, and the introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular architectures. These derivatives are key intermediates in the synthesis of various therapeutic agents, including those targeting cancer and neurological disorders. Consequently, the development of efficient, cost-effective, and sustainable synthetic routes to access these valuable compounds is of significant academic and industrial interest.

Comparative Analysis of Synthetic Pathways

This guide evaluates two distinct synthetic strategies for the preparation of this compound derivatives: a traditional approach involving the direct bromination of an indoline precursor and a novel, multi-step "green" pathway commencing from indole.

Table 1: Comparison of Synthetic Pathways for this compound Derivatives
ParameterTraditional Pathway: Direct BrominationNovel Pathway: Environmentally Friendly Synthesis
Starting Material N-AcetylindolineIndole
Key Steps 1. Bromination of N-acetylindoline2. Deacetylation1. Hydrogenation of Indole2. Acetylation of Indoline3. Bromination of N-acetylindoline4. Deacetylation of N-acetyl-5-bromoindoline5. (Optional) Oxidative Dehydrogenation to 5-bromoindole
Key Reagents Bromine, Acetic Acid or 1,2-DichloroethanePalladium on Carbon, Hydrogen, Acetyl Chloride, Bromine, Hydrochloric Acid, Oxygen
Overall Yield ~85% for this compound from 1-acetylindoline[1]High overall yield reported in patent literature
Reaction Conditions Low temperatures (0-5°C) for brominationHydrogenation at elevated pressure and temperature (2.20 MPa, 100°C)[2]; Bromination at 0-5°C[2]; Deacetylation at 70°C[2]
Environmental Impact Use of hazardous reagents like bromine and chlorinated solvents.Described as "environment-friendly" with "clean bromination" and milder conditions compared to older processes.[3]
Control of Isomers Potential for formation of other bromo-isomers.Claims effective control over the formation of bromo isomers.[3]

Visualizing the Synthetic Workflows

To provide a clear visual representation of the compared synthetic routes, the following diagrams illustrate the key transformations in each pathway.

Traditional_Pathway cluster_0 Traditional Pathway N-Acetylindoline N-Acetylindoline N-Acetyl-5-bromoindoline N-Acetyl-5-bromoindoline N-Acetylindoline->N-Acetyl-5-bromoindoline Br2, Acetic Acid or CH2Cl2CH2Cl This compound This compound N-Acetyl-5-bromoindoline->this compound Deacetylation (e.g., HCl)

Diagram 1: Traditional Synthetic Pathway for this compound.

New_Green_Pathway cluster_1 Novel 'Green' Synthetic Pathway Indole Indole Indoline Indoline Indole->Indoline H2, Pd/C N-Acetylindoline N-Acetylindoline Indoline->N-Acetylindoline Acetyl Chloride N-Acetyl-5-bromoindoline N-Acetyl-5-bromoindoline N-Acetylindoline->N-Acetyl-5-bromoindoline Bromine This compound This compound N-Acetyl-5-bromoindoline->this compound HCl

Diagram 2: Novel "Green" Synthetic Pathway for this compound.

Detailed Experimental Protocols

Traditional Pathway: Synthesis of N-Acetyl-5-bromoindoline

The following protocol is a representative example of the traditional synthesis of N-acetyl-5-bromoindoline.

Materials:

  • N-acetylindoline

  • 1,2-Dichloroethane

  • Bromine

Procedure:

  • In a reaction vessel, dissolve N-acetylindoline (65g, 0.40 mol) in 1,2-dichloroethane (540g).[2]

  • Cool the resulting mixture to a temperature between 0-5°C.[2]

  • Slowly add bromine (76.80g, 0.48 mol) to the cooled reaction mixture.[2]

  • After the addition is complete, the reaction mixture is typically neutralized.[2]

  • The product, N-acetyl-5-bromoindoline, is then isolated and purified using standard laboratory techniques such as extraction and crystallization.

Novel Pathway: Environmentally Friendly Synthesis of this compound

This multi-step synthesis is detailed in patent literature and is presented as a more environmentally conscious alternative.

Step 1: Synthesis of Indoline from Indole [2]

  • Procedure: A mixture of indole (100g, 0.85 mol), 10% palladium on carbon catalyst (12g), and toluene (180g) is placed in a high-pressure reactor. The reactor is purged with nitrogen and then hydrogen. The reaction is carried out at a hydrogen pressure of 2.20 MPa and a temperature of 100°C. After the reaction, the catalyst is filtered off, and the toluene is recovered to yield indoline (93.92g, 92.34% yield).[2]

Step 2: Synthesis of N-Acetylindoline from Indoline [2]

  • Procedure: To a mixture of indoline (16g, 0.13 mol), 1,2-dichloroethane (140g), and anhydrous potassium carbonate (18.56g), cooled to 0°C, acetyl chloride (11g, 0.16 mol) is slowly added. After the reaction, the 1,2-dichloroethane is recovered to yield N-acetylindoline (18.55g, 85.68% yield).[2]

Step 3: Synthesis of N-Acetyl-5-bromoindoline [2]

  • Procedure: N-acetylindoline (65g, 0.40 mol) is dissolved in 1,2-dichloroethane (540g) and cooled to 0-5°C. Bromine (76.80g, 0.48 mol) is then slowly added. The resulting mixture is neutralized to yield N-acetyl-5-bromoindoline.[2]

Step 4: Synthesis of this compound [2]

  • Procedure: A mixture of 1-acetyl-5-bromoindoline (38g, 0.16 mol), concentrated hydrochloric acid (41g), and methanol (50g) is heated to 70°C. The reaction mixture is then neutralized with a 30% sodium hydroxide solution. The organic phase is extracted with dichloromethane, and the solvent is recovered to yield this compound (28.32g, 90.32% yield).[2]

Conclusion

The novel, environmentally friendly synthetic pathway for this compound derivatives, while involving more steps, is presented as a superior alternative to traditional methods due to its claimed milder reaction conditions, lower environmental impact, and better control over isomeric purity.[3] The traditional direct bromination method, although shorter, often utilizes hazardous reagents and may present challenges in controlling regioselectivity. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, cost, available equipment, and commitment to green chemistry principles. The data and protocols presented in this guide are intended to facilitate a more informed and strategic approach to the synthesis of these important chemical intermediates.

References

Safety Operating Guide

Proper Disposal of 5-Bromoindoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Bromoindoline, a halogenated indoline derivative. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Physical Data

A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
CAS Number 22190-33-6
Appearance Solid (form may vary)
XLogP3 2.9

Data sourced from PubChem.[1]

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin irritation.

  • Serious eye irritation.

  • May cause respiratory irritation.

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3] Gloves should be inspected before use and disposed of properly after handling the chemical.[3][4]

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2] For significant handling operations, fire/flame resistant and impervious clothing should be worn.[2]

  • Respiratory Protection: If dust or aerosols are generated, or if exposure limits are exceeded, a full-face respirator is recommended.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5]

Step-by-Step Disposal Protocol

As a brominated organic compound, this compound is classified as a halogenated organic waste .[6] It must be segregated from non-halogenated waste streams to ensure proper disposal, which typically involves incineration at a licensed hazardous waste facility.[6] Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste."[5]

    • Collect all waste this compound, including residues and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in this container.

    • Ensure the container is kept tightly closed when not in use and is stored in a well-ventilated and cool location, away from incompatible materials.[2]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For solutions, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Place all contaminated cleanup materials into the designated halogenated organic waste container.[7]

    • Decontaminate the spill area with an appropriate solvent.

  • Container Management:

    • The waste container must be labeled with "Hazardous Waste" and a description of its contents.[8]

    • Do not fill the waste container beyond 90% of its capacity to allow for expansion.[9]

    • Keep a log of the materials added to the waste container.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Proper Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound as Halogenated Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated & Labeled 'Halogenated Waste' Container B->C D Collect Waste this compound & Contaminated Materials C->D E Keep Container Tightly Closed D->E F Store in a Cool, Well-Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Follow All Applicable Regulations G->H

Caption: Step-by-step process for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling 5-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 5-Bromoindoline. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on available safety data sheets and general best practices for handling halogenated organic compounds.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health effects. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is imperative to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.[1]
Skin/Body Chemical-resistant Lab Coat or CoverallsWear a fire/flame resistant and impervious lab coat or coveralls to prevent skin contact.[1]
Hands Chemical-resistant GlovesWhile a specific glove material is not mandated in the available SDS, for halogenated hydrocarbons and aromatic compounds, butyl rubber or Viton® gloves are generally recommended for extended contact.[2][3][4] Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[5] Always inspect gloves for any signs of degradation before use.
Respiratory RespiratorIn a well-ventilated area, such as a chemical fume hood, respiratory protection may not be required. However, if handling outside of a fume hood, or if dust or aerosols can be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is recommended.[6][7][8][9] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

Operational Plan: From Handling to Disposal

A systematic approach is essential for the safe management of this compound in the laboratory. The following workflow provides a step-by-step guide.

prep Preparation handling Handling & Experimentation prep->handling Proceed with caution storage Temporary Storage handling->storage Store unused material decon Decontamination handling->decon Clean work area & equipment storage->handling Retrieve for further use waste Waste Collection decon->waste Collect contaminated materials disposal Final Disposal waste->disposal Arrange for licensed disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, review the Safety Data Sheet (SDS) for this compound.

  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Handling and Personal Hygiene:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.[6][11]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[11]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[6][10]

  • The storage area should be clearly labeled.

4. Spill Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or vacuum the material to avoid generating dust.

  • Place the spilled material and any contaminated absorbent materials into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal unused_chemical Unused/Expired this compound waste_container Labeled, Sealed Halogenated Organic Waste Container unused_chemical->waste_container contaminated_ppe Contaminated PPE (Gloves, etc.) contaminated_ppe->waste_container contaminated_labware Contaminated Labware contaminated_labware->waste_container disposal_facility Licensed Hazardous Waste Disposal Facility waste_container->disposal_facility Arrange pickup via EHS

Caption: A procedural diagram for the safe disposal of this compound waste.

Disposal Procedure:

  • Waste Segregation: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weigh paper, absorbent pads), in a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[12][13][14] Do not mix with non-halogenated waste.

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secure area.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11] Do not dispose of this compound down the drain or in the regular trash.

  • Empty Container Decontamination: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as halogenated organic waste.[12] Subsequent rinses may be permissible for drain disposal with copious amounts of water, but always consult your local and institutional regulations first. After proper decontamination, deface the label and dispose of the container as regular laboratory glass or plastic waste.[12]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
5-Bromoindoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.